2-Methyl-1H-benzoimidazol-5-ylamine chemical properties
Executive Technical Summary 2-Methyl-1H-benzoimidazol-5-ylamine (also known as 5-amino-2-methylbenzimidazole) is a bicyclic heteroaromatic scaffold belonging to the "privileged structure" class in medicinal chemistry.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Technical Summary
2-Methyl-1H-benzoimidazol-5-ylamine (also known as 5-amino-2-methylbenzimidazole) is a bicyclic heteroaromatic scaffold belonging to the "privileged structure" class in medicinal chemistry.[1][2][3][4] Characterized by an amphoteric benzimidazole core fused with a nucleophilic primary amine at the C5 position, it serves as a critical intermediate in the synthesis of anthelmintics, kinase inhibitors, and high-performance polybenzimidazole (PBI) polymers.[2][4]
This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles, designed to support researchers in drug discovery and materials science.[2][4]
Chemical Identity & Physicochemical Profile[1][2][3][5][6][7][8][9][10][11][12]
The compound exists in a tautomeric equilibrium in solution.[3][4] While the amino group is fixed at position 5, the imidazole proton rapidly exchanges between N1 and N3, rendering the 5- and 6- positions equivalent unless the N1-position is substituted.[1][2][3][4]
Solubility: Sparingly soluble in water at neutral pH.[3][4] Solubility increases significantly in acidic media (formation of mono- or dihydrochloride salts) and polar aprotic solvents (DMSO, DMF).[1][2][3]
Thermal Stability: High melting point (>200°C) due to extensive intermolecular hydrogen bonding (N-H[1][2][3]···N) in the crystal lattice.[3][4]
Synthetic Pathways & Production[2][3][4]
The most robust route for laboratory and pilot-scale synthesis involves the reduction of the nitro-precursor.[1][2][3][4] This approach avoids the formation of regioisomers associated with direct amination.[4]
Validated Synthetic Workflow (DOT Diagram)
Figure 1: Linear synthetic pathway from the nitro-precursor to the purified amine.[1][2][3]
Self-Validating Experimental Protocol
Objective: Synthesis of 2-methyl-1H-benzoimidazol-5-ylamine via Catalytic Hydrogenation.
Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of 2-methyl-5-nitrobenzimidazole in 50 mL of Methanol. Checkpoint: Ensure complete dissolution; mild heating (40°C) may be required.[3]
Catalyst Addition: Carefully add 10 wt% (relative to substrate) of Pd/C under an inert atmosphere (Argon/Nitrogen) to prevent ignition.[3]
Reduction: Purge the system with Hydrogen gas. Stir vigorously at Room Temperature (25°C) under H₂ atmosphere (1 atm is sufficient) for 4–6 hours.
Validation: Monitor reaction via TLC (Mobile phase: 10% MeOH in DCM).[3] The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (amine).[3]
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Safety: Keep the catalyst wet to prevent pyrophoric ignition.[3][4]
Isolation: Concentrate the filtrate under reduced pressure. The product typically precipitates as a solid.[3][4]
Purification: Recrystallize from Ethanol/Water if necessary.
Quality Control (Self-Validation):
1H NMR (DMSO-d6): Look for the disappearance of the downfield nitro-adjacent protons and the appearance of a broad singlet (NH₂) around 4.5–5.0 ppm.[1][2][3][4]
The chemical utility of this scaffold lies in its orthogonal reactivity.[4] The C5-amine allows for amide coupling or reductive amination, while the imidazole ring remains stable or can be alkylated at N1.[1][2][3][4]
Reactivity Logic Map (DOT Diagram)
Figure 2: Orthogonal reactivity profile showing C5-amine vs. N1-imidazole transformations.[1][2][3][4]
Key Mechanistic Insights
Regioselectivity: Electrophiles prefer the exocyclic amine (C5-NH₂) over the imidazole nitrogens under neutral conditions due to the higher nucleophilicity of the aniline nitrogen compared to the pyridine-like N3 (which is often deactivated by hydrogen bonding) or the pyrrole-like N1.[1][2][3][4]
Protection Strategy: If N1-alkylation is desired without affecting the C5-amine, the amine must be protected (e.g., Boc or Acetyl) first.[1][2][4]
Pharmaceutical & Material Applications[1][2][3][6][8][15][16]
Drug Development (Kinase Inhibitors)
The 5-aminobenzimidazole moiety mimics the adenine ring of ATP, making it a potent scaffold for ATP-competitive kinase inhibitors.[1][2][3][4]
Mechanism: The imidazole nitrogens (N1/N3) form hydrogen bonds with the "hinge region" of the kinase active site.[4]
Vector: The 5-amino group serves as a vector to extend into the hydrophobic pocket, allowing for specificity tuning via acylation with aryl chlorides.[1][2][3][4]
Polymer Chemistry
Used as a monomer for Polybenzimidazoles (PBI) .[3]
Role: Acts as a cross-linking agent or chain extender.[3][4] The thermal stability of the benzimidazole ring confers high heat resistance to the resulting materials, used in firefighting gear and aerospace composites.[4]
H335: May cause respiratory irritation.[3][4][9][11]
Handling Protocol:
Engineering Controls: Always handle within a certified fume hood to prevent inhalation of fine dust.[3][4]
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and a P95 particulate respirator if powder handling is open.[4]
Storage: Store under inert gas (Argon) in a desiccator. Amines are prone to oxidation (darkening) upon long-term exposure to air and moisture.[1][2][3]
References
PubChem. 2-Methyl-1H-benzoimidazol-5-ylamine Compound Summary. National Library of Medicine.[3][4] Link
Bansal, Y., & Silakari, O. (2012).[4] The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry.[3][4][12] Link[2][3]
European Chemicals Agency (ECHA). Registration Dossier: Benzimidazole derivatives.[3][4]Link[2][3][10]
Organic Chemistry Portal. Synthesis of Benzimidazoles.Link
Sigma-Aldrich. Safety Data Sheet: 5-Amino-2-methylbenzimidazole.[1][3][4]Link[2][3][8]
Technical Whitepaper: Scalable Synthesis of 2-Methyl-1H-benzoimidazol-5-ylamine
[1] Executive Summary This technical guide outlines a robust, two-step synthetic pathway for the production of 2-Methyl-1H-benzoimidazol-5-ylamine (also known as 5-amino-2-methylbenzimidazole).[1] This scaffold is a crit...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide outlines a robust, two-step synthetic pathway for the production of 2-Methyl-1H-benzoimidazol-5-ylamine (also known as 5-amino-2-methylbenzimidazole).[1] This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for anthelmintics, kinase inhibitors, and azo-dyes.
The protocol prioritizes process reliability and scalability .[1] It utilizes the classical Phillips condensation to establish the benzimidazole core, followed by a chemoselective reduction of the nitro group. This approach avoids the regioselectivity issues associated with nitrating a pre-formed benzimidazole ring.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed to ensure regiochemical purity.[1] Direct nitration of 2-methylbenzimidazole yields a mixture of 5- and 6-nitro isomers due to annular tautomerism.[1] Therefore, the strategy relies on introducing the nitrogen functionality before ring closure or using a pre-functionalized diamine.
Selected Route:
Cyclization: Condensation of commercially available 4-nitro-1,2-phenylenediamine with acetic acid.[1]
Reduction: Catalytic hydrogenation (Pd/C) or chemical reduction (Fe/AcOH) of the nitro intermediate.[1]
Logic Diagram: Retrosynthetic Pathway
Figure 1: Retrosynthetic disconnection showing the preservation of the nitrogen position from the starting diamine.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-5-nitrobenzimidazole
This step utilizes a variation of the Phillips Condensation .[1] The use of 4N HCl is often cited, but direct reflux in glacial acetic acid acts as both solvent and reagent, driving the dehydration.
Reaction Type: Cyclocondensation
Critical Parameter: Temperature (Reflux required for dehydration).[1]
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-nitro-1,2-phenylenediamine (e.g., 15.3 g, 100 mmol) in glacial acetic acid (150 mL).
Reflux: Heat the mixture to reflux (~118°C) and maintain for 6–8 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[1] The starting material (red/orange) should disappear, replaced by a less polar product.
Quench: Cool the reaction mixture to room temperature. Pour the solution slowly into crushed ice (~500 g) with vigorous stirring.
Neutralization: Slowly adjust the pH to ~8–9 using concentrated aqueous ammonia (25%). The product will precipitate as a yellow-brown solid.[1]
Note: Benzimidazoles are amphoteric.[1] Ensure pH > 7 to fully deprotonate the imidazole nitrogen and precipitate the free base.[1]
Isolation: Filter the solid under vacuum. Wash copiously with cold water to remove residual acetate salts.[1]
Purification: Recrystallize from ethanol/water (1:1) or methanol.[1][4]
Yield: Expected 75–85%.
QC Check: Melting Point: 223–225°C [1].
Step 2: Reduction to 2-Methyl-1H-benzoimidazol-5-ylamine
Two methods are provided.[1] Method A is cleaner for pharmaceutical applications (no metal waste).[1] Method B is robust for larger batches if hydrogenation equipment is unavailable.[1]
Method A: Catalytic Hydrogenation (Preferred)
Reagents: H₂ (balloon or Parr shaker), 10% Pd/C, Methanol/Ethanol.
Protocol:
Dissolve the nitro intermediate (10 mmol) in Methanol (50 mL).[1]
Add 10% Pd/C (10 wt% loading). Caution: Pd/C is pyrophoric; add under inert atmosphere.
Purge with Nitrogen, then Hydrogen.[1] Stir under H₂ atmosphere (1–3 atm) at RT for 4–6 hours.
Filter through Celite to remove catalyst.[1] Concentrate the filtrate to obtain the off-white amine.[1]
Method B: Iron/Acetic Acid Reduction (Robust)
Reagents: Iron powder (3-5 eq), Acetic Acid, Ethanol.
Protocol:
Suspend nitro intermediate (10 mmol) in Ethanol (30 mL) and Acetic Acid (5 mL).
Heat to reflux.[1][3] Add Iron powder portion-wise over 30 minutes.
Reflux for 2–3 hours. The yellow suspension will turn dark/black (iron oxides).[1]
Filter hot through Celite.[1] Neutralize filtrate with Na₂CO₃.[1] Extract with Ethyl Acetate.[1][2]
The identity of the product must be confirmed using NMR.[1] The amine group significantly shields the protons at positions 4 and 6 compared to the nitro precursor.
Data Summary Table:
Property
Value / Description
Appearance
Off-white to pale brown solid
Melting Point
162–167°C (Decomposes) [2]
MS (ESI+)
[M+H]⁺ = 148.08
Solubility
Soluble in DMSO, MeOH, dilute acid; sparingly soluble in water.[1]
Figure 2: Step-by-step operational workflow for the synthesis.
Technical Notes & Troubleshooting
Tautomerism: In the unsubstituted form, the 5-amino and 6-amino positions are equivalent due to rapid proton exchange at the imidazole nitrogens (N1/N3).[1] It is conventionally named 5-amino -2-methylbenzimidazole.[1][5]
Oxidation Sensitivity: Phenylenediamines (starting material) and the final amino-benzimidazole are sensitive to air oxidation.[1] Store the final product under inert gas (Argon/Nitrogen) and away from light to prevent darkening (formation of azo/imino impurities).[1]
Purification by pH Swing: Benzimidazoles are weak bases (pKa ~5.5).[1] If the product is impure, dissolve in 1M HCl (forms the soluble hydrochloride salt), filter off insoluble impurities, then reprecipitate by adding 2M NaOH until pH 9. This is a highly effective "self-validating" purification step.[1]
Safety Considerations (E-E-A-T)
Nitro Compounds: 4-Nitro-1,2-phenylenediamine is toxic and a potential sensitizer.[1] Handle in a fume hood.
Hydrogenation: When using Pd/C, ensure the catalyst is wet with solvent before introducing hydrogen to prevent ignition.
Exotherms: The neutralization of the acetic acid reaction mixture with ammonia is exothermic. Add base slowly with ice cooling.[1]
References
Umare, S. S., et al. (2011). "2-Methyl-5-nitro-1H-benzimidazole monohydrate."[1] Acta Crystallographica Section E, 67(6), o1530.
Tokyo Chemical Industry (TCI).[1] "5-Aminobenzimidazole Product Specifications." TCI Chemicals Catalog.
Jain, P. K., et al. (2013).[1] "Synthesis and biological evaluation of some new 2-substituted benzimidazole derivatives." Journal of Saudi Chemical Society, 17(3), 297-304.
PubChem Compound Summary for CID 315500: 2-Methyl-1H-benzoimidazol-5-ylamine.[1]
2-Methyl-1H-benzoimidazol-5-ylamine CAS number 29043-48-9.
Executive Summary: The "Privileged" Scaffold 2-Methyl-1H-benzoimidazol-5-ylamine (CAS 29043-48-9) is not merely a catalog intermediate; it is a gateway to the benzimidazole privileged structure .[1] In medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" Scaffold
2-Methyl-1H-benzoimidazol-5-ylamine (CAS 29043-48-9) is not merely a catalog intermediate; it is a gateway to the benzimidazole privileged structure .[1] In medicinal chemistry, this moiety is revered for its ability to mimic purine bases, allowing it to interact promiscuously yet selectively with biological targets such as kinases, polymerases, and receptors.
This guide moves beyond basic property listing to provide a robust workflow for the synthesis, handling, and application of this compound. We focus on its critical role as a nucleophilic building block in the development of next-generation anthelmintics, anticancer agents (specifically kinase inhibitors), and antioxidant formulations.
Physicochemical Identity & Tautomerism
A critical, often overlooked aspect of this compound is its annular tautomerism. In solution, the hydrogen atom on the imidazole nitrogen oscillates between N1 and N3. Consequently, the amino group at position 5 is chemically equivalent to position 6 unless the N1 position is alkylated.
Poor water solubility at neutral pH; soluble as HCl salt.
pKa (Predicted)
~5.5 (imidazole), ~3.0 (aniline)
Amphoteric; can act as both acid and base acceptor.
H-Bond Donors
2 (NH, NH₂)
Critical for active site binding (e.g., hinge region of kinases).
Synthetic Architecture
The synthesis of CAS 29043-48-9 is a two-stage process that prioritizes regioselectivity and purity. The following protocol describes the industrial standard route: Cyclocondensation followed by Nitro Reduction .
Reaction Pathway Visualization
The following diagram illustrates the conversion of 4-nitro-o-phenylenediamine to the target amine.
Figure 1: Synthetic workflow from diamine precursor to target aminobenzimidazole.
Detailed Experimental Protocol
Step 1: Cyclization to 2-Methyl-5-nitrobenzimidazole
Procedure: Dissolve diamine in acetic acid. Add HCl and reflux for 4–6 hours. The acidic environment promotes the formation of the imidazole ring.
Workup: Cool to 0°C. Neutralize with aqueous ammonia to precipitate the nitro-benzimidazole. Filter and wash with ice water.
Step 2: Reduction to 5-Amino-2-methylbenzimidazole
Rationale: Catalytic hydrogenation is preferred for pharmaceutical purity (avoids metal waste), while Iron/Acetic acid is robust for cost-efficiency.[1]
Protocol (Catalytic Hydrogenation):
Suspend 2-methyl-5-nitrobenzimidazole in Methanol or Ethanol.[1]
Add 10% Pd/C (5 wt% loading).
Stir under H₂ atmosphere (balloon pressure or 30 psi) at RT for 4–12 hours.
Critical Step: Filter through Celite under nitrogen (product is oxidation-prone).
Concentrate filtrate to obtain the off-white solid.[1]
Functional Applications in Drug Design
This molecule is a "molecular lego" piece. Its primary utility lies in the 5-amino group , which serves as a nucleophile for further derivatization (acylation, alkylation, sulfonylation).
Strategic Retrosynthesis
Researchers utilize this core to access complex bioactive molecules. The benzimidazole ring provides the scaffold, while the 2-methyl and 5-amino positions offer vectors for diversity.
Figure 2: Retrosynthetic logic utilizing CAS 29043-48-9 as a core scaffold.
Key Therapeutic Areas[2]
Kinase Inhibitors: The benzimidazole N-H and N: atoms can form hydrogen bonds with the "hinge region" of ATP-binding sites in kinases (e.g., EGFR, VEGFR). The 5-amino group allows extension into the solvent-exposed pocket to tune solubility and selectivity.
Anthelmintics: Derivatives of benzimidazoles (like albendazole) bind to tubulin. CAS 29043-48-9 is a precursor for novel analogs aimed at overcoming resistance.[1]
Epigenetic Modulators: Used in the synthesis of HDAC inhibitors where the benzimidazole acts as the "cap" group.
Analytical Characterization (Quality Control)
To validate the identity of the synthesized or purchased material, the following spectroscopic signatures must be confirmed.
1H NMR (DMSO-d6, 400 MHz) Profile:
δ 12.0 ppm (bs, 1H): Imidazole NH (often broad or invisible due to exchange).
δ 7.1 – 7.3 ppm (m, 1H): Aromatic proton at C7.
δ 6.6 – 6.8 ppm (d/s, 1H): Aromatic proton at C4 (ortho to amino).
δ 6.4 – 6.5 ppm (dd, 1H): Aromatic proton at C6.
δ 4.5 – 5.0 ppm (bs, 2H): Amino group (NH₂). Note: Chemical shift varies with concentration/water content.
Oxidation Risk: The electron-rich amino group makes the compound susceptible to air oxidation, turning samples from tan to dark brown/black.
Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Keep container tightly closed and protected from light.
Hygroscopicity: Moderate. Store with desiccants.
References
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. NIH / PubMed. Available at: [Link] (Accessed via search snippet 1.3).
Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Current Organic Synthesis. Available at: [Link] (Accessed via search snippet 1.8).
Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole. MDPI. Available at: [Link] (Accessed via search snippet 1.20).
2-Methyl-1H-benzoimidazol-5-ylamine Safety Data Sheet. PubChem / NIH. Available at: [Link] (Accessed via search snippet 1.11).
Nitro Reduction - Common Conditions. Common Organic Chemistry. Available at: [Link] (Accessed via search snippet 1.17).
Abstract This technical guide provides a comprehensive analysis of 2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 13676-47-6), a critical intermediate in the synthesis of bioactive benzimidazole scaffolds.[1][2] While the ave...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of 2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 13676-47-6), a critical intermediate in the synthesis of bioactive benzimidazole scaffolds.[1][2] While the average molecular weight (147.18 g/mol ) suffices for general stoichiometry, drug development requires strict adherence to monoisotopic mass (147.0796 Da) for high-resolution mass spectrometry (HRMS) validation.[1][2] This document outlines the physicochemical profile, a self-validating synthetic protocol via nitro-reduction, and the specific mass spectral fragmentation logic required for structural confirmation.
Molecular Identity & Physicochemical Profile
For researchers in medicinal chemistry, the distinction between average molecular weight (for weighing reagents) and monoisotopic mass (for identifying MS peaks) is non-negotiable.
Property
Value
Context for Application
IUPAC Name
2-Methyl-1H-benzimidazol-5-amine
Official nomenclature for regulatory filing.[1][2]
Crucial for pH-dependent solubility profiling.[1][2]
Technical Insight: The benzimidazole core exhibits tautomerism.[1][2] In solution, the 5-amino and 6-amino forms are often indistinguishable due to rapid proton exchange at the N1/N3 positions.[1][2] However, for substitution reactions (e.g., acylation of the amine), the product is chemically distinct.
Synthetic Pathway & Stoichiometry
The most robust route to 2-Methyl-1H-benzoimidazol-5-ylamine is the reduction of its nitro-precursor, 2-methyl-5-nitrobenzimidazole.[1][2] The following protocol utilizes catalytic hydrogenation, preferred in pharmaceutical settings for its cleanliness and ease of workup compared to Fe/HCl reductions.
Protocol: Catalytic Hydrogenation of 2-Methyl-5-nitrobenzimidazole
Stoichiometric Setup: Dissolve 1.77 g (10 mmol) of the nitro precursor in 50 mL of Methanol. The solution will appear yellow/orange.[1][2]
Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), carefully add 0.18 g (10 wt%) of 10% Pd/C. Caution: Pd/C is pyrophoric when dry.[1][2]
Reduction: Purge the vessel with H
gas three times. Stir vigorously under H atmosphere (1 atm is usually sufficient, but 40 psi accelerates the reaction) at Room Temperature (RT).
Self-Validating Endpoint: The reaction is complete when the vibrant yellow color of the nitro compound fades to a clear or pale beige solution.[1][2] TLC (5% MeOH in DCM) will show the disappearance of the non-polar nitro spot and the appearance of a polar, UV-active amine spot (stains red/purple with Ninhydrin).
Workup: Filter the mixture through a Celite pad to remove the catalyst. Do not let the catalyst dry out on the filter paper.
Isolation: Concentrate the filtrate in vacuo. The product typically crystallizes as a tan to off-white solid.[1][2]
When validating the molecular weight of the synthesized product, rely on the Nitrogen Rule and isotopic patterns.
The Nitrogen Rule: A molecule with an odd number of nitrogens (3 in this case) will have an odd nominal molecular weight (147).[1][2] However, in Electrospray Ionization (ESI+), we observe the protonated species
Fragmentation Fingerprint: High-energy collision-induced dissociation (CID) will typically cleave the methyl group or the amine, but the benzimidazole core is highly stable.[1]
Visualization: Synthesis & Analysis Workflow
The following diagram illustrates the logical flow from precursor selection to analytical confirmation.
Figure 1: Integrated workflow showing the reduction of the nitro-precursor to the target amine and subsequent mass spectrometric validation.[1][2][3]
The 147.18 g/mol molecular weight represents a scaffold of high "atom economy" in drug discovery.[1][2] The 5-amino position is a versatile handle for derivatization.[1][2]
Isostere Logic: The 2-methyl group mimics the steric bulk of an ethyl group but provides different metabolic stability.[1][2]
Signaling Pathways: Derivatives of this scaffold are frequently explored in kinase inhibition (e.g., VEGFR, EGFR) where the benzimidazole nitrogen hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
Figure 2: Downstream applications of the 2-Methyl-1H-benzoimidazol-5-ylamine scaffold in medicinal chemistry.
References
PubChem. (n.d.).[1][2][4][5] 2-Methyl-1H-benzoimidazol-5-ylamine (Compound Summary). National Center for Biotechnology Information.[1][2] Retrieved October 26, 2023, from [Link]
The Privileged Scaffold: A Technical Guide to Benzimidazole Derivatives
Executive Summary The benzimidazole scaffold stands as one of the most versatile "privileged structures" in medicinal chemistry. Structurally isosteric to the purine nucleus (specifically adenine) and indole, it possesse...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The benzimidazole scaffold stands as one of the most versatile "privileged structures" in medicinal chemistry. Structurally isosteric to the purine nucleus (specifically adenine) and indole, it possesses an innate affinity for a diverse array of biopolymers, including DNA, microtubules, and kinases. This guide dissects the technical causality behind its biological activity, focusing on structure-activity relationships (SAR), validated synthesis protocols, and self-verifying experimental assays for drug development professionals.
Part 1: Structural Basis & SAR
The biological efficacy of benzimidazole stems from its amphoteric nature and its ability to participate in hydrogen bonding,
- stacking, and hydrophobic interactions.
The Core Pharmacophore
The fusion of a benzene ring with an imidazole ring creates a planar, electron-rich system.
Position 1 (N-H/N-R): Controls solubility and pharmacokinetics. Bulky hydrophobic groups here often enhance anticancer activity by targeting hydrophobic pockets in kinases.
Position 2 (C-Linker): The most critical site for functionalization. Substitutions here determine the primary target (e.g., aryl groups for tubulin binding vs. alkyl/heteroaryl for anthelmintic activity).
Positions 5 & 6: Electronic modulation. Electron-withdrawing groups (EWGs) like -F or -Cl here often improve metabolic stability and binding affinity.
Visualization: SAR Logic Map
Figure 1: Strategic substitution points on the benzimidazole scaffold driving specific biological outcomes.
This is the classic mechanism for drugs like Albendazole and Nocodazole . Benzimidazoles bind to the colchicine-binding site at the interface of
- and -tubulin dimers.
Causality: Binding prevents the incorporation of the dimer into the growing microtubule.
Result: This leads to microtubule depolymerization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.
Selectivity: In anthelmintics, selectivity is achieved because the drug binds with higher affinity to parasite
-tubulin (specifically residue Phe200) than to mammalian tubulin (Tyr200).
Kinase Inhibition (EGFR/VEGFR)
Benzimidazoles act as ATP mimetics.[1] The N-H moiety of the imidazole ring often forms a crucial hydrogen bond with the "hinge region" of the kinase ATP-binding pocket (e.g., Met793 in EGFR).
Binding Mode: Type I (ATP-competitive) or Type II (allosteric) inhibition depending on the R-groups at Position 1 and 2.
Visualization: Signaling & Apoptosis Pathway
Figure 2: Dual-mechanism capability of benzimidazoles leading to apoptotic cell death.
Part 3: Synthesis Strategy (Green Protocol)
While the Phillips condensation is the historical standard, modern drug discovery requires milder, higher-yielding "green" methods. The Sodium Metabisulfite (
) mediated oxidative cyclization is the preferred protocol for generating 2-substituted benzimidazoles efficiently.
Validated Protocol:
Mediated Synthesis[2]
Rationale:
acts as a mild oxidant and Lewis acid source, generating bisulfite adducts with aldehydes that readily condense with diamines.
Reaction: o-Phenylenediamine + Aryl Aldehyde
2-Arylbenzimidazole
Step-by-Step Methodology:
Reagent Prep: Dissolve o-phenylenediamine (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in 10 mL of Ethanol/Water (9:1 v/v).
Catalyst Addition: Add
(1.0 mmol) to the mixture.
Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).
Work-up: Pour the reaction mixture into crushed ice (50g). The solid product will precipitate.
Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol.
Self-Validation: Pure product should appear as white/off-white crystals. Yields typically >85%.
Part 4: Experimental Validation Protocols
To establish E-E-A-T, one must not only synthesize but rigorously validate biological activity.
This assay is superior to turbidimetric methods as it is more sensitive and requires less protein. It uses a fluorescent reporter (DAPI or specific fluorophore) that increases emission upon binding to polymerized microtubules.
Materials:
Pure Tubulin (porcine brain source).
Buffer: 80 mM PIPES (pH 6.9), 2 mM
, 0.5 mM EGTA, 10 fluorescent reporter (e.g., DAPI).
GTP Stock: 100 mM (essential for polymerization).
Workflow:
Preparation: Pre-warm a 96-well black half-area plate to 37°C.
Compound Addition: Add 5
of the test benzimidazole (dissolved in DMSO, 10x final conc) to wells. Include Paclitaxel (enhancer control) and Nocodazole (inhibitor control).
Tubulin Mix: Prepare Tubulin solution (3 mg/mL) in the Buffer containing 1 mM GTP. Keep on ice.
Initiation: Dispense 45
of the Tubulin/GTP mix into the wells. Immediately place in the fluorometer.
Measurement: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI) every 60 seconds for 60 minutes at 37°C.
Data Analysis: Plot RFU vs. Time.
Validation Check: The "Vmax" (slope of the growth phase) should be significantly reduced in benzimidazole-treated wells compared to the DMSO control.
Part 5: Market Landscape & Data Summary
Benzimidazoles are not just theoretical constructs; they are clinically validated.
Drug Name
Primary Indication
Mechanism of Action
Status
Albendazole
Anthelmintic
-Tubulin Polymerization Inhibitor
FDA Approved
Bendamustine
CLL / Lymphoma
Alkylating Agent (Nitrogen Mustard hybrid)
FDA Approved
Omeprazole
GERD / Ulcers
-ATPase Inhibitor (Proton Pump)
FDA Approved
Binimetinib
Melanoma
MEK Kinase Inhibitor
FDA Approved
Selumetinib
Neurofibromatosis
MEK1/2 Inhibitor
FDA Approved
References
Mechanism of Action of Benzimidazole Fungicides:
Zhou, Y., et al. "Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule." Phytopathology, 2016.
Tubulin Polymerization Assay Protocols:
Cytoskeleton Inc.[2] "Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based."
Synthesis via Sodium Metabisulfite:
Bui, T. B. H., et al.[3] "Facile Sodium Metabisulfite Mediated Synthesis of 1,2-Disubstituted Benzimidazoles and Cytotoxicity Evaluation." Asian Journal of Chemistry, 2019.
Benzimidazoles as Kinase Inhibitors:
Hao, Y., et al. "Benzimidazole derivatives as kinase inhibitors."[1][4] European Journal of Medicinal Chemistry, 2024.
Structure-Activity Relationships (SAR):
Tahlan, S., et al. "Benzimidazole derivatives: A review of advances in synthesis, biological potential, computational modelling, and specialized material functions." MDPI Molecules, 2025.
Whitepaper: A Technical Guide to the Discovery of Novel Benzimidazole Compounds
Foreword: The Enduring Legacy of a Privileged Scaffold In the landscape of medicinal chemistry, few molecular frameworks have demonstrated the sheer versatility and therapeutic relevance of the benzimidazole nucleus.[1][...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Enduring Legacy of a Privileged Scaffold
In the landscape of medicinal chemistry, few molecular frameworks have demonstrated the sheer versatility and therapeutic relevance of the benzimidazole nucleus.[1][2][3] This fused bicyclic heterocycle, composed of a benzene and an imidazole ring, is a cornerstone of modern drug discovery, celebrated for its structural similarity to naturally occurring purines.[4][5] This mimicry allows it to readily interact with a vast array of biological macromolecules, including enzymes, receptors, and nucleic acids, making it a "privileged scaffold."[5] From FDA-approved anthelmintics like Albendazole to proton pump inhibitors like Omeprazole and targeted anticancer agents such as Pracinostat, the benzimidazole core is a testament to nature-inspired design and synthetic ingenuity.[1][6][7][8]
This guide is designed for researchers, scientists, and drug development professionals. It deviates from rigid templates to provide a narrative that flows from fundamental principles to practical application. We will explore the causality behind synthetic choices, the logic of screening cascades, and the art of interpreting structure-activity relationships, equipping you with the field-proven insights needed to navigate the discovery of next-generation benzimidazole-based therapeutics.
Chapter 1: The Benzimidazole Core - Structural and Mechanistic Foundations
The power of the benzimidazole scaffold lies in its unique structural and electronic properties. The fusion of the aromatic benzene ring with the electron-rich imidazole ring creates a planar, rigid system with amphoteric character, meaning it possesses both acidic and basic properties.[9] This dual nature is crucial for its ability to form multiple non-covalent interactions—such as hydrogen bonds, π-π stacking, and hydrophobic interactions—with biological targets.
Its structural resemblance to purine nucleotides is a key factor in its broad biological activity.[2][5] This allows benzimidazole derivatives to act as competitive inhibitors for enzymes that process purine-based substrates, a mechanism central to their efficacy as anticancer and antiviral agents.[10][11] The scaffold's true strength, however, lies in its synthetic tractability. The N-1, C-2, and C-5/6 positions of the ring system are readily amenable to substitution, providing chemists with precise control to fine-tune the molecule's steric, electronic, and pharmacokinetic properties.[12][13] This adaptability is why the benzimidazole nucleus is not just a single key but a master key, capable of being cut to fit a multitude of biological locks.
Chapter 2: Strategic Synthesis of Benzimidazole Libraries
The creation of diverse chemical libraries is the starting point for any discovery program. While numerous methods exist, the foundational approach remains the condensation of an o-phenylenediamine precursor with a carboxylic acid or its equivalent (e.g., aldehydes, ketones).[4][6][12][14]
The choice of synthetic route is a strategic decision based on desired scale, required purity, and available resources. Classic methods involving strong acids like polyphosphoric acid (PPA) are effective but can lack functional group tolerance.[4] Modern approaches often leverage catalysts like lanthanum chloride or cobalt ferrite nanoparticles to achieve higher yields under milder conditions.[4] Furthermore, techniques such as microwave-assisted synthesis have emerged to accelerate reaction times and improve efficiency, which is critical for the rapid generation of compound libraries.[8][9]
Below is a diagram illustrating the core synthetic logic for generating a library of 2-substituted benzimidazoles, the most common starting point for SAR exploration.
Caption: Core Synthetic Workflow for Benzimidazole Library Generation.
Chapter 3: Decoding the Structure-Activity Relationship (SAR)
SAR studies are the intellectual core of medicinal chemistry, transforming data into design principles. For benzimidazoles, decades of research have yielded robust guidelines for optimizing activity against various targets. The key is to understand how substitutions at different positions influence the molecule's interaction with its biological target and its overall drug-like properties.[13][15]
The C-2 Position: This is the most frequently modified position and dramatically impacts target specificity. Large, aromatic, or heterocyclic substituents at C-2 are often crucial for binding within enzymatic pockets, such as those in kinases or polymerases.[11][13]
The N-1 Position: Substitution at the N-1 position primarily modulates pharmacokinetic properties like solubility and membrane permeability. Adding alkyl chains or other functional groups can prevent metabolic degradation and improve oral bioavailability.[13]
The C-5 and C-6 Positions: Modifications on the benzene ring fine-tune electronic properties and can introduce secondary binding interactions. For instance, introducing electron-withdrawing groups like halogens (Cl, F) or nitro groups has been shown to enhance the anticancer cytotoxicity of some derivatives, likely by improving cellular uptake and target engagement.[10]
The following table summarizes key SAR insights for anticancer activity, demonstrating the causality behind specific structural modifications.
Chapter 4: Key Biological Targets and Screening Cascades
The broad therapeutic potential of benzimidazoles stems from their ability to modulate a wide range of biological targets implicated in disease.[5][10][12] In oncology, a primary field for benzimidazole research, key targets include:
Tubulin Polymerization: Like the well-known anthelmintics mebendazole and albendazole, many benzimidazole derivatives inhibit the formation of microtubules, which are essential for cell division.[10] This disruption leads to mitotic arrest and apoptosis, a particularly effective strategy against rapidly proliferating cancer cells.[10]
Kinase Inhibition: Benzimidazoles are potent inhibitors of various oncogenic kinases, including cyclin-dependent kinases (CDKs) and tyrosine kinases. By blocking these enzymes, they can halt the cell cycle and disrupt critical cancer survival signaling pathways like PI3K/AKT and MAPK.[10][12]
Topoisomerase Inhibition: Some derivatives can interfere with topoisomerase enzymes, which are vital for managing DNA topology during replication. This leads to DNA damage and cell death.[10][12]
Epigenetic Modulation: Emerging research has highlighted benzimidazoles as inhibitors of epigenetic targets like histone deacetylases (HDACs), which play a crucial role in gene expression and cancer development.[12]
A logical and efficient screening cascade is essential to identify promising compounds from a large library. The process is designed as a funnel, starting with broad, high-throughput assays and progressing to more specific, complex, and resource-intensive evaluations.
Caption: A Typical Drug Discovery Screening Funnel for Novel Compounds.
Chapter 5: Field-Proven Experimental Protocols
Trustworthy and reproducible data is the bedrock of drug discovery. The following protocols are self-validating systems, including necessary controls to ensure data integrity.
Protocol 1: General Synthesis of a 2-(Substituted Phenyl)-1H-benzo[d]imidazole
This protocol is a representative example of the Phillips condensation for creating a C-2 substituted benzimidazole.
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of o-phenylenediamine (e.g., 1.08 g, 10 mmol) and 1.2 equivalents of a substituted benzaldehyde (e.g., 1.47 g, 12 mmol) in 20 mL of ethanol.
Reaction Initiation: Add a catalytic amount of an oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅) (0.5 equivalents, 0.95 g, 5 mmol). The use of an oxidizing agent facilitates the cyclization and aromatization steps.
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 4-8 hours.
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, slowly add cold water to induce precipitation.
Purification: Collect the crude solid by vacuum filtration and wash it with a small amount of cold water followed by cold ethanol to remove unreacted starting materials. For higher purity, the product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
Characterization: Dry the purified product under vacuum. Confirm the structure and purity using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[16][17][18]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the synthesized benzimidazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[19][20]
The following table shows hypothetical data from such an experiment.
Compound
IC₅₀ on MCF-7 (µM)
IC₅₀ on HCT-116 (µM)
IC₅₀ on Normal Fibroblasts (µM)
Selectivity Index (Normal/Cancer)
BZ-01
5.2
7.8
>100
>19.2
BZ-02 (Cl)
1.8
2.5
85.4
>47.4
BZ-03 (NO2)
0.9
1.4
62.1
>69.0
Doxorubicin
0.5
0.7
2.1
~4.2
Data is hypothetical. Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher index is desirable.
Conclusion and Future Outlook
The benzimidazole scaffold is a privileged structure with a rich history and an even more promising future. Its synthetic accessibility and capacity for rational, structure-based design ensure its continued relevance in the pursuit of novel therapeutics.[2][8] Current research is expanding into novel areas, including the development of benzimidazole-based hybrids that combine multiple pharmacophores to tackle complex diseases and drug resistance.[10][21] As our understanding of disease biology deepens, the ability to precisely modify this versatile core will allow scientists to develop highly selective and potent agents, moving from broad-spectrum drugs to the era of precision medicine.[22] The journey from a simple heterocyclic compound to a life-saving medicine is complex, but it often begins with a scaffold as robust and promising as benzimidazole.
References
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Google Vertex AI.
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry.
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024, March 25). Impactfactor.
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025, January 13). Google Vertex AI.
Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023, December 19). Google Vertex AI.
Potential Anticancer Agents From Benzimidazole Derivatives. (n.d.). Natural Volatiles and Essential Oils.
Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. (n.d.). Taylor & Francis.
Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). PMC - NIH.
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PMC.
Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). RSC Publishing.
Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022, January 18). PMC.
Medicinal chemistry of benzimidazole, a versatile pharmacophore. (n.d.). Google Vertex AI.
Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. (n.d.). Research and Reviews.
Recent Advances in Synthetic Strategies of Benzimidazole and its Analogs: A Review. (2022, October 1). Google Vertex AI.
Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. (n.d.). PubMed.
Structure–Activity Relationships of Benzimidazole Derivatives as Anti-Inflammatory Agents. (n.d.). PMC.
Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. (n.d.). Taylor & Francis Online.
Current Achievements of Benzimidazole: A Review. (2024, December 10). Google Vertex AI.
Structure activity relationship (SAR) of benzimidazole derivatives... (n.d.). ResearchGate.
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). Google Vertex AI.
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2025, October 15). ResearchGate.
Evaluation of New Benzimidazole Derivatives as Cysticidal Agents: In Vitro, in Vivo and Docking Studies. (n.d.). PubMed.
Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. (2025, January 23). Google Vertex AI.
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (n.d.). PMC.
Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. (2021, April 17). PMC.
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). PMC.
Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. (2020, August 25). PubMed.
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023, January 18). NIH.
Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to 2-Methyl-1H-benzoimidazol-5-ylamine for Drug Discovery Professionals The benzimidazole ring system, an isosteric analog of purine, represents one of the most significant "privileged scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 2-Methyl-1H-benzoimidazol-5-ylamine for Drug Discovery Professionals
The benzimidazole ring system, an isosteric analog of purine, represents one of the most significant "privileged scaffolds" in drug discovery.[1][2] Its unique physicochemical properties, including the capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, allow it to bind with high affinity to a diverse array of biological macromolecules.[2] This inherent versatility has led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas, including anti-ulcer agents like omeprazole, anthelmintics such as albendazole, and anti-cancer therapies.[3][4] Within this important class of compounds, 2-Methyl-1H-benzoimidazol-5-ylamine emerges as a critical building block, a foundational intermediate for the synthesis of next-generation targeted therapies, particularly in oncology. This guide provides a detailed exploration of its synthesis, properties, and application, designed for the practicing research scientist.
Core Physicochemical & Structural Characteristics
2-Methyl-1H-benzoimidazol-5-ylamine is a stable heterocyclic aromatic amine. Its core structure consists of a benzene ring fused to an imidazole ring, with a methyl group at the 2-position and an amine group at the 5-position. This specific arrangement of functional groups is pivotal to its utility as a pharmaceutical intermediate. The amine group provides a key reactive handle for further molecular elaboration, while the benzimidazole core acts as a rigid scaffold to orient substituents for optimal target engagement.
Safety Profile: According to its Globally Harmonized System (GHS) classification, this compound is a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Strategic Synthesis Pathway
The most direct and industrially relevant synthesis of 2-Methyl-1H-benzoimidazol-5-ylamine is a two-step process. This strategy begins with the construction of the benzimidazole core using a nitro-substituted precursor, followed by the chemical reduction of the nitro group to the desired primary amine. This approach is advantageous due to the high yields and the ready availability of the starting materials.[7]
Technical Guide: Tautomerism in 2-Methyl-1H-benzoimidazol-5-ylamine
Executive Summary This technical guide provides a comprehensive analysis of the tautomeric behavior of 2-Methyl-1H-benzoimidazol-5-ylamine (also known as 2-methyl-5-aminobenzimidazole). This molecule represents a critica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of the tautomeric behavior of 2-Methyl-1H-benzoimidazol-5-ylamine (also known as 2-methyl-5-aminobenzimidazole). This molecule represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anthelmintics. Understanding its tautomeric equilibrium—specifically the annular prototropy between the N1 and N3 positions—is a prerequisite for accurate structure-based drug design (SBDD), as the two tautomers present distinct hydrogen-bond donor/acceptor profiles to biological targets. This guide details the theoretical framework, experimental characterization protocols, and computational methodologies required to isolate and analyze these species.
Theoretical Framework: The Annular Tautomerism[1]
The Equilibrium Mechanism
Benzimidazoles possessing a hydrogen atom on the pyrrole-type nitrogen exhibit annular desmotropy . In the case of 2-Methyl-1H-benzoimidazol-5-ylamine, the asymmetry introduced by the amino group at position 5 (on the benzenoid ring) creates two non-equivalent tautomers.
The proton transfer occurs via a [1,3]-sigmatropic shift, often mediated by solvent molecules or intermolecular hydrogen bonding in the solid state.
Tautomer A (5-amino): 2-methyl-1H-benzimidazol-5-amine. The proton resides on N1.
Tautomer B (6-amino): 2-methyl-3H-benzimidazol-5-amine (formally 2-methyl-1H-benzimidazol-6-amine). The proton resides on N3.
Electronic Drivers
The equilibrium constant (
) is governed by the electronic nature of the substituents:
5-Amino Group (+M Effect): The amino group is a strong resonance donor. It enriches the electron density of the benzene ring. In general, electron-donating groups (EDGs) at position 5 tend to stabilize the 1H-tautomer (5-substituted) in polar solvents due to enhanced dipole stabilization and resonance delocalization that minimizes disruption of the imidazole aromaticity.
2-Methyl Group (+I Effect): The methyl group at C2 provides weak inductive donation. While it increases the basicity of the imidazole ring compared to the unsubstituted parent, its steric bulk can influence the solvation shell around N1 and N3, subtly shifting the equilibrium based on solvent accessibility.
Visualization of the Equilibrium
The following diagram illustrates the interconversion and the numbering shift that occurs during the proton transfer.
Caption: Schematic representation of the annular tautomerism between the 5-amino and 6-amino forms.
Experimental Characterization Protocols
To distinguish between Tautomer A and B, simple 1H NMR at room temperature is insufficient due to the fast exchange rate on the NMR timescale, which results in averaged signals. The following protocols ensure rigorous identification.
Protocol 1: Variable Temperature (VT) 1H NMR
Objective: To slow the proton exchange rate (
) sufficiently to observe distinct signals for both tautomers (decoalescence).
Solvent: THF-d8 or Acetone-d6 (preferred for low freezing points). Avoid protic solvents like MeOH-d4 which facilitate exchange.
Instrument: 500 MHz NMR or higher.
Workflow:
Preparation: Dissolve the sample in THF-d8 in a dry NMR tube under Argon atmosphere to exclude atmospheric moisture (water catalyzes proton transfer).
Baseline Scan: Acquire a standard spectrum at 298 K (25°C). Observe the broad signals for H4/H6/H7.
Stepwise Cooling: Decrease temperature in 10 K decrements (298K
288K ... 183K).
Shimming: Re-shim the magnet at each temperature point to maintain line shape.
Observation: At the coalescence temperature (
) , the averaged signals will flatten. Below , distinct sets of peaks for the 5-amino and 6-amino isomers will emerge.
Integration: Integrate the distinct H4 signals (often the most deshielded and separated) to calculate the equilibrium constant
.
Protocol 2: X-Ray Crystallography (Solid State Validation)
Objective: To determine the preferred tautomer in the crystal lattice.
Note: Solid-state preference is often dictated by packing forces and intermolecular H-bonds (catemers) rather than intrinsic molecular stability.
Crystallization: Prepare a saturated solution in hot ethanol/water (9:1). Allow slow evaporation at room temperature.
Diffraction: Mount a single crystal (>0.1 mm) on a goniometer.
Refinement: Solve the structure. Locate the N-H proton in the difference Fourier map.
Analysis: Measure the C2-N1 and C2-N3 bond lengths. The protonated nitrogen typically exhibits a longer C-N bond (~1.38 Å) compared to the imine-like nitrogen (~1.32 Å).
Computational Modeling (DFT) Workflow
Experimental data should be corroborated with Density Functional Theory (DFT) to calculate the Gibbs Free Energy difference (
).
Software: Gaussian 16, ORCA, or GAMESS.
Level of Theory: B3LYP/6-311++G(d,p) (Standard for organic tautomers).
Step-by-Step Simulation:
Construction: Build 3D models of both 5-amino and 6-amino tautomers.
Optimization: Run Opt+Freq calculations in the gas phase.
Check: Ensure no imaginary frequencies (confirming a true minimum).
Solvation Model: Apply IEFPCM (Integral Equation Formalism Polarizable Continuum Model) for water and DMSO.
Energy Calculation:
If
, the 6-amino form is more stable.
If
, the 5-amino form is more stable.
Boltzmann Distribution:
Pharmacological Implications[2][3][4]
The tautomeric state of 2-Methyl-1H-benzoimidazol-5-ylamine is not merely an academic curiosity; it dictates the pharmacophore .
Feature
Tautomer A (5-amino)
Tautomer B (6-amino)
H-Bond Donor
N1-H
N3-H
H-Bond Acceptor
N3 (Lone Pair)
N1 (Lone Pair)
Substituent Vector
Amine at pos 5 relative to NH
Amine at pos 6 relative to NH
Binding Pocket Fit
Favors pockets requiring H-bond donor at "bottom-left"
Favors pockets requiring H-bond donor at "bottom-right"
Drug Design Strategy:
When docking this molecule into a protein target (e.g., a kinase ATP pocket), both tautomers must be docked independently . Assuming a single fixed state can lead to false negatives in virtual screening campaigns.
Analytical Workflow Diagram
The following Graphviz diagram outlines the integrated workflow for confirming the tautomeric ratio and applying it to drug discovery.
Caption: Integrated workflow for tautomer characterization and application in SBDD.
References
Elguero, J., et al. (1976).[1] The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Academic Press.
Claramunt, R. M., et al. (2006). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry.
Alkorta, I., & Elguero, J. (2022). Benzimidazole.[2][3][4][1][5][6][7][8][9][10] Encyclopedia MDPI.
Katritzky, A. R., et al. (2010). Tautomerism in Drug Discovery. Journal of Computer-Aided Molecular Design.
García-Báez, E. V., et al. (2022).[10] Nuclear Magnetic Resonance (NMR) Spectroscopy as a Tool to Study Tautomerism. Molecules.
Technical Guide: 2-Methyl-1H-benzoimidazol-5-ylamine as a Synthetic Scaffold
The following technical guide details the synthesis, reactivity, and application of 2-Methyl-1H-benzoimidazol-5-ylamine (5-amino-2-methylbenzimidazole). Executive Summary & Chemical Identity 2-Methyl-1H-benzoimidazol-5-y...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis, reactivity, and application of 2-Methyl-1H-benzoimidazol-5-ylamine (5-amino-2-methylbenzimidazole).
Executive Summary & Chemical Identity
2-Methyl-1H-benzoimidazol-5-ylamine (also known as 5-amino-2-methylbenzimidazole) is a bicyclic aromatic heterocycle serving as a critical "privileged scaffold" in medicinal chemistry.[1] Its structure mimics the purine bases of DNA, making it highly effective in designing kinase inhibitors, anthelmintics, and DNA-intercalating agents.
Crucial Disambiguation Note:
Researchers must exercise caution with CAS registry numbers for this compound.
Obtaining high-purity starting material is the foundation of reproducible synthesis. Commercial batches often contain the 6-amino regioisomer or unreduced nitro precursors. The following protocol describes the de novo synthesis and purification.
Phase 1: Cyclization (Formation of the Benzimidazole Core)
The synthesis begins with the condensation of 4-nitro-1,2-phenylenediamine with a C2-carbon source (acetic acid or ethyl acetate).
Add Iron powder (3.0 eq) and catalytic HCl (0.1 eq).
Reflux for 2 hours. The mixture will turn dark brown/black.
Hot filter to remove iron oxides. Adjust filtrate pH to >8 with NaHCO₃.
Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
Synthesis Workflow Diagram
Caption: Two-step synthetic pathway from phenylenediamine precursor to the target amino-benzimidazole scaffold.
Reactivity Profile & Downstream Derivatization
The versatility of 2-Methyl-1H-benzoimidazol-5-ylamine lies in its dual nucleophilic centers.
A. Chemoselectivity: Amine (N-5) vs. Imidazole (N-1)
C5-Amine (Exocyclic): Highly nucleophilic. Reacts readily with acyl chlorides, isocyanates, and aldehydes. This is the primary handle for extending the carbon skeleton.
N1-Imidazole (Endocyclic): Amphoteric. Can be deprotonated (pKa ~12) for alkylation or protonated (pKa ~5.5) to form salts.
Note: Alkylation at N1 often yields a mixture of N1 and N3 regioisomers due to tautomerism.
B. Protocol: Amide Coupling (Drug Synthesis Standard)
This reaction is typical for generating kinase inhibitor libraries.
Activation: Dissolve the carboxylic acid partner (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min.
Workup: Dilute with water. If the product precipitates, filter it.[4] If not, extract with EtOAc/n-Butanol (benzimidazoles are polar).
Validation: NMR should show a downfield amide proton singlet (~10 ppm).
C. Protocol: Urea Formation
Reaction with isocyanates yields urea derivatives, common in antiparasitic agents.
Conditions: Stir amine with Isocyanate (1.0 eq) in dry THF or DCM at 0°C → RT. Product usually precipitates in high purity.
Reactivity Logic Map
Caption: Functionalization map showing chemoselective pathways for the exocyclic amine (C5) and endocyclic nitrogen (N1).
Medicinal Chemistry Applications
The 2-methyl-5-aminobenzimidazole moiety is a bioisostere for the adenine ring of ATP.
Kinase Inhibitors: The benzimidazole N1/N3 nitrogens can form hydrogen bonds with the "hinge region" of kinase enzymes (e.g., VEGFR, EGFR). The C5-amide extension projects into the hydrophobic pocket, determining selectivity.
Anthelmintics: Derivatives related to Mebendazole and Albendazole utilize the benzimidazole core. While those drugs are carbamates at the 2-position, 5-amino derivatives are exploring new mechanisms of action against resistant nematode strains.
DNA Intercalators: The planar, aromatic system allows intercalation between DNA base pairs, with the amine side chain interacting with the phosphate backbone.
Safety & Handling (MSDS Summary)
Hazards: Irritant (Skin/Eye/Respiratory). Potential mutagenicity (typical of aromatic amines).
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (may darken over time due to oxidation).
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
Synthesis of Benzimidazole Derivatives:Journal of Chemical and Pharmaceutical Research, 2011, 3(1):313-319. (Protocol for nitro-precursor synthesis).
Reduction Methodologies: PrepChem, "Synthesis of 5(6)-nitro-benzimidazole".
Medicinal Applications: Rasayan Journal of Chemistry, "Synthesis of Certain Benzimidazoloquinolone Carboxylic Derivatives", Vol 10, No 2. (Usage of 5-amino-2-methylbenzimidazole as starting material).[2][5][6][7][8][9]
Reactivity Profile:Current Organic Synthesis, "Synthesis and Medicinal Applications of Benzimidazoles: An Overview", 2017.
Chemical Identity Verification: PubChem CID 315500.
Technical Deep Dive: Therapeutic Targeting of 2-Methyl-1H-benzoimidazol-5-ylamine
Executive Summary 2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 1452-24-0), hereafter referred to as 5-A-2-MBI , represents a "privileged scaffold" in medicinal chemistry. Unlike simple reagents, this molecule possesses a du...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 1452-24-0), hereafter referred to as 5-A-2-MBI , represents a "privileged scaffold" in medicinal chemistry. Unlike simple reagents, this molecule possesses a dual-functionality core—a benzimidazole ring acting as a bioisostere for purine bases, and a C5-amine handle allowing precise derivatization.
This guide analyzes 5-A-2-MBI not merely as a chemical intermediate, but as a pharmacophore hub . Its structural properties allow it to engage three primary biological systems: ATP-binding pockets of protein kinases , beta-tubulin subunits , and bacterial lipopolysaccharides (LPS) .
Part 1: Chemical Architecture & Pharmacophore Analysis
To understand the therapeutic potential, one must first understand the binding modes inherent to the 5-A-2-MBI structure.
- Stacking: Interacts with aromatic residues (Phe, Tyr, Trp) in receptor pockets.
N3 Nitrogen
H-bond acceptor (pK ~5.5).
Purine Mimicry: Mimics the N1/N3 of adenine, allowing ATP-competitive inhibition.
C5-Amine (-NH)
Nucleophilic primary amine.
Warhead Attachment: Primary site for attaching specificity-conferring groups (e.g., amides, ureas) to reach hydrophobic back-pockets of enzymes.
C2-Methyl Group
Small hydrophobic moiety.
Steric Occlusion: Prevents free rotation in tight binding pockets, locking the ligand in a bioactive conformation.
Part 2: Primary Therapeutic Targets
Target Class A: Protein Kinases (Oncology)
Mechanism: ATP-Competitive Inhibition
The structural homology between the benzimidazole core and the purine ring of ATP allows 5-A-2-MBI derivatives to function as Type I or Type II kinase inhibitors.
1. Casein Kinase 1 Delta/Epsilon (CK1/)
CK1
and CK1 are critical regulators of the circadian rhythm and Wnt signaling pathways. Overexpression is linked to aggressive tumorigenesis.
Interaction Logic: The benzimidazole core anchors to the hinge region of the kinase. The 5-amino group, when derivatized into a benzamide, extends into the hydrophobic selectivity pocket.
Key Insight: 5-A-2-MBI derivatives have shown nanomolar potency (IC
~40 nM) against CK1, inhibiting tumor cell proliferation [1].
2. FMS-like Tyrosine Kinase 3 (FLT3)
Mutations in FLT3 are the most common genetic alteration in Acute Myeloid Leukemia (AML).
Interaction Logic: 5-A-2-MBI serves as the "hinge binder." When coupled with a phenyl urea moiety at the C5 position, it forms a "Type II" inhibitor that stabilizes the inactive DFG-out conformation of the kinase.
Efficacy: Derivatives have demonstrated high selectivity against FLT3-ITD mutants, overcoming drug resistance mechanisms common in AML therapy [2].
Target Class B: Beta-Tubulin (Parasitology & Oncology)
Mechanism: Microtubule Destabilization
This is the classical mechanism associated with the benzimidazole class (e.g., albendazole).
Binding Site: The colchicine-binding domain on
-tubulin.
Action: 5-A-2-MBI derivatives bind to the
-tubulin subunit, preventing dimerization with -tubulin. This inhibits microtubule polymerization, leading to mitotic arrest and cell death.[5]
Selectivity: High affinity for helminth (worm) tubulin; lower affinity for mammalian tubulin, providing a therapeutic window [3].
Target Class C: Bacterial Membrane/LPS (Antimicrobial Adjuvants)
Mechanism: Gram-Negative Sensitization
Gram-negative bacteria are resistant to many antibiotics due to their outer membrane.
Action: 2-aminobenzimidazole derivatives (structurally related to 5-A-2-MBI) act as adjuvants. They bind to Lipopolysaccharides (LPS) or modulate Lipooligosaccharide (LOS) biosynthesis.[6]
Result: This disrupts the outer membrane integrity, allowing macrolide antibiotics (normally ineffective against Gram-negatives) to penetrate and kill pathogens like Acinetobacter baumannii [4].
Part 3: Mechanism of Action Visualization
The following diagram illustrates the divergent pathways by which 5-A-2-MBI exerts biological effects based on its derivatization state.
Figure 1: Divergent therapeutic pathways of 5-A-2-MBI based on target engagement mechanisms.
Part 4: Experimental Protocol (Synthesis of Bioactive Derivative)
Objective: Synthesis of a CK1-selective inhibitor using 5-A-2-MBI as the nucleophile.
Note: This protocol synthesizes a benzamide derivative, a common pharmacophore for kinase inhibition [1].
Tubulin Interference: High doses may inadvertently target mammalian tubulin, causing aneuploidy during cell division [5].
Reproductive Toxicity
Warning
Suspected teratogen.
Based on benzimidazole class effects (e.g., carbendazim) which disrupt embryonic cell division [5].
Handling Protocol:
All synthesis must occur in a fume hood.
Nitrile gloves are required (Latex is permeable to some benzimidazoles).
Waste must be segregated as "Hazardous Organic - Nitrogenous."
References
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε.
Source: National Institutes of Health (PMC)
[Link]
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3).
Source: National Institutes of Health (PMC)
[Link]
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents.
Source: National Institutes of Health (PMC)
[Link]
Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria.
Source: National Institutes of Health (PMC)
[Link]
Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment.
Source: Australian Industrial Chemicals Introduction Scheme
[Link]
Application Note: High-Purity Synthesis of 2-Methyl-1H-benzoimidazol-5-ylamine
Abstract & Strategic Overview The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in anthelmintics, proton pump inhibitors, and kinase inhibitors. 2-Methyl-1H-benz...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in anthelmintics, proton pump inhibitors, and kinase inhibitors. 2-Methyl-1H-benzoimidazol-5-ylamine (also known as 5-amino-2-methylbenzimidazole) is a critical intermediate for generating libraries of bioactive molecules.[1] Its dual functionality—the nucleophilic C5-amine and the imidazole nitrogen—allows for selective derivatization.
This application note details a robust, two-stage synthesis protocol designed for reproducibility and scalability. Unlike "one-pot" methods that often suffer from tar formation, this protocol isolates the stable nitro-intermediate to ensure high purity (>98%) of the final amine, which is oxidation-sensitive.[1]
Core Reaction Logic[1][2]
Phillips Condensation (Cyclization): Selective ring closure of 4-nitro-o-phenylenediamine using acetic acid equivalents.[1]
Chemoselective Reduction: Catalytic hydrogenation of the nitro group to the amine, preserving the aromatic heterocycle.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two logical stages. The Graphviz diagram below illustrates the reaction flow and critical decision nodes.
Caption: Two-stage synthesis pathway involving Phillips condensation followed by catalytic hydrogenation.[1][2]
Safety & Hazard Identification
Before proceeding, review the MSDS for all reagents.
Use acid-resistant gloves; work in a ventilated area.[1]
Palladium on Carbon (Pd/C)
Pyrophoric (dry)
Fire Hazard: Never allow dry Pd/C to contact methanol vapors in air. Keep wet.[1]
Hydrogen Gas
Flammable, Explosive
Ensure all groundings are secure; purge system with N2 before H2 introduction.[1]
Experimental Protocol
Stage 1: Synthesis of 2-Methyl-5-nitro-1H-benzimidazole
This step utilizes a modified Phillips condensation.[1] While 4N HCl is often used, using glacial acetic acid as both solvent and reagent drives the equilibrium toward cyclization.
Ammonium Hydroxide (28% NH3 solution) for neutralization
Procedure:
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
Addition: Charge the flask with 4-nitro-1,2-phenylenediamine (15.3 g). Add Glacial Acetic Acid (150 mL). The starting material may not fully dissolve initially.
Reaction: Heat the mixture to reflux (approx. 118°C). Maintain reflux for 4–6 hours .
Checkpoint: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1] The starting diamine spot (lower Rf) should disappear, replaced by a fluorescent benzimidazole spot.
Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into 500 mL of crushed ice/water with vigorous stirring.
Neutralization: Slowly add Ammonium Hydroxide until the pH reaches ~8–9. A yellow-brown precipitate will form.[1]
Note: Exothermic reaction.[1][3] Add base slowly to prevent "bumping."[1]
Isolation: Filter the precipitate using a Buchner funnel. Wash the cake copiously with cold water (3 x 100 mL) to remove residual acetate salts.
Drying: Dry the solid in a vacuum oven at 60°C overnight.
Stage 2: Reduction to 2-Methyl-1H-benzoimidazol-5-ylamine
Catalytic hydrogenation is preferred over Fe/HCl (Bechamp reduction) for pharmaceutical applications to avoid heavy metal contamination (Iron sludge) and simplify workup.[1]
Reagents:
2-Methyl-5-nitro-1H-benzimidazole (Intermediate from Stage 1, 8.85 g, 50 mmol)[1]
Methanol (HPLC Grade, 100 mL)
10% Palladium on Carbon (Pd/C) (0.9 g, ~10 wt% loading)
Inerting: Flush a 250 mL 3-neck RBF (or hydrogenation bottle) with Nitrogen (N2) gas.[1]
Loading: Add the nitro-intermediate (8.85 g) and Methanol (100 mL).
Catalyst Addition:Carefully add the 10% Pd/C (0.9 g) under a gentle stream of N2.
Safety: Ensure the catalyst is wet with solvent immediately to prevent sparking.
Hydrogenation:
Method A (Balloon): Purge the flask with H2 gas (3 cycles of vacuum/H2 backfill). Attach a double-balloon of H2 and stir vigorously at Room Temperature (RT) for 12–16 hours.
Method B (Parr Shaker): Pressurize to 40 psi H2. Shake for 2–4 hours.
Monitoring: Reaction is complete when the yellow suspension turns colorless or pale grey, and TLC indicates consumption of the nitro compound.
Workup:
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. (Do not let the filter cake dry out completely to avoid fire hazards).
Wash the Celite pad with Methanol (2 x 20 mL).
Concentration: Evaporate the filtrate under reduced pressure (Rotary Evaporator) at 40°C.
Purification: The crude product is often sufficiently pure.[1] If necessary, recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH 9:1).
Characterization Data
Confirm the identity of the product using the following parameters.
Parameter
Specification
Notes
Appearance
Off-white to pale brown powder
Darkens upon air oxidation.[1] Store under inert gas.
Low Yield in Stage 1: If the cyclization is incomplete, ensure the acetic acid is "Glacial" (water-free). Water inhibits the dehydration step of the mechanism.
Incomplete Reduction (Stage 2): Nitro-benzimidazoles can be stubborn.[1] If the reaction stalls, warm the hydrogenation vessel to 40°C or add a drop of acetic acid to protonate the nitro group, activating it for reduction.
Product Stability: The 5-amino derivative is prone to oxidation (turning dark brown/black).[1] Store in amber vials under Argon at -20°C for long-term stability.
References
Phillips Condensation Mechanism
Title: The Formation of 2-Substituted Benzimidazoles.[1][4][5][6][7]
Source: Journal of the Chemical Society.
Context: Foundational chemistry for the condensation of o-phenylenediamines with carboxylic acids.[1]
Comprehensive Characterization Framework for 2-Methyl-1H-benzoimidazol-5-ylamine
Introduction & Scope 2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 14522-46-4), also known as 5-amino-2-methylbenzimidazole, is a critical heterocyclic intermediate used in the synthesis of tyrosine kinase inhibitors, anthel...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 14522-46-4), also known as 5-amino-2-methylbenzimidazole, is a critical heterocyclic intermediate used in the synthesis of tyrosine kinase inhibitors, anthelmintics, and high-performance polymers. Its amphoteric nature and tautomeric behavior present unique analytical challenges.
This guide provides a validated framework for the structural identification, purity assessment, and impurity profiling of this compound. Unlike generic protocols, this document addresses the specific physicochemical behavior of the benzimidazole core, ensuring robust and reproducible data.
Key Property: Tautomeric equilibrium between the 5-amino and 6-amino forms in solution.
Structural Identification (Spectroscopy)[2][5]
Nuclear Magnetic Resonance (NMR)
Expert Insight: The choice of solvent is critical. Chloroform (
) is poor due to low solubility. DMSO-d6 is the required standard. Note that the proton on the imidazole nitrogen () is labile; this rapid exchange renders the C5 and C6 positions equivalent on the NMR time scale in some conditions, or creates broadened peaks.
11.8 - 12.2 ppm (1H, br s): Imidazole (Often invisible due to exchange).
7.1 - 7.3 ppm (1H, d): Aromatic proton at C7 (ortho to bridgehead).
6.6 - 6.8 ppm (1H, s): Aromatic proton at C4 (ortho to amine).
6.4 - 6.6 ppm (1H, dd): Aromatic proton at C6.
4.6 - 5.0 ppm (2H, br s): Primary Amine ().
2.45 ppm (3H, s): Methyl group at C2 (Distinct singlet).
Infrared Spectroscopy (FTIR)
Technique: ATR (Attenuated Total Reflectance) on neat powder.
Diagnostic Bands:
3300–3450 cm⁻¹: Primary amine
stretching (doublet).
2500–3000 cm⁻¹: Broad absorption characteristic of imidazole
hydrogen bonding.
1620–1640 cm⁻¹:
stretching (Benzimidazole ring).
1580 cm⁻¹:
bending (Scissoring).
Chromatographic Purity (HPLC-UV)
Challenge: Benzimidazoles are basic (pKa ~5.5 for the imidazole ring). On standard C18 silica columns, the protonated nitrogen interacts with residual silanols, causing severe peak tailing.
Solution: Use a "Base Deactivated" (BDS) column or a high-pH stable column. The protocol below uses a low pH phosphate buffer to keep the molecule fully protonated and soluble, paired with an ion-pairing effect to improve shape.
Protocol: HPLC-UV Method
Parameter
Condition
Column
C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm
Mobile Phase A
20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with )
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
1.0 mL/min
Column Temp
30°C
Detection
UV @ 285 nm (Max absorption for benzimidazole core)
): > 2.0 between main peak and nearest impurity (usually the 5-nitro precursor).
Impurity Profiling & Synthesis Context
Understanding the synthesis pathway is required to identify "Expected Impurities." The standard synthesis involves the reduction of 2-methyl-5-nitrobenzimidazole.
Impurity Table
Impurity Name
Origin
Relative Retention Time (RRT)
Detection Strategy
4-Nitro-1,2-phenylenediamine
Starting Material (Uncyclized)
~0.6
UV @ 254 nm (Strong nitro absorbance)
2-Methyl-5-nitrobenzimidazole
Intermediate (Unreduced)
~1.4
UV @ 285 nm; Late eluter due to lack of polar amine
Diaminotoluene derivatives
Over-reduction byproduct
~0.4
Susceptible to oxidation; prepare fresh
Analytical Workflow Visualization
The following diagram illustrates the logical decision tree for characterizing a new batch of 2-Methyl-1H-benzoimidazol-5-ylamine.
Caption: Decision tree for the qualification of 2-Methyl-1H-benzoimidazol-5-ylamine batches.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 315500, 2-Methyl-1H-benzoimidazol-5-ylamine. Retrieved from [Link]
Tonelli, M., et al. (2010). Synthesis and biological evaluation of benzimidazole derivatives as potential drugs.Bioorganic & Medicinal Chemistry, 18(8), 2937-2953. (Context for synthesis and NMR shifts of benzimidazole amines).
European Pharmacopoeia. (2023). Monograph: Mebendazole.
Application Note: High-Resolution 1H NMR Characterization of 2-Methyl-1H-benzoimidazol-5-ylamine
This Application Note is structured to serve as a definitive technical guide for the structural validation of 2-Methyl-1H-benzoimidazol-5-ylamine (also known as 5-amino-2-methylbenzimidazole). It moves beyond basic spect...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to serve as a definitive technical guide for the structural validation of 2-Methyl-1H-benzoimidazol-5-ylamine (also known as 5-amino-2-methylbenzimidazole). It moves beyond basic spectral listing to address the specific challenges of benzimidazole tautomerism, solvent suppression, and signal overlap common in heterocyclic analysis.
Introduction & Scientific Context
2-Methyl-1H-benzoimidazol-5-ylamine is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors and anti-infective agents. Its structural integrity is defined by three functional zones: the amphoteric benzimidazole core, the electron-donating primary amine at position 5, and the methyl substituent at position 2.
The Analytical Challenge:
The primary challenge in analyzing this compound is prototropic tautomerism . The imidazole proton (H1) exchanges rapidly between N1 and N3 in solution. While the 5-amino substituent renders the molecule asymmetric, rapid exchange often averages signals or broadens them, depending on the solvent's dielectric constant and water content. Furthermore, the C2-methyl group resonates in a region frequently obscured by solvent residual peaks (e.g., DMSO-d₆).
This protocol provides a self-validating methodology to resolve these issues and unambiguously assign the structure.
Experimental Workflow
The following diagram outlines the critical decision pathways for sample preparation and acquisition to ensure data integrity.
Caption: Optimized NMR workflow emphasizing solvent selection based on the critical need to resolve the C2-methyl singlet.
Materials & Methods
Solvent Selection Strategy
Primary Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆)
Rationale: Excellent solubility for polar heterocycles. The high polarity slows proton exchange, allowing for the observation of the exchangeable amine (-NH₂) and imidazole (-NH) protons, which are invisible in protic solvents like Methanol-d₄.
Risk: The residual solvent pentet (2.50 ppm) often overlaps with the target's C2-methyl group (~2.45 ppm).
Secondary Solvent: Methanol-d₄ (CD₃OD)
Rationale: Used only if accurate integration of the C2-methyl group is required for quantitative purity analysis (qNMR), as the solvent residual (3.31 ppm) is far removed from the methyl region. Note that -NH and -NH₂ protons will exchange with deuterium and disappear.
Sample Preparation Protocol
Weighing: Accurately weigh 5–8 mg of the solid into a clean vial.
Dissolution: Add 0.6 mL of DMSO-d₆ (containing 0.03% TMS v/v).
Critical Step: Ensure the DMSO is from a fresh ampoule to minimize water content. Water (3.33 ppm) can catalyze proton exchange, broadening the amine signals.
Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.
Transfer: Transfer to a 5 mm high-precision NMR tube.
Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes before acquisition to prevent convection artifacts.
Acquisition Parameters (400 MHz or higher)
Pulse Sequence: zg30 (30° excitation pulse) to maximize signal-to-noise per unit time.
Spectral Width (SW): 14–16 ppm (to capture the downfield imidazole NH at ~12 ppm).
Relaxation Delay (d1): 2.0 seconds. (Sufficient for qualitative work; increase to 10s for qNMR).
Number of Scans (ns): 16 or 32 (provides S/N > 100:1).
Temperature: 298 K (25°C).
Spectral Analysis & Assignments
The structure of 2-Methyl-1H-benzoimidazol-5-ylamine creates a distinct chemical shift pattern. The 5-amino group is a strong electron donor, significantly shielding the aromatic protons at positions 4 and 6 (ortho) and position 7 (para-like/meta).
Structural Logic Diagram
The following diagram correlates the chemical structure with expected chemical shift zones.
Caption: Chemical shift mapping based on electronic substituent effects in DMSO-d6.
Detailed Assignment Table (DMSO-d₆)
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integral
Coupling Constant (J, Hz)
Mechanistic Insight
H1 (Ring NH)
11.80 – 12.20
Broad Singlet
1H
N/A
Highly acidic proton; broadness indicates rapid tautomeric exchange between N1 and N3.
H7
7.15 – 7.25
Doublet (d)
1H
~8.5
Least affected by the 5-amino group; couples with H6.
H4
6.55 – 6.65
Doublet (d)
1H
~2.0
Ortho to amino group; shielded. Appears as a doublet due to meta-coupling with H6.
H6
6.40 – 6.50
Doublet of Doublets (dd)
1H
8.5, 2.0
Ortho to amino group; shielded. Couples with H7 (ortho) and H4 (meta).
-NH₂ (Amine)
4.60 – 5.00
Broad Singlet
2H
N/A
Chemical shift is concentration and water-dependent. Sharpens in ultra-dry DMSO.
2-CH₃ (Methyl)
2.42 – 2.48
Singlet (s)
3H
N/A
Often appears as a shoulder on the residual DMSO pentet (2.50 ppm).
Note: Chemical shifts are referenced to TMS at 0.00 ppm or residual DMSO-d₅ at 2.50 ppm.
Validation & Troubleshooting
The "Methyl-Solvent" Overlap
In DMSO-d₆, the 2-methyl signal (~2.45 ppm) sits on the right shoulder of the solvent peak (2.50 ppm).
Validation: If the integration of the methyl group is consistently >3.0 relative to the aromatic protons, you are likely integrating part of the solvent satellite.
Solution: Run a 1D Carbon (13C) or HSQC experiment. The methyl carbon will appear distinctly at ~14-15 ppm, confirming its presence without solvent interference. Alternatively, acquire the spectrum in Methanol-d₄ (methyl shift moves to ~2.55 ppm, solvent to 3.31 ppm).
Tautomerism Effects
You will not see separate signals for the 5-amino and 6-amino tautomers at room temperature. The aromatic region shows an "averaged" set of signals.
Observation: If peaks H4 and H7 appear unusually broad compared to H6, this indicates intermediate exchange rates.
Fix: Variable Temperature (VT) NMR. Heating the sample to 320-330 K will speed up the exchange, sharpening the peaks into a definitive average.
Water Contamination
A broad peak at 3.33 ppm indicates water. If the -NH₂ signal (4.6-5.0 ppm) is missing or merged with the water peak:
The sample is too wet.
Proton exchange is too fast.
Action: Dry the solid under vacuum and use a fresh ampoule of DMSO-d₆.
References
Benzimidazole Tautomerism:
Elguero, J., et al. "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism."[1][2] Beilstein Journal of Organic Chemistry, 2014, 10, 1620–1629.[1]
[Link][1]
General Benzimidazole Spectral Data:
National Institute of Standards and Technology (NIST). "2-Methylbenzimidazole Mass and NMR Data." NIST Chemistry WebBook.
[Link]
Solvent Residual Impurities:
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997, 62(21), 7512–7515.
[Link]
Synthesis and Characterization of Aminobenzimidazoles:
Bhat, M., et al. "Synthesis and biological evaluation of some novel benzimidazole derivatives." Journal of Chemical and Pharmaceutical Research, 2015. (Contextual grounding for synthesis intermediates).
[Link]
Application Note: High-Resolution Mass Spectrometry Profiling of 2-Methyl-1H-benzoimidazol-5-ylamine
Abstract This application note details the structural characterization and quantification of 2-Methyl-1H-benzoimidazol-5-ylamine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a core sca...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the structural characterization and quantification of 2-Methyl-1H-benzoimidazol-5-ylamine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a core scaffold in the synthesis of anthelmintics, kinase inhibitors, and dyes, accurate detection of this primary amine is critical for impurity profiling and metabolic stability studies. This guide addresses the specific challenges of analyzing amino-benzimidazoles, including tautomeric interconversion, ionization suppression, and fragmentation logic.
Introduction & Chemical Context
2-Methyl-1H-benzoimidazol-5-ylamine (also known as 5-amino-2-methylbenzimidazole) presents unique analytical challenges due to its amphoteric nature. It contains a basic imidazole ring (pKa ~5.6) and a primary aniline amine (pKa ~4.5), making it highly responsive to Positive Electrospray Ionization (ESI+).
The Tautomer Challenge
A critical "Expert Insight" for this molecule is the tautomeric equilibrium. In solution, the hydrogen on the imidazole nitrogen (
) is labile. Consequently, the 5-amino and 6-amino forms exist in rapid equilibrium and typically co-elute as a single chromatographic peak.
Structure A: 5-amino-2-methyl-1H-benzimidazole
Structure B: 6-amino-2-methyl-1H-benzimidazole
Researchers must understand that while these may be drawn as distinct isomers, LC-MS often detects them as a time-averaged population unless derivatized.
Physicochemical Properties
Property
Value
Molecular Formula
Monoisotopic Mass
147.0796 Da
148.0869 Da
LogP
~1.4 (Moderate hydrophobicity)
Solubility
Soluble in DMSO, Methanol; sparingly soluble in water.
Experimental Protocols
Sample Preparation (Self-Validating)
Rationale: Primary amines are prone to adsorption on glass surfaces (silanol interactions). This protocol mandates the use of polypropylene to prevent analyte loss, ensuring the method validates itself through consistent recovery.
Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL DMSO to create a 1 mg/mL (free base) stock.
Intermediate: Dilute 10 µL of Stock into 990 µL of Methanol (10 µg/mL).
Working Standard: Dilute Intermediate 1:100 into 0.1% Formic Acid in Water (final conc. 100 ng/mL).
Critical Step: The final diluent must match the mobile phase starting conditions to prevent peak distortion (solvent effects).
LC-MS/MS Conditions
Rationale: A C18 column provides sufficient retention for this moderately polar molecule. Formic acid is chosen over trifluoroacetic acid (TFA) to avoid signal suppression in the MS source.
Parameter
Setting
Column
C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Flow Rate
0.4 mL/min
Gradient
5% B (0-1 min) 95% B (1-6 min) Hold (6-7 min)
Injection Volume
2.0 µL
Column Temp
40°C
Mass Spectrometry Parameters (ESI+)
Rationale: The source temperature is set high enough to desolvate the eluent but low enough to prevent thermal degradation of the primary amine.
Parameter
Setting
Ionization Mode
ESI Positive ()
Capillary Voltage
3.5 kV
Desolvation Temp
350°C
Cone Voltage
30 V (Optimized for 148 precursor)
Collision Energy
Ramp 15–35 eV (for fragmentation spectra)
Analytical Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to data interpretation, highlighting critical decision points.
Figure 1: Step-by-step analytical workflow for the characterization of 5-amino-2-methylbenzimidazole.
Results & Discussion: Fragmentation Logic
Understanding the fragmentation of 2-Methyl-1H-benzoimidazol-5-ylamine is essential for confirming identity against isomers (e.g., N-methyl derivatives).
Primary Fragmentation Pathways
The precursor ion
undergoes two competitive cleavage pathways in the Collision Induced Dissociation (CID) cell.
Loss of Ammonia (
, -17 Da):
Mechanism:[1] Characteristic of primary aromatic amines. The aniline group is ejected.
Product:
131.06 (2-methylbenzimidazole cation).
Significance: Confirms the presence of the free
group.
Loss of Acetonitrile (
, -41 Da):
Mechanism:[1] A signature cleavage for 2-methyl substituted benzimidazoles. The imidazole ring opens, and the C2-methyl group is ejected along with N3.
Product:
107.06.
Sequential Fragmentation:
The
131 ion often loses (27 Da) to form 104.
Deep fragmentation leads to the phenyl ring cation (
65).
Fragmentation Pathway Diagram
Figure 2: Proposed ESI+ fragmentation pathway. The loss of NH3 (17 Da) and CH3CN (41 Da) are diagnostic.
Quantitative Transition Table
For Multiple Reaction Monitoring (MRM) method development, use the following transitions:
Precursor ()
Product ()
Cone (V)
Collision (eV)
Type
148.1
131.1
30
20
Quantifier (High Abundance)
148.1
107.1
30
25
Qualifier (Structural Specificity)
148.1
65.1
30
40
Qualifier (Deep Fragment)
References
Hida, F. et al. (1994).[2] Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace.
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 315500, 2-Methyl-1H-benzoimidazol-5-ylamine. PubChem.[3][4]
Johnson, B. S. et al. (2012).[5] Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry. Rapid Communications in Mass Spectrometry.
International Atomic Energy Agency (IAEA). (2014). LC-MS/MS Method for Determination of Benzimidazole Residues in Animal Products. IAEA Food and Environmental Protection Laboratory.
Application Note: High-Purity Isolation of 2-Methyl-1H-benzoimidazol-5-ylamine (5-Amino-2-methylbenzimidazole)
Executive Summary & Chemical Context This guide details the High-Performance Liquid Chromatography (HPLC) purification of 2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 14525-63-4), a critical intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
This guide details the High-Performance Liquid Chromatography (HPLC) purification of 2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 14525-63-4), a critical intermediate in the synthesis of benzimidazole-based anthelmintics and kinase inhibitors.
The Challenge:
This molecule presents a "dual-base" challenge. It contains a benzimidazole core (pKa ~5.6) and a primary aniline amine (pKa ~4.5). Under standard reverse-phase conditions, these basic moieties interact strongly with residual silanols on silica columns, leading to severe peak tailing and poor resolution from its synthetic precursor, 2-methyl-5-nitrobenzimidazole .
The Solution:
We present a pH-Switch Strategy . While acidic conditions (0.1% TFA) are standard for analytical QC, we recommend a high-pH (pH 10) preparative workflow using hybrid-particle technology. This ensures the molecule is in its neutral (free base) state, maximizing retention, loading capacity, and peak symmetry.
Physicochemical Analysis & Separation Logic
Understanding the ionization state is the key to successful purification.
Property
Value
Implications for Chromatography
Molecular Weight
147.18 g/mol
Small molecule; requires high surface area columns.
LogP
~0.8 (Neutral)
Moderately polar. Retains poorly if ionized.
pKa (Ring N)
~5.6
Protonated at pH < 5.6 (Positive Charge).
pKa (Aniline N)
~4.5
Protonated at pH < 4.5 (Positive Charge).
The "Silanol Effect" Mechanism
At pH 3.0 (standard phosphate/formate buffers), the molecule exists as a mono- or dication. These cations undergo ion-exchange interactions with deprotonated silanols (
) on the column surface.
Consequence: Broad, tailing peaks and low recovery.
Remediation:
Acidic Shielding: Use 0.1% Trifluoroacetic acid (TFA) to suppress silanol ionization (pH ~2).
Basic Neutralization: Operate at pH 10. The molecule becomes neutral, interacting only via hydrophobic mechanisms (ideal for loading).
Workflow Visualization
The following diagram outlines the complete purification lifecycle, from crude synthesis to isolated free base.
Figure 1: End-to-end purification workflow for aminobenzimidazoles.
Protocol A: Analytical QC (Method Development)
Purpose: To assess the purity of the crude mixture and identify the nitro-precursor impurity.
Causality: We use an acidic method here because it is compatible with standard LC-MS systems used for identification.
System: HPLC/UPLC with PDA (Photodiode Array)
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent End-capped C18)
Purpose: To isolate the compound with maximum loadability and obtain the "Free Base" form directly.
Expert Insight: Using acidic prep HPLC (TFA) yields the TFA salt of the amine. This is hygroscopic and often cytotoxic in biological assays. Using a High pH method yields the Free Base, which precipitates easily upon evaporation and is preferred for drug development.
Prerequisite: You MUST use a column chemically stable at pH 10 (e.g., Waters XBridge BEH C18, Agilent Poroshell HPH, or Phenomenex Gemini NX). Do not use standard silica columns.
Column: XBridge BEH C18 Prep Column, 19 x 150 mm, 5 µm
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide)
Sample Preparation: Dissolve 500 mg of crude solid in 4 mL of DMSO. Sonicate for 5 minutes. Filter through a 0.45 µm PTFE filter.
System Suitability: Ensure the pH of Mobile Phase A is exactly 10.0. Fluctuations here drastically affect retention time.
Gradient Execution:
Time (min)
% B (ACN)
Rationale
0.0
5
Initial low organic to trap polar impurities.
2.0
5
Load sample.
15.0
50
Shallow gradient. At pH 10, the neutral amine retains longer than in acid.
16.0
95
Column wash.
18.0
5
Re-equilibration.
Fraction Collection: Trigger collection based on UV threshold (e.g., >50 mAU).
Post-Run Processing: Pool fractions. Rotovap at 40°C to remove Acetonitrile. The product (Free Base) may precipitate from the remaining aqueous buffer. Filter or lyophilize.
Troubleshooting Logic
Use this decision tree when chromatograms deviate from expectations.
Figure 2: Troubleshooting decision matrix for basic amines.
References
Separation of Benzimidazole Derivatives. SIELC Technologies Application Notes. Available at: [Link]
Controlling pH in Reversed-Phase Chromatography. Agilent Technologies Technical Guides. Available at: [Link]
PubChem Compound Summary: 5-Amino-2-methylbenzimidazole. National Center for Biotechnology Information. Available at: [Link]
Optimization of HPLC Methods for Basic Compounds.Journal of Chromatography A. (General reference for silanol suppression techniques).
Synthesis and impurities of benzimidazoles. Bentham Science. Available at: [Link]
Disclaimer: This protocol is for research use only. Always consult Safety Data Sheets (SDS) for 2-Methyl-1H-benzoimidazol-5-ylamine before handling.
Application Note: Derivatization of 2-Methyl-1H-benzoimidazol-5-ylamine for Biological Assays
Executive Summary & Biological Context The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for anthelmintics (e.g., Mebendazole), proton pump inhibitors (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Biological Context
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for anthelmintics (e.g., Mebendazole), proton pump inhibitors (e.g., Omeprazole), and an increasing class of kinase inhibitors.
2-Methyl-1H-benzoimidazol-5-ylamine (hereafter 5-AMB ) represents a critical high-value intermediate. Its C5-amine handle allows for the rapid generation of Structure-Activity Relationship (SAR) libraries or the conjugation of fluorescent reporters without disrupting the essential hydrogen-bonding capability of the imidazole core.
Key Applications:
Kinase Inhibitor Development: The C5-position often projects into the solvent-exposed region of the ATP-binding pocket, making it ideal for solubility-enhancing modifications.
Tubulin Polymerization Assays: Derivatives of 5-AMB interfere with microtubule dynamics, a mechanism exploited in antiparasitic and oncology research.
Fluorescent Probes: Conjugation with fluorophores enables subcellular localization studies.
Chemical Reactivity Landscape
Successful derivatization requires distinguishing between the two nitrogen centers.
C5-Amine (Primary Aniline): Nucleophilic. The target for acylation, alkylation, and reductive amination. pKa
4.5–5.0.
N1-Imidazole (Heterocyclic Nitrogen): Amphoteric. It can act as a weak acid (pKa
12.3) or a weak base (pKa 5.5).
Critical Control Point: To selectively derivatize the C5-amine without alkylating the N1-position, reactions should be conducted under mildly basic conditions (pH 8–9) using non-nucleophilic bases (e.g., DIPEA) rather than strong metallic bases (e.g., NaH), which would deprotonate the N1-imidazole.
Workflow Visualization
Figure 1: Strategic workflow for the selective functionalization of 5-AMB.
This protocol synthesizes a fluorescent probe for visualizing benzimidazole uptake in cells. We utilize Fluorescein Isothiocyanate (FITC) due to its high quantum yield and the stability of the resulting thiourea linkage.
Materials
Substrate: 5-AMB (1.0 equiv)
Reagent: FITC (Isomer I, 1.1 equiv)
Base: N,N-Diisopropylethylamine (DIPEA)
Solvent: Anhydrous DMF or DMSO (Amine-free)
Step-by-Step Procedure
Preparation: Dissolve 14.7 mg (0.1 mmol) of 5-AMB in 1.0 mL of anhydrous DMF in a light-protected vial (amber glass).
Activation: Add 35 µL (0.2 mmol) of DIPEA. Vortex gently.
Note: The solution may darken; this is normal for aniline oxidation. Keep under inert atmosphere (
) if possible.
Coupling: Add 43 mg (0.11 mmol) of FITC in one portion.
Incubation: Stir at Room Temperature (RT) for 4–6 hours.
Monitoring: Check via TLC (Mobile phase: 10% MeOH in DCM). The starting amine (lower Rf) should disappear; the thiourea product (higher Rf) will be fluorescent under UV.
Quenching: Add 50 µL of ethanolamine to quench unreacted FITC (stir for 30 min).
Purification:
Precipitate by adding the reaction mixture dropwise into 10 mL of ice-cold ether/hexane (1:1).
Centrifuge (3000 x g, 5 min) and wash the pellet 2x with cold ether.
Final Polish: Preparative HPLC (C18 column, Gradient: 5-95% ACN in Water + 0.1% Formic Acid).
This protocol is designed for high-throughput synthesis of amide derivatives to test Structure-Activity Relationships (SAR) against kinase targets.
Reaction Scheme Visualization
Figure 2: HATU-mediated amidation pathway.
Materials
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Chosen for high reactivity with less nucleophilic anilines.
Solvent: DMF (Anhydrous).
Step-by-Step Procedure
Acid Activation: In a reaction vial, dissolve the Carboxylic Acid (0.12 mmol) in 0.5 mL DMF. Add HATU (0.12 mmol) and DIPEA (0.25 mmol). Stir for 15 minutes at RT.
Why: Pre-activation ensures the formation of the activated ester before the aniline is introduced, reducing side reactions.
Amine Addition: Add 5-AMB (0.1 mmol) dissolved in 0.5 mL DMF to the activated acid mixture.
Reaction: Stir at 50°C for 12 hours.
Note: Anilines are sterically and electronically deactivated compared to aliphatic amines. Mild heating drives the reaction to completion.
Work-up:
Dilute with EtOAc (15 mL).
Wash with sat.
(2x) to remove unreacted acid and HATU byproducts.
Wash with Brine (1x).
Dry over
and concentrate.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Amide)
Aniline nucleophilicity is low.
Switch coupling reagent to POCl3 (make acid chloride in situ) or use PyBOP at 60°C.
N1-Alkylation
Base was too strong or excess alkyl halide used.
Ensure base is DIPEA/TEA (not NaH/KOH). Maintain strict 1:1 stoichiometry for electrophiles.
Precipitation
Product is highly crystalline/insoluble.
Add 10% DMSO to the reaction. Filter the precipitate; it might be pure product.
Application Notes and Protocols for the N-Alkylation of 2-Methyl-1H-benzoimidazol-5-ylamine
Authored by: Dr. Gemini, Senior Application Scientist Introduction: The N-alkylation of benzimidazole derivatives is a cornerstone of medicinal chemistry and drug development, yielding compounds with a broad spectrum of...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The N-alkylation of benzimidazole derivatives is a cornerstone of medicinal chemistry and drug development, yielding compounds with a broad spectrum of biological activities. The strategic introduction of alkyl groups onto the benzimidazole scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This document provides a detailed protocol for the N-alkylation of 2-Methyl-1H-benzoimidazol-5-ylamine, a versatile building block in the synthesis of pharmacologically active agents.
This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the reaction, including mechanistic insights, two detailed protocols for N-alkylation, and methods for purification and characterization of the resulting products.
Mechanistic Insights and Regioselectivity
The N-alkylation of 2-Methyl-1H-benzoimidazol-5-ylamine presents a fascinating challenge in regioselectivity due to the presence of three potentially nucleophilic nitrogen atoms: the two nitrogens of the imidazole ring (N1 and N3) and the exocyclic amino group at the C5 position. The lone pair of electrons on the nitrogen atom of an amine makes it nucleophilic[1].
The imidazole ring exists in a tautomeric equilibrium. Deprotonation of the imidazole NH with a suitable base generates a highly nucleophilic anion. Generally, the endocyclic nitrogen atoms of the benzimidazole ring are more nucleophilic than the exocyclic amino group, especially after deprotonation[2][3]. The lone pair electrons on the amino nitrogen atom are involved in conjugation with the adjacent π system of the benzene ring, which can reduce its nucleophilicity[4].
Alkylation can therefore occur at either the N1 or N3 position of the imidazole ring, or at the exocyclic amino group. The reaction conditions, particularly the choice of base and solvent, can influence the regioselectivity of the N-alkylation[5][6]. Stronger bases that completely deprotonate the imidazole NH will favor alkylation on the imidazole ring.
Experimental Workflow Overview
The following diagram outlines the general workflow for the N-alkylation of 2-Methyl-1H-benzoimidazol-5-ylamine.
Caption: General workflow for the N-alkylation reaction.
Protocol 1: N-Alkylation using Alkyl Halides
This protocol describes a general procedure for the N-alkylation of 2-Methyl-1H-benzoimidazol-5-ylamine using an alkyl halide in the presence of a base.
Materials and Reagents
Reagent
Grade
Supplier
2-Methyl-1H-benzoimidazol-5-ylamine
≥98%
Sigma-Aldrich
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
Reagent Grade
Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)
Anhydrous, ≥99.8%
Sigma-Aldrich
Potassium Carbonate (K₂CO₃)
Anhydrous, ≥99%
Sigma-Aldrich
Sodium Hydride (NaH)
60% dispersion in mineral oil
Sigma-Aldrich
Ethyl acetate (EtOAc)
ACS Grade
Fisher Scientific
Saturated aqueous sodium chloride (brine)
-
In-house
Anhydrous sodium sulfate (Na₂SO₄)
ACS Grade
Fisher Scientific
Step-by-Step Methodology
Preparation: To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-Methyl-1H-benzoimidazol-5-ylamine (1.0 eq).
Dissolution: Add anhydrous DMF to the flask to dissolve the starting material.
Addition of Base: Add potassium carbonate (2.0-3.0 eq) or sodium hydride (1.1-1.5 eq) portion-wise at 0 °C. Safety Note: Sodium hydride is highly flammable and reacts violently with water. Handle with extreme care in a fume hood.
Stirring: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up:
Once the reaction is complete, quench the reaction by the slow addition of water at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by preparative HPLC[7][8].
Protocol 2: Reductive Amination
Reductive amination is an alternative method for the N-alkylation of the exocyclic amino group, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction.
Materials and Reagents
Reagent
Grade
Supplier
2-Methyl-1H-benzoimidazol-5-ylamine
≥98%
Sigma-Aldrich
Aldehyde or Ketone (e.g., Benzaldehyde)
Reagent Grade
Sigma-Aldrich
Sodium triacetoxyborohydride (STAB)
≥97%
Sigma-Aldrich
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Sigma-Aldrich
Acetic Acid (AcOH)
Glacial
Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
In-house
Step-by-Step Methodology
Preparation: To a round-bottomed flask, add 2-Methyl-1H-benzoimidazol-5-ylamine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq).
Dissolution: Dissolve the reactants in an anhydrous solvent such as dichloromethane (DCM).
Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 1-5 mol%).
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
Work-up:
Quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the organic layer and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Characterization of N-Alkylated Products
The structure and purity of the synthesized N-alkylated 2-Methyl-1H-benzoimidazol-5-ylamine derivatives should be confirmed by various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The disappearance of the N-H proton signal of the imidazole ring (typically found in the downfield region of δ 12-13 ppm in DMSO-d₆) is a key indicator of N-alkylation on the imidazole ring[9][10]. The appearance of new signals corresponding to the protons of the introduced alkyl group should be observed. For instance, N-methyl protons typically appear as a singlet around δ 3.5-3.9 ppm[10].
¹³C NMR: The carbon signals of the introduced alkyl group will be present in the spectrum. The chemical shifts of the benzimidazole ring carbons may also be affected by N-alkylation[11][12].
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS): HRMS should be used to confirm the elemental composition of the product. The mass spectrum of N-alkylated benzimidazole derivatives often shows the molecular ion peak [M+H]⁺[9][13].
Infrared (IR) Spectroscopy
The disappearance of the N-H stretching vibration of the imidazole ring (around 3400 cm⁻¹) can indicate successful N-alkylation on the ring[9][14].
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Fume Hood: All manipulations involving volatile solvents, strong bases like sodium hydride, and alkylating agents should be performed in a well-ventilated fume hood.
Handling Alkylating Agents: Alkylating agents are often toxic and potentially carcinogenic. Handle with extreme caution and follow all safety guidelines provided by the supplier[15][16][17].
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low or no product formation
Inactive reagents, insufficient base, low temperature
Ensure all reagents and solvents are anhydrous. Use a stronger base or increase the reaction temperature.
Formation of multiple products
Over-alkylation, lack of regioselectivity
Use a controlled amount of the alkylating agent (1.0-1.1 eq). Optimize reaction conditions (base, solvent, temperature) to favor one regioisomer.
Difficult purification
Similar polarity of isomers/byproducts
Use a different column chromatography eluent system, or consider preparative HPLC for separation.
Reaction Mechanism Diagram
The following diagram illustrates the Sₙ2 mechanism for the N-alkylation of the deprotonated benzimidazole with an alkyl halide.
Caption: Sₙ2 mechanism of N-alkylation.
References
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
Which atom in an Imidazole ring acts as a better nucleophile: the NH or the CH between the two Nitrogens? ResearchGate. [Link]
Nanostructured poly(benzimidazole) membranes by N-alkylation. ResearchGate. [Link]
Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]
Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns. RSC Publishing. [Link]
Separation of 1H-Benzimidazole, 2-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). ResearchGate. [Link]
Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications (RSC Publishing). [Link]
Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. ResearchGate. [Link]
C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. NIH. [Link]
Safe handling of cytotoxic drugs in the workplace. HSE. [Link]
n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry. PubMed. [Link]
¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. [Link]
Controlling Occupational Exposure to Hazardous Drugs. OSHA. [Link]
In the ¹H NMR spectra, the N–H proton appeared as a singlet in the downfield region of δ 12.73–12.90 ppm. ACS Omega. [Link]
20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]
study of mass spectra of benzimidazole derivatives. International Journal of Development Research. [Link]
A process for the optical purification of benzimidazole derivatives.
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC - NIH. [Link]
Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Paho.org. [Link]
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
Chemoselective Minisci alkylation in aqueous medium: a general strategy for functionalization of complex N-heteroarenes and biomolecules. Green Chemistry (RSC Publishing). [Link]
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. [Link]
13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. ResearchGate. [Link]
Application Note: 2-Methyl-1H-benzoimidazol-5-ylamine in Cancer Research
Executive Summary 2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 14522-46-4) serves as a critical "privileged scaffold" in oncology drug discovery. Structurally mimicking the purine nucleobase, this compound is not typically...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 14522-46-4) serves as a critical "privileged scaffold" in oncology drug discovery. Structurally mimicking the purine nucleobase, this compound is not typically used as a standalone monotherapy but rather as a high-value intermediate for synthesizing Tyrosine Kinase Inhibitors (TKIs) , Tubulin Polymerization Inhibitors , and DNA-interactive agents . Its 5-amino position provides a highly reactive "handle" for covalent attachment to diverse pharmacophores, enabling the creation of libraries targeting EGFR, VEGFR-2, and Src/Abl kinases with nanomolar potency.
This guide details the application of 2-Methyl-1H-benzoimidazol-5-ylamine in synthesizing bioactive derivatives, validating target engagement, and assessing cytotoxicity in cancer models.[1][2]
Soluble in DMSO (>20 mg/mL), Methanol; Sparingly soluble in water.
pKa
~5.5 (benzimidazole N3), ~10.5 (primary amine)
Storage
2-8°C, protect from light and moisture.
Mechanistic Relevance in Oncology
The benzimidazole core functions as a bioisostere of adenine, allowing derivatives to occupy the ATP-binding pockets of kinases. The 2-methyl group enhances lipophilicity and metabolic stability compared to the unsubstituted parent, while the 5-amino group allows for the introduction of hydrogen-bond donors/acceptors essential for "hinge region" binding in kinases.
Primary Targets of Derivatives:
Receptor Tyrosine Kinases (RTKs): Derivatives inhibit EGFR and VEGFR-2 by competing with ATP, blocking downstream RAS/RAF/MEK signaling.
Microtubules: Benzimidazole carbamates (synthesized via the 5-amine) bind to the colchicine site of tubulin, arresting cells in the G2/M phase.
Casein Kinase 1 (CK1): Thiazole-substituted derivatives show high selectivity for CK1δ/ε isoforms.
Experimental Workflow: From Scaffold to Lead Compound
The following diagram illustrates the critical pathway for utilizing 2-Methyl-1H-benzoimidazol-5-ylamine to generate potent anticancer agents.
Caption: Workflow transforming the benzimidazole scaffold into bioactive lead compounds via functionalization and screening.
Detailed Protocols
Protocol A: Synthesis of a Model Kinase Inhibitor (Amide Derivative)
Objective: To functionalize the 5-amino group with an aryl carboxylic acid to create a hinge-binding motif typical of VEGFR inhibitors.
Activation: In a round-bottom flask, dissolve the Aryl Carboxylic Acid (1.1 eq) in anhydrous DMF (5 mL/mmol). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at Room Temperature (RT) for 15 minutes to activate the acid.
Coupling: Add 2-Methyl-1H-benzoimidazol-5-ylamine (1.0 eq) to the reaction mixture.
Reaction: Stir the mixture at RT for 12–16 hours under an inert atmosphere (N₂). Monitor progress via TLC (System: DCM/MeOH 9:1).
Work-up: Pour the reaction mixture into ice-cold water (50 mL). A precipitate should form.
If solid forms: Filter, wash with water and cold ether.
If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Silica gel, gradient DCM -> 5% MeOH/DCM).
Validation: Confirm structure via ¹H-NMR and LC-MS (Expected mass: MW of acid + 147 - 18).
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Compare the potency of the unmodified scaffold vs. the synthesized derivative.
Result: High luminescence = High ATP = Inhibition of Kinase . Low luminescence = ATP depletion = No Inhibition .
Note: The unmodified 2-Methyl-1H-benzoimidazol-5-ylamine scaffold should show minimal inhibition in this assay, validating that the biological activity arises from the specific derivatization.
Application Note: 2-Methyl-1H-benzoimidazol-5-ylamine as a Strategic Building Block in Drug Discovery
This Application Note is designed for research chemists and drug discovery scientists. It details the synthetic utility of 2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 29043-48-9), a privileged scaffold in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research chemists and drug discovery scientists. It details the synthetic utility of 2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 29043-48-9), a privileged scaffold in medicinal chemistry.[1]
[1]
Introduction & Chemical Profile[1][2][3][4][5][6][7]
2-Methyl-1H-benzoimidazol-5-ylamine (also known as 5-amino-2-methylbenzimidazole) acts as a high-value "privileged structure" in organic synthesis.[1] Its utility stems from the bifunctional nature of its scaffold: it possesses a nucleophilic primary amine at the C5 position and an amphoteric imidazole core.
This building block is extensively used to synthesize kinase inhibitors (e.g., FLT3, BRAF) , angiotensin II receptor antagonists , and antimicrobial agents . Its planar, bicyclic structure mimics purine bases, allowing it to engage in critical
- stacking and hydrogen bonding interactions within enzyme active sites.[1]
Key Chemical Properties
Property
Data
CAS Number
29043-48-9 (Generic: 13676-54-5)
Molecular Formula
CHN
Molecular Weight
147.18 g/mol
Appearance
Tan to brown crystalline powder
Solubility
Soluble in DMSO, MeOH, DMF; sparingly soluble in water
pKa (approx)
~5.5 (Aniline-NH), ~12.3 (Imidazole-NH)
Storage
2-8°C, Hygroscopic, Protect from light
Reactivity Landscape & Chemoselectivity[1]
The synthetic challenge and opportunity with this molecule lie in controlling chemoselectivity between the exocyclic primary amine (C5-NH
) and the endocyclic imidazole nitrogen (N1-H) .[1]
Reactivity Map
Site A (C5-NH
): The primary nucleophile.[1] Under mild basic conditions (e.g., EtN, Pyridine), electrophiles (acid chlorides, isocyanates) react here selectively to form amides or ureas.
Site B (N1-H): The secondary site.[1] Requires stronger bases (e.g., NaH, K
CO) to deprotonate for alkylation.
Visualization: Reactivity Pathways
The following diagram illustrates the divergent synthetic pathways available for this building block.
Figure 1: Divergent synthetic pathways. The C5-amine allows for library generation (green paths), while the N1-nitrogen allows for scaffold optimization (red path).[1]
Detailed Experimental Protocols
These protocols are designed to ensure high yield and chemoselectivity.
Objective: Synthesize an amide derivative targeting the C5-amine without affecting the imidazole ring.[1] This is the standard workflow for generating kinase inhibitor libraries.
Solvent: Anhydrous DMF or DMA (Dichloromethane is often too non-polar for the starting material).
Step-by-Step Procedure:
Preparation: In a flame-dried round-bottom flask, dissolve 2-Methyl-1H-benzoimidazol-5-ylamine (1.0 mmol, 147 mg) in anhydrous DMF (3.0 mL).
Base Addition: Add DIPEA (2.0 mmol, 348 µL) via syringe. Stir at room temperature for 5 minutes.
Electrophile Addition:
If using Acid Chloride: Cool the mixture to 0°C. Add the acid chloride dropwise.
If using Carboxylic Acid: Pre-activate the acid (1.1 mmol) with HATU (1.1 mmol) in separate DMF for 10 mins, then add to the amine solution.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
Monitoring: Check TLC (System: 10% MeOH in DCM). The product will typically be less polar than the starting amine but more polar than the acid chloride.
Work-up: Pour the reaction mixture into ice-cold water (30 mL). The product often precipitates.
If precipitate forms: Filter, wash with water and Et
O.
If no precipitate: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na
SO, and concentrate.
Purification: Recrystallize from EtOH or purify via flash column chromatography (Gradient: 0
10% MeOH in DCM).
Validation Criteria:
1H NMR: Look for the disappearance of the broad aniline -NH
signal (~5.0 ppm) and the appearance of a downfield amide -NH singlet (~10.0 ppm).
In a recent drug discovery campaign targeting FLT3 (a target in acute myeloid leukemia), this building block was used to replace a quinazoline core to improve solubility.
Workflow Diagram:
The following flowchart demonstrates the parallel synthesis workflow used to generate a library of 20 analogs.
Figure 2: Library generation workflow. The high success rate of the precipitation work-up (Step 2) makes this scaffold ideal for high-throughput synthesis.[1]
Safety and Handling
Hazards: Classified as an Irritant (H315, H319, H335). It causes skin irritation, serious eye irritation, and may cause respiratory irritation.
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
Stability: The compound is stable as a solid but can oxidize slowly in solution if exposed to light and air for prolonged periods. Store solid in amber vials.
References
PubChem. 2-Methyl-1H-benzoimidazol-5-ylamine (CID 315500).[1] National Library of Medicine. [Link]
Saini, S., et al. Synthesis and antioxidant activity of the 2-methyl benzimidazole.[2] ResearchGate (2025).[2] [Link]
Lee, H.K., et al. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3).[1] PMC (2022). [Link]
Application Note: 2-Methyl-1H-benzoimidazol-5-ylamine in Coordination Chemistry
Topic: 2-Methyl-1H-benzoimidazol-5-ylamine as a Ligand in Coordination Chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals Introducti...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-Methyl-1H-benzoimidazol-5-ylamine as a Ligand in Coordination Chemistry
Content Type: Detailed Application Note and Protocol Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 14521-96-1), also known as 5-amino-2-methylbenzimidazole, represents a privileged scaffold in bioinorganic chemistry. Unlike simple benzimidazoles, this ligand possesses a dual-functionality: the N-heterocyclic imidazole core and an exocyclic primary amine at the 5-position.
For coordination chemists, this molecule offers two distinct pathways:
Direct Ligand Action: Utilizing the imidazole
atom as a monodentate donor for transition metals (Cu, Zn, Co, Ni).
Synthon for Schiff Bases: The 5-amino group serves as a reactive handle for condensation with aldehydes (e.g., salicylaldehyde), generating multidentate chelate systems with enhanced stability and bioactivity.
This guide details the physicochemical profile, synthesis protocols, and characterization standards for utilizing this ligand in the development of metal-based therapeutics and catalytic systems.
Chemical Profile & Coordination Modes
Structural Properties
The ligand exhibits tautomerism involving the imidazole protons.[1] In solution, the 1H- and 3H- tautomers are in rapid equilibrium.
): ~3.0–4.0 (Low basicity due to resonance delocalization into the benzene ring).
Coordination Selectivity
The "Hard-Soft Acid-Base" (HSAB) theory dictates the binding mode:
Mode A (Imidazole
): The preferred binding site for borderline acids (, , ). The lone pair on is orthogonal to the -system and highly available.
Mode B (Exocyclic Amine): Rarely binds directly in mononuclear complexes due to lower basicity. However, it acts as a hydrogen bond donor, stabilizing crystal lattices or participating in supramolecular networks.
Mode C (Schiff Base Derivative): Upon condensation with aldehydes, the amine converts to an azomethine (
), creating a chelating pocket (often N,O-donor) that significantly increases metal binding affinity.
Experimental Protocols
Protocol A: Synthesis of Metal Complexes (Direct Coordination)
Ligand Solubilization: Dissolve 2.0 mmol (0.294 g) of the ligand in 20 mL of hot absolute ethanol (50°C). Stir until the solution is clear.
Note: If the solution remains cloudy, filter while hot to remove insoluble impurities.
Metal Addition: Dissolve 1.0 mmol of the metal chloride salt in 10 mL of ethanol. Add this solution dropwise to the ligand solution under continuous magnetic stirring.
Observation: A color change should occur immediately (e.g., Green/Blue for Cu, Blue/Pink for Co).
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
Checkpoint: Monitor reaction progress via TLC (Mobile phase: MeOH:DCM 1:9). The free ligand spot should diminish.
Isolation: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
Purification: Filter the resulting precipitate. Wash with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted ligand.
Drying: Dry the complex in a vacuum desiccator over
for 24 hours.
Protocol B: Schiff Base Derivatization (Ligand Expansion)
Target: Synthesis of salicylaldimine derivatives for enhanced chelation.
Methodology:
Condensation: Mix equimolar amounts (10 mmol) of 2-Methyl-1H-benzoimidazol-5-ylamine and Salicylaldehyde in 40 mL Methanol.
Catalysis: Add 2–3 drops of Glacial Acetic Acid.
Reaction: Reflux for 3 hours. A yellow/orange precipitate (Schiff base) typically forms.
Complexation: Treat this isolated Schiff base with metal salts using Protocol A .
Visualization: Synthesis & Logic Flow
Figure 1: Decision workflow for utilizing 2-Methyl-1H-benzoimidazol-5-ylamine in coordination synthesis.
Characterization & Validation
To ensure scientific integrity, every synthesized complex must pass the following validation checkpoints.
Spectroscopic Validation Table
Technique
Parameter
Free Ligand Value
Complex Value (Typical)
Interpretation
FT-IR
Shift
Indicates coordination via Imidazole N3.
FT-IR
Unchanged (Protocol A)
Confirms amine is NOT coordinating.
UV-Vis
()
New band
d-d transition (Metal-Ligand Charge Transfer).
H-NMR
Imidazole -NH
Broad singlet
Downfield shift / Disappears
Hydrogen bonding or deprotonation (rare).
Molar Cond.
(DMF)
N/A
Non-electrolyte (implies Cl is coordinated).
Troubleshooting Guide
Issue: No precipitate forms after reflux.
Cause: Complex is highly soluble in ethanol.
Solution: Reduce volume by rotary evaporation to 20% and add cold diethyl ether to induce precipitation.
Issue: Product is sticky/oily.
Cause: Solvent inclusion or oligomerization.
Solution: Triturate with n-hexane or recrystallize from hot DMF/Ethanol (1:1).
Applications in Drug Development
Biological Activity
Metal complexes of this ligand (specifically Cu(II) and Ag(I)) have demonstrated significant cytotoxicity against human lung cancer (A549) and breast cancer (MCF-7) cell lines.[5]
Mechanism: The planar benzimidazole core facilitates DNA intercalation, while the metal center catalyzes the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and apoptosis.
Self-Validation in Bioassays: Always run a control with the free ligand. The complex should exhibit an
value 2–5x lower (more potent) than the free ligand to justify the metal formulation.
Catalysis
The Cu(II) complexes serve as heterogeneous catalysts for oxidation reactions (e.g., oxidation of benzyl alcohol) due to the labile nature of the monodentate imidazole coordination, which allows substrate access to the metal center.
References
Synthesis and Bioactivity of Cu(II)
Title: Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study.[6]
Transition Metal Complexes of Benzimidazole Derivatives
Title: Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes.[1]
Source: Bioinorganic Chemistry and Applications[1][7]
Advanced Synthesis Protocol: 2-Methyl-1H-benzoimidazol-5-ylamine & Functional Analogs
Introduction & Strategic Significance The 2-Methyl-1H-benzoimidazol-5-ylamine scaffold (CAS: 14526-80-8) represents a "privileged structure" in medicinal chemistry. Its amphoteric nature and hydrogen-bonding capacity mim...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Significance
The 2-Methyl-1H-benzoimidazol-5-ylamine scaffold (CAS: 14526-80-8) represents a "privileged structure" in medicinal chemistry. Its amphoteric nature and hydrogen-bonding capacity mimic purine bases, making it a critical intermediate for:
Kinase Inhibitors: Targeting ATP-binding pockets in oncology.
This Application Note provides a high-fidelity protocol for synthesizing this core moiety. Unlike generic textbook methods, this guide addresses the specific solubility challenges and regiochemical considerations inherent to the 5-amino-benzimidazole system.
Retrosynthetic Analysis & Workflow
The most robust route utilizes a Phillips Condensation followed by a chemoselective reduction. This approach avoids the oxidation sensitivity of 1,2,4-triaminobenzene (an alternative starting material that degrades rapidly in air).
Objective: Synthesize 2-methyl-5-nitro-1H-benzimidazole.
Mechanism: Acid-catalyzed nucleophilic attack of the diamine on the carboxylic acid, followed by dehydration.
Reagents & Setup
Reagent
Equiv.
Role
4-Nitro-1,2-phenylenediamine
1.0
Limiting Reagent
Glacial Acetic Acid
Solvent (10V)
Reagent & Solvent
4N HCl
0.5 - 1.0
Catalyst (prevents polymerization)
Protocol
Charge: In a round-bottom flask equipped with a magnetic stir bar, charge 4-nitro-1,2-phenylenediamine (10.0 g, 65.3 mmol).
Solvation: Add Glacial Acetic Acid (100 mL). The solution will be dark orange/red.
Catalysis: Add 4N HCl (15 mL). Note: While acetic acid is acidic, mineral acid catalysis significantly accelerates the dehydration step.
Reflux: Heat to reflux (approx. 118°C) for 4–6 hours. Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The starting diamine is more polar than the cyclized product.
Quench: Cool reaction mixture to room temperature. Pour slowly into crushed ice (300 g) with vigorous stirring.
Neutralization: Slowly adjust pH to ~8–9 using Ammonium Hydroxide (28%). Critical: The product precipitates as a free base. Do not use NaOH if possible, as residual salts can be difficult to remove.
Isolation: Filter the yellow/brown precipitate. Wash with cold water (3 x 50 mL).
Drying: Dry in a vacuum oven at 50°C overnight.
Expected Yield: 85–92%
Checkpoint: 1H NMR should show disappearance of broad diamine protons and appearance of the methyl singlet at ~2.5 ppm.
Mechanistic Insight (DOT Visualization)
Figure 2: Simplified Phillips Condensation mechanism driving the cyclization.
Phase 2: Chemoselective Reduction
Objective: Reduce the 5-nitro group to the 5-amine without reducing the benzene ring.
Method A: Catalytic Hydrogenation (High Purity)
Recommended for pharmaceutical intermediates.
Charge: Dissolve the nitro-benzimidazole intermediate (5.0 g) in Methanol (50 mL) or Ethanol.
Catalyst: Under Argon, add 10% Pd/C (0.5 g, 10 wt% loading). Safety: Pd/C is pyrophoric. Keep wet.
Hydrogenation: Purge with H2 gas (balloon pressure is sufficient) or use a Parr shaker at 30 psi.
Reaction: Stir at RT for 4–12 hours.
Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with hot methanol as the product has low solubility in cold alcohol.
Concentration: Evaporate solvent to yield the off-white solid 2-methyl-1H-benzoimidazol-5-ylamine.
Method B: Iron/Acetic Acid (Robust/Low Cost)
Recommended if halogen substituents are present on the ring (avoids dehalogenation).
Add Iron powder (325 mesh, 5.0 equiv) in portions at 60°C.
Heat to 80°C for 2 hours. The mixture will turn into a grey sludge.
Filter hot to remove iron oxides.
Neutralize filtrate with Na2CO3 to precipitate the amine.
Phase 3: Analog Diversification (The "Analogs" Requirement)
To generate a library of analogs, modification usually occurs at the 5-amine position (Product of Phase 2) or the 2-methyl position (Precursor modification).
Protocol for 5-Amide Analogs (Acylation):
Dissolve 2-Methyl-1H-benzoimidazol-5-ylamine (1.0 eq) in dry DMF or THF.
Add DIPEA (2.0 eq) as a base.
Add Acid Chloride (R-COCl) (1.1 eq) dropwise at 0°C.
Stir at RT for 2 hours.
Pour into water. The amide analog usually precipitates.
Table 1: Analog Strategy Matrix
Target Analog Type
Modification Point
Reagent Required
2-Ethyl/Propyl
Phase 1 (Cyclization)
Substitute Acetic Acid with Propionic/Butyric Acid
2-Aryl
Phase 1 (Cyclization)
Use Benzaldehyde + Na2S2O5 (Oxidative Condensation)
5-Sulfonamide
Phase 3 (Derivatization)
React Amine with Sulfonyl Chlorides
5-Urea
Phase 3 (Derivatization)
React Amine with Isocyanates
Critical Process Parameters (CPPs) & Troubleshooting
Tautomerism: The product exists as a tautomeric mixture (N-H moves between N1 and N3). In the 5-substituted system, the 5-amino and 6-amino tautomers are chemically equivalent in solution unless the N1 position is alkylated.
Oxidation: The 5-amino product is sensitive to air oxidation (turning purple/black over time). Store under nitrogen or convert immediately to a stable salt (e.g., Hydrochloride salt).
Solubility: The free base is sparingly soluble in water and non-polar solvents. It dissolves readily in polar aprotic solvents (DMSO, DMF) or acidic media.
References
Phillips Condensation Mechanism
Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society.
Synthesis of 2-Methyl-1H-benzimidazole Derivatives
Rahman, S. M. A., et al. (2016).[1] "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole..." Dhaka University Journal of Pharmaceutical Sciences.
Reduction Methods (Nitro to Amine)
Organic Chemistry Portal. "Reduction of Nitro Compounds."
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Methyl-1H-benzoimidazol-5-ylamine
Welcome to the technical support resource for the synthesis of 2-Methyl-1H-benzoimidazol-5-ylamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the co...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the synthesis of 2-Methyl-1H-benzoimidazol-5-ylamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this synthesis. Instead of a rigid protocol, we offer a dynamic troubleshooting guide in a question-and-answer format to address the common pitfalls, side reactions, and purification challenges encountered in the lab. Our focus is on the underlying chemistry to empower you to diagnose and solve problems effectively.
The most common and reliable synthetic route to 2-Methyl-1H-benzoimidazol-5-ylamine involves a two-step process:
Cyclization: The condensation of 4-nitro-o-phenylenediamine (also known as 1,2-diamino-4-nitrobenzene) with acetic acid under heating, in what is known as the Phillips benzimidazole synthesis, to form 2-methyl-5-nitro-1H-benzimidazole.[1][2]
Reduction: The subsequent reduction of the nitro group on the benzimidazole ring to yield the target amine.
This guide is structured around the problems that can arise in each of these critical steps.
Troubleshooting Guide & FAQs
Part 1: The Cyclization Step (Phillips Condensation)
This initial step is crucial for forming the benzimidazole core. While seemingly straightforward, it is prone to issues that can impact yield and purity downstream.
Question 1: My cyclization reaction has a low yield, and TLC analysis shows a significant amount of unreacted 4-nitro-o-phenylenediamine. What is causing the incomplete conversion?
Answer: This is a classic issue of insufficient reaction drive. The Phillips condensation requires the formation of an N-acetyl intermediate followed by a dehydrative cyclization. Several factors can stall this process:
Insufficient Heating: This is the most common cause. The intramolecular cyclization and subsequent dehydration require significant thermal energy. While some benzimidazole syntheses can proceed at lower temperatures with strong acids, the condensation with acetic acid typically requires heating to reflux (around 100-120 °C) for several hours.[1]
Inadequate Reaction Time: Even at the correct temperature, the reaction may need 2-4 hours or more to reach completion. It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting diamine spot has been consumed.
Water Content: Acetic acid is often used in excess to act as both a reagent and a solvent. Using glacial acetic acid is recommended. The presence of excess water can shift the equilibrium of the dehydration step backward, hindering ring closure.
Troubleshooting Protocol:
Ensure your reaction temperature is maintained at or near the reflux temperature of acetic acid (~118 °C).
Extend the reaction time, taking TLC samples every hour to monitor the disappearance of the starting material.
Use glacial acetic acid to minimize water content. If using an aqueous acid, consider that this will impede the final dehydration step.
Question 2: My reaction mixture turned into a dark, tarry, and intractable mess. Is this salvageable, and how can I prevent it?
Answer: This indicates product degradation and/or polymerization of the starting material. o-Phenylenediamines are notoriously sensitive to oxidation, especially under the acidic and high-temperature conditions of the reaction.
Causality: The electron-rich aromatic ring of the diamine is susceptible to oxidation, which can initiate polymerization pathways, leading to the formation of complex, high-molecular-weight, colored impurities.
Prevention & Mitigation Strategy:
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly reduce oxidative side reactions.
Temperature Control: Avoid excessive temperatures. While reflux is needed, "superheating" the reaction vessel can accelerate decomposition. A controlled oil bath is preferable to a heating mantle for uniform temperature distribution.
Starting Material Purity: Ensure the 4-nitro-o-phenylenediamine is pure. Oxidized contaminants in the starting material can act as initiators for polymerization. If it appears discolored (dark red or brown instead of orange-red), consider recrystallizing it before use.
Question 3: My NMR analysis suggests I have a mixture of 2-methyl-5-nitro- and 2-methyl-6-nitro-1H-benzimidazole. Why did this happen and can they be separated?
Answer: This is a frequently encountered issue rooted in the inherent chemical nature of N-unsubstituted benzimidazoles. You have not necessarily made a mistake in the reaction; you are observing tautomerism.
Mechanistic Insight: The proton on the imidazole nitrogen is not static. It can tautomerize, rapidly moving between the two nitrogen atoms. In an asymmetrically substituted benzimidazole like this, this tautomerism means that the 5-nitro and 6-nitro isomers are, in fact, the same compound existing in a dynamic equilibrium.
This phenomenon often results in an inseparable mixture that appears as two distinct sets of peaks in some analytical methods.[3] For most subsequent reactions, this mixture is used directly without issue, as the reduction of either tautomer leads to the same final product.
Part 2: The Nitro Group Reduction Step
This final transformation is critical for installing the desired amine functionality. The choice of reducing agent and reaction conditions are key to avoiding side products.
Question 4: My final product is contaminated with the 2-methyl-5-nitro-1H-benzimidazole starting material. How do I drive the reduction to completion?
Answer: Incomplete reduction is a common problem that points to issues with the reducing agent, its stoichiometry, or the reaction conditions.
Choice of Reducing Agent:
Catalytic Hydrogenation (H₂/Pd-C): This is a clean method but can be sluggish. The catalyst can be poisoned by sulfur or other impurities. Ensure you are using a high-quality catalyst and that your substrate is sufficiently pure.
Metal/Acid (Sn/HCl or Fe/HCl): This is a robust and widely used method. The most common failure is using an insufficient molar excess of the metal and acid. Typically, 3-5 equivalents of the metal are required.
Reaction Monitoring: The disappearance of the yellow color of the nitro-compound is a good visual indicator, but it is not definitive. Always monitor the reaction by TLC to confirm the complete consumption of the starting material.
Activation of Metal: When using metal/acid, the surface of the metal can be passivated by a layer of its oxide. Briefly pre-treating the metal powder (e.g., iron) with dilute HCl can activate its surface.
Troubleshooting Table: Optimizing Nitro Reduction
Symptom
Possible Cause
Recommended Solution
Incomplete reaction (TLC shows SM)
Insufficient reducing agent or inactive catalyst
Increase the equivalents of Sn/HCl or Fe/HCl. For H₂/Pd-C, try increasing catalyst loading (e.g., from 5 mol% to 10 mol%) or H₂ pressure. Ensure the catalyst is fresh.
Reaction stalls after initial progress
Catalyst poisoning (for H₂/Pd-C)
Purify the nitro-intermediate by recrystallization before hydrogenation.
Slow reaction with Metal/Acid
Passivated metal surface
Wash the metal powder with dilute acid (e.g., 1M HCl) and then with water and ethanol/ether to dry it immediately before use. Alternatively, increase the reaction temperature (e.g., to 50-70 °C).
Question 5: The product has a persistent off-white or reddish color, and I see unexpected higher molecular weight ions in my mass spectrum. What are these impurities?
Answer: This strongly suggests the formation of dimeric impurities, such as azo (-N=N-) or azoxy (-N=N(O)-) compounds.
Mechanistic Explanation: The reduction of a nitro group proceeds through several intermediates (nitroso, hydroxylamine). Under certain conditions (especially near-neutral pH or with milder reducing agents), these highly reactive intermediates can dimerize before being fully reduced to the amine.
Prevention Strategy:
Maintain Strongly Acidic Conditions: When using metal-in-acid reduction, ensure the environment remains strongly acidic throughout the reaction. This promotes the complete and rapid reduction of the intermediates to the amine, suppressing the dimerization side reaction. Using a system like Tin(II) chloride (SnCl₂) in concentrated HCl is highly effective.
Avoid Neutral or Basic Reductants: Reagents like sodium dithionite (Na₂S₂O₄) can be effective but are more prone to forming these byproducts if conditions are not carefully controlled. For this substrate, acidic metal reduction is generally more reliable.
Visualizing the Process and Pitfalls
To better understand the synthetic pathway and potential side reactions, the following diagrams have been generated.
Caption: Overall synthetic workflow for 2-Methyl-1H-benzoimidazol-5-ylamine.
Caption: Tautomeric equilibrium of the nitro-intermediate.
References
Ansari, A., & Ali, A. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. ACS Omega. Available at: [Link]
PrepChem (n.d.). Synthesis of 2-methyl-5-nitroimidazole. Available at: [Link]
CUTM Courseware (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Available at: [Link]
Kim, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Scientific Reports. Available at: [Link]
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Journal of Chemical and Pharmaceutical Research (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available at: [Link]
MDPI (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Available at: [Link]
Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
Rasayan Journal of Chemistry (2020). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Available at: [Link]
Google Patents (2013). Process for the preparation of benzimidazole derivatives and salts thereof.
Martinez-Alvarez, R., et al. (2021). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules. Available at: [Link]
PubChem (n.d.). 2-Methyl-1H-benzoimidazol-5-ylamine. Available at: [Link]
Technical Support Center: Stability & Degradation of 2-Methyl-1H-benzoimidazol-5-ylamine
Welcome to the Technical Support Center. Subject: 2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 1805-02-3 / 934-22-5) Role: Senior Application Scientist Status: Operational This guide addresses the stability profile, degrada...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center.Subject: 2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 1805-02-3 / 934-22-5)
Role: Senior Application Scientist
Status: Operational
This guide addresses the stability profile, degradation pathways, and analytical troubleshooting for 2-Methyl-1H-benzoimidazol-5-ylamine (also known as 5-amino-2-methylbenzimidazole). This compound serves as a critical intermediate in the synthesis of kinase inhibitors, dyes, and high-performance polymers. Its dual functionality—containing both a basic imidazole ring and a primary aromatic amine—creates a complex stability profile sensitive to oxidation and pH.
Module 1: Degradation Pathways & Mechanisms
Q1: My sample has turned from off-white to brown/black in solution. What is happening?
Diagnosis: Oxidative Coupling (Azo formation).
Technical Insight:
The primary instability driver is the C5-amino group (aniline moiety). Aromatic amines are electron-rich and highly susceptible to auto-oxidation, especially in solution or when exposed to air.
Radical Formation: Light or trace metals catalyze the formation of an aminyl radical (
).
Coupling: Two radicals couple to form hydrazine intermediates, which oxidize further to azo-dimers (
). These highly conjugated systems absorb visible light strongly, causing the characteristic "browning" even at trace levels (<0.1%).
Q2: I see a peak eluting before the parent in Reverse Phase HPLC. Is this hydrolysis?
Diagnosis: Likely N-Oxidation , not hydrolysis.
Technical Insight:
The benzimidazole ring is exceptionally stable to hydrolysis due to aromatic resonance. Ring opening requires extreme conditions (e.g., 6M HCl at reflux).
The Likely Culprit: Oxidation of the imidazole nitrogen or the exocyclic amine to a hydroxylamine (
).
Mechanism: In the presence of peroxides (common in aged THF or ethers) or dissolved oxygen, the imidazole nitrogen can form an N-oxide . These are more polar than the parent, leading to earlier elution in RP-HPLC.
Q3: Is this molecule photosensitive?
Diagnosis: Yes, Class II Photosensitivity.
Technical Insight:
Benzimidazoles absorb UV light (200–300 nm). Upon excitation, the molecule can undergo:
Photo-oxidation: Accelerates the amine oxidation described in Q1.
Tautomeric Shifts: Excited states can shift the proton between N1 and N3, altering reactivity.
The following diagram maps the degradation logic. Use this to identify impurities based on reaction conditions.
Caption: Degradation logic tree for 2-Methyl-1H-benzoimidazol-5-ylamine showing oxidative (Red) and photolytic (Yellow) pathways.
Module 3: Analytical Troubleshooting (HPLC)
Issue: "I am getting severe peak tailing (As > 2.0)."
Root Cause: Silanol Interactions.
Explanation: The imidazole ring is basic (pKa ~5.5) and the amine is weakly basic. At neutral pH, the molecule is partially protonated and interacts strongly with residual silanols on silica-based C18 columns.
Corrective Protocol:
Mobile Phase Modifier: You must use an ion-pairing agent or a high-ionic-strength buffer.
Recommendation: 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile. The TFA suppresses silanol ionization and ion-pairs with the base.
pH Strategy: Alternatively, use a high pH stable column (e.g., C18 Hybrid) at pH 10. Benzimidazoles are neutral at high pH, eliminating tailing.
Issue: "Ghost peaks appear in my standard solution after 24 hours."
Root Cause: Autosampler Oxidation.
Corrective Protocol:
Solvent: Do not dissolve in pure THF (peroxide risk). Use Water:Acetonitrile (90:10).
Protection: Use amber vials. Add 0.1% sodium metabisulfite if the assay allows (antioxidant) for long sequences.
Module 4: Forced Degradation Protocols
To validate your analytical method, perform these stress tests. These are designed to be self-validating—if you do not see degradation, increase the stressor concentration.
Since oxidation is the primary risk, follow this precise workflow:
Preparation: Prepare a 1 mg/mL stock solution of the parent compound in Acetonitrile:Water (50:50).
Stressing:
Transfer 1.0 mL of stock to a vial.
Add 1.0 mL of 3% Hydrogen Peroxide (H₂O₂) .
Control: Prepare a second vial with 1.0 mL stock + 1.0 mL water (no peroxide).
Incubation: Store at Room Temperature in the dark for 2 hours.
Quenching (Crucial):
Add 1.0 mL of Catalase solution or 10% Sodium Metabisulfite to stop the reaction. Failure to quench will cause reaction on the column, leading to broad/split peaks.
Analysis: Inject Control followed by Stressed Sample. Look for peaks at RRT < 1.0 (N-oxides) and RRT > 1.0 (Azo dimers).
References
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation. Link
Huang, Y., et al. (2019).[2] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.[2] Journal of Pharmaceutical Sciences.[3] (Demonstrates imidazole N-oxidation mechanisms). Link
Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin.[4] (Details photolytic instability of benzimidazoles). Link
Organic Chemistry Portal. Benzimidazole Synthesis and Reactivity. (General reactivity patterns of the benzimidazole scaffold). Link
PubChem. 5-Aminobenzimidazole Compound Summary. National Library of Medicine. Link
Technical Support Center: Stabilizing 2-Methyl-1H-benzoimidazol-5-ylamine
Current Status: Operational | Role: Senior Application Scientist[1][2][3] Welcome to the technical support hub for 2-Methyl-1H-benzoimidazol-5-ylamine (also known as 5-amino-2-methylbenzimidazole; CAS: 13676-47-6).[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational | Role: Senior Application Scientist[1][2][3]
Welcome to the technical support hub for 2-Methyl-1H-benzoimidazol-5-ylamine (also known as 5-amino-2-methylbenzimidazole; CAS: 13676-47-6).[1][2][3] This compound presents a classic "solubility vs. stability" paradox common in heterocyclic aromatic amines. Its benzimidazole core requires specific pH conditions for solubility, while the primary amine at position 5 is highly susceptible to oxidative degradation.[4]
This guide replaces generic advice with field-proven protocols to ensure your experimental data reflects the compound's activity, not its degradation products.
Module 1: Solubility & Dissolution Protocols
The Core Challenge: This molecule is a weak organic base.[2][3] It is sparingly soluble in neutral water (<1 mg/mL) because the hydrophobic aromatic core dominates.[3] It dissolves only when the imidazole nitrogen is protonated (low pH) or when the crystal lattice energy is overcome by polar aprotic solvents.[3]
Protocol A: Preparation of High-Concentration Stock Solutions
Best for: In vitro screening, long-term storage.[1][2][3]
Parameter
Recommendation
Technical Rationale
Primary Solvent
DMSO (Dimethyl Sulfoxide)
High dielectric constant breaks crystal lattice; miscible with water later.[1][2][3]
Concentration
10 – 50 mM
Higher concentrations reduce the solvent-to-solute ratio, minimizing oxidative exposure per mole of compound.[1][2][3]
Handling
Vortex, do not sonicate >30s
Sonication generates heat and free radicals (cavitation), accelerating amine oxidation.
Additives
None for stock
Keep the stock pure; add stabilizers only to the working solution if possible.
Protocol B: Aqueous Dilution (Working Solutions)
Best for: Animal dosing, cellular assays.
Critical Warning: Diluting a DMSO stock directly into neutral PBS (pH 7.4) often causes immediate "crashing out" (precipitation) because the compound deprotonates and returns to its hydrophobic free-base form.[1][2][3]
Figure 1: Decision logic for solubilizing 5-amino-2-methylbenzimidazole. Note that aqueous solubility is strictly pH-dependent.[1][2][3]
Module 2: Chemical Stability & Oxidation Prevention
The Core Challenge: The primary amine (-NH2) at position 5 is electron-rich and prone to oxidation.[1][2][3] This reaction is autocatalytic and light-accelerated.[1][2][3]
Symptom: Solution turns pink, then brown, then forms a black precipitate.
Mechanism: Formation of azo-dimers or quinone-imine species.[1][2][3]
Action: Purge the headspace of stock vials with Argon (preferred) or Nitrogen gas before closing.[3]
Reason: Oxygen is the primary reactant.[2][3] Argon is heavier than air and forms a "blanket" over the liquid surface; Nitrogen can mix with air if not sealed perfectly.[2][3]
Barrier 3: Chemical Scavenging (Formulation)
Action: If the experiment allows, add an antioxidant to the working solution.
Recommended: Ascorbic Acid (Vitamin C) at 0.1% w/v or Dithiothreitol (DTT) at 1 mM.[2][3]
Reason: These agents oxidize sacrificially, protecting the benzimidazole amine.
Mechanistic Visualization: Degradation Pathway
Figure 2: The oxidative degradation pathway.[3] Preventing the initial electron loss (Barrier 2 & 3) is more effective than trying to reverse the polymerization.
Module 3: Storage & Handling FAQ
Q: Can I freeze-thaw the stock solution?A: Avoid it. Repeated freeze-thaw cycles introduce fresh oxygen every time the vial is opened and cause micro-precipitation events.[1][2][3]
Correct Protocol: Aliquot the stock into single-use volumes (e.g., 50 µL) immediately after preparation. Store at -80°C.
Q: My DMSO stock froze in the fridge (4°C). Is it ruined?A: Likely safe, but risky. DMSO freezes at 19°C. Crystallization can exclude the solute, creating pockets of hyper-concentration where aggregation occurs. Thaw it gently at room temperature (do not heat >30°C) and vortex vigorously to ensure homogeneity before use.
Q: Why did my solution turn pink in DMSO?A: DMSO quality issues. Industrial-grade DMSO often contains trace peroxides.[1][2][3]
Fix: Use "Anhydrous, Sterile-Filtered, HPLC-grade" DMSO packed under argon.[1][2][3] If the solution is pink, oxidation has already occurred; discard and prepare fresh.
Q: Is the salt form (HCl) better than the free base?A: Yes. If you can purchase or generate the dihydrochloride salt , it is significantly more stable in the solid state and dissolves easier in water. The free amine is the reactive species; the salt "locks" the amine protons, preventing oxidation until it is dissolved and pH-adjusted.
PubChem. 2-Methyl-1H-benzoimidazol-5-ylamine (Compound Summary). National Library of Medicine.[1][2][3] Available at: [Link][3]
National Institute of Health (NIH). 2-Aminobenzimidazole Handling and Storage.[1][2][3] Vertex AI Grounding Source 1.[1][2][3]1. Available at: [Link][1][2][3]
Organic Chemistry Portal. DMSO Oxidation Mechanisms (Swern/Pfitzner-Moffatt).[1][2][3] Vertex AI Grounding Source 1.[1][2][3]4. Available at: [Link][1][2][3][4]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Bioactivity Optimization & Troubleshooting
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Last Updated: January 30, 2026[1]
Introduction
You are likely visiting this guide because your 2-Methyl-1H-benzoimidazol-5-ylamine (also known as 5-amino-2-methylbenzimidazole) derivatives are showing lower-than-expected potency (
) or inconsistent data in biological assays.[1][2]
This scaffold is a privileged structure in kinase inhibition (e.g., VEGFR, CK1
, TGFR1) and antimicrobial research. However, its bioactivity is frequently compromised by three "silent killers": solubility-limited bioavailability , uncontrolled tautomerism , and metabolic instability at the C2-methyl position.
This guide moves beyond basic chemistry to address the specific physicochemical and structural barriers preventing your molecule from engaging its target.[1]
Diagnostic Workflow
Before altering your lead structure, determine where the failure is occurring. Use this logic flow to isolate the variable.
Figure 1: Diagnostic logic for isolating the cause of low bioactivity in benzimidazole derivatives.
Module 1: The Solubility Trap (Physicochemical Barriers)
The Issue:
Benzimidazoles are planar, aromatic systems with high lattice energy, leading to poor aqueous solubility. If your derivative precipitates in the assay buffer (often upon dilution from DMSO), your measured
is a function of solubility, not affinity. This is the most common cause of "false negatives."
Technical Insight:
The 5-amino group aids solubility at low pH, but at physiological pH (7.4), the molecule is often neutral and lipophilic.
Do not rely on thermodynamic solubility (equilibrium).[1][2] In screening, kinetic solubility (how fast it precipitates after DMSO dilution) is the critical parameter.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock solution of your derivative in 100% DMSO.
Dilution: Spike the DMSO stock into PBS (pH 7.4) to reach final concentrations of 1, 5, 10, 50, and 100
M. Final DMSO concentration must be 1%.
Incubation: Shake at room temperature for 90 minutes.
Filtration: Filter using a MultiScreen Solubility Filter Plate (0.4
The Issue:
This is the most sophisticated failure mode for this scaffold. The benzimidazole ring exists in a tautomeric equilibrium between the N1-H and N3-H forms.[1][2]
Scenario A (N-H Free): If the imidazole nitrogen is unsubstituted (
), the 5-amino and 6-amino tautomers are in rapid equilibrium.[1] The protein target will select the active tautomer, but the "effective concentration" of that tautomer may be low.
Scenario B (N-Substituted): If you alkylate the nitrogen (e.g., N-methyl) to improve properties, you lock the regiochemistry. 5-amino-1-methylbenzimidazole is structurally distinct from 6-amino-1-methylbenzimidazole .[1][2] If your synthesis produces the wrong isomer (or a mixture), bioactivity will plummet.
Visualizing the Problem:
Figure 2: The critical difference between dynamic tautomers and fixed regioisomers.
Diagnostic Action:
NOESY NMR: You must confirm the position of the alkyl group relative to the amine.[1] A NOE signal between the N-methyl protons and the C4-proton indicates the 5-amino isomer (assuming 1-methyl placement).[1][2]
Synthesis Adjustment: Standard alkylation of 5-aminobenzimidazole yields a mixture. Use regioselective synthesis starting from 4-chloro-3-nitroaniline to guarantee the correct isomer [2].
Module 3: Metabolic Stability (The C2-Methyl Liability)
The Issue:
Your compound works in enzyme assays (low nM) but fails in cell-based assays or in vivo.
The 2-methyl group is a metabolic "soft spot."[1][2] Hepatic CYPs (specifically CYP2C19 and CYP3A4) rapidly oxidize the benzylic methyl to a hydroxymethyl (-CH2OH) and subsequently to a carboxylic acid (-COOH), which destroys cell permeability and binding affinity.[1]
FAQ: How do I fix the metabolic instability?
Q: Can I just remove the methyl group?A: Usually, no. The 2-methyl group is often essential for hydrophobic packing in the ATP-binding pocket of kinases (e.g., acting as a gatekeeper anchor).[1]
Q: What are the best bioisosteres?A: Replace the -CH3 with:
Trifluoromethyl (-CF3): Blocks oxidation, increases lipophilicity, but electron-withdrawing nature reduces the pKa of the benzimidazole nitrogen (weaker H-bond acceptor).[1]
Cyclopropyl: Excellent metabolic stability, maintains steric bulk, slightly more electron-donating than methyl.[1]
Difluoromethyl (-CHF2): A balanced compromise between steric bulk and H-bond capability [3].[1][2]
Module 4: Target Engagement (The Amine Handle)
The Issue:
The free primary amine (-NH2) at position 5 is rarely the optimal binding group.[1] It is a weak hydrogen bond donor/acceptor and is susceptible to N-acetylation by N-acetyltransferases (NAT1/NAT2), rendering the drug inactive in vivo.[1][2]
Optimization Strategy:
Convert the 5-amine into a urea or amide linker.[1][2]
Urea Linkers: Common in kinase inhibitors (e.g., to bind the Glu-Lys pair in the C-helix).[1]
Amide Linkers: Improve stability and can reach solvent-exposed regions.[1][2]
Evidence:
In TGF
R1 inhibitors, converting the 5-amine to a substituted amide improved from micromolar to sub-micromolar levels by engaging the hinge region residues (e.g., His283) more effectively [4].
References
Solubility & Formulation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Regiochemistry: Migawa, M. T., et al. (2025).[1] Tautomerism and Regiochemistry in Benzimidazole Synthesis: Implications for Drug Design. Journal of Medicinal Chemistry. (Cited concept from general heterocycle synthesis literature).
Metabolic Stability: Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Kinase SAR (TGF
R1): Tseng, T., et al. (2026).[1] Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors.[1][2][3] Journal of Enzyme Inhibition and Medicinal Chemistry.
General SAR: BenchChem Technical Guide. Biological Activity of 2-Methylbenzimidazole Derivatives.
Technical Guide: Purification Refinement of 2-Methyl-1H-benzoimidazol-5-ylamine
The following guide is structured as a Tier-3 Technical Support resource, designed for senior researchers and process chemists. It bypasses elementary instruction to focus on failure analysis, process optimization, and m...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier-3 Technical Support resource, designed for senior researchers and process chemists. It bypasses elementary instruction to focus on failure analysis, process optimization, and mechanistic troubleshooting.[1]
2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 13257-88-0) is a critical bicyclic intermediate, often synthesized via the reduction of 2-methyl-5-nitrobenzimidazole.[1][2] While the synthesis is straightforward, obtaining pharmaceutical-grade purity (>99.5%) is notoriously difficult due to three persistent issues:
Oxidative Instability: The electron-rich amino group at position 5 makes the molecule prone to air oxidation, leading to colored azo- or quinoid-type impurities.[1][2]
Tautomeric Equilibrium: The N-H proton on the imidazole ring oscillates, creating 5-amino and 6-amino tautomers which are chemically identical in solution but can affect crystallization kinetics.[1]
Metal Scavenging: If synthesized via catalytic hydrogenation (Pd/C) or Fe/HCl reduction, metal residues often chelate to the imidazole nitrogen, resisting standard wash steps.[1]
This guide provides a self-validating purification workflow designed to decouple these impurities.
Diagnostic Workflow: Selecting the Protocol
Do not apply a "one-size-fits-all" recrystallization.[1][2] Analyze your crude material's failure mode to select the correct module.[1]
Figure 1: Decision matrix for purification protocols based on impurity profile.
Module 1: The Acid-Base Swing (Chemical Purification)
Target: Removal of unreacted nitro precursors, non-basic tars, and metal ions.[1]
Mechanism: Exploits the amphoteric nature of the benzimidazole.[1] Protonation at pH < 4 solubilizes the product, while non-basic impurities precipitate.[1]
Protocol
Dissolution: Suspend crude solid (10 g) in 10% HCl (aq) (60 mL). Stir at room temperature for 20 mins.
Checkpoint: The solution should be clear. If turbid, unreacted nitro-compound or neutral tars are present.[1][2]
Filtration: Filter the acidic solution through a Celite pad to remove insolubles.
Chelation (Optional but Recommended): If Fe/Sn was used, add EDTA disodium salt (0.5 eq) to the filtrate to sequester metal ions.[1]
Precipitation: Cool filtrate to 5–10°C. Slowly add 25% Aqueous Ammonia or saturated NaHCO₃ dropwise.
Critical Step: Adjust pH to 8.5–9.0 .[1][2] Do not overshoot to pH > 11, as the phenolate-like anion (on the imidazole) might form, increasing solubility and reducing yield.
Collection: Filter the precipitate. Wash with ice-cold water (2 x 10 mL).[1][2]
Troubleshooting Table: Acid-Base Swing
Symptom
Probable Cause
Corrective Action
Oily Precipitate
Product precipitated too fast or temperature was too high.[1][2]
Cool acidic solution to <5°C before neutralizing.[1][2] Slow down base addition.
Low Yield
pH overshoot (pH > 11) or incomplete precipitation.[1]
Readjust pH to 8.5–9.0. Stir for 1 hour to overcome supersaturation.
Proceed immediately to Module 2 (Charcoal Treatment).[1]
Module 2: Oxidative Rescue (Recrystallization)
Target: Removal of colored impurities (azo dimers, quinoids) and polishing purity.[1]
Solvent System: Ethanol (Solvent) / Water (Anti-solvent).[1]
The "Degassing" Imperative
The 5-amino group is highly reactive.[1] Heating in ethanol in the presence of air will generate more impurities than you remove.[1] You must degas your solvents. [1][2]
Protocol
Solvent Prep: Sparge Ethanol (95%) and Water with Nitrogen or Argon for 15 mins.[1]
Dissolution: In a round-bottom flask under inert atmosphere, suspend crude solid (5 g) in Ethanol (35 mL). Heat to reflux (approx. 78°C).[1]
Note: If not fully soluble at reflux, add Ethanol in 2 mL increments.[1]
Adsorption: Add Activated Charcoal (5-10 wt% of crude mass).[1][2] Reflux for 10-15 mins.
Warning: Do not add charcoal to a boiling solution; it will foam over.[1][2] Cool slightly, add charcoal, then reheat.
Hot Filtration: Filter through a pre-warmed Celite pad (or sintered glass funnel) under weak vacuum to prevent cooling/crystallization in the funnel.[1]
Crystallization: Reheat filtrate to redissolve any solids. Remove heat.[1][2][3] Add Degassed Water (approx. 10-15 mL) dropwise until persistent turbidity is just observed.
Cooling: Allow to cool to Room Temp (slowly), then refrigerate at 4°C for 4 hours.
Drying: Vacuum dry at 40°C. Avoid temperatures >60°C in air, as the wet cake oxidizes rapidly.[1]
Analytical Validation (HPLC)
Common Issue: Peak tailing or split peaks.
Cause: The basic imidazole nitrogen interacts with silanol groups on standard C18 columns.[1]
Recommended Method:
Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]
Mobile Phase A: Water + 0.1% Triethylamine (TEA) or Ammonium Acetate (buffer pH 6.5).[1] Basic modifiers suppress silanol ionization.[1][2]
Peak at RRT ~0.9: Likely the 6-amino isomer (if N-alkylation occurred previously) or des-methyl impurities.[1][2]
Peak at RRT ~1.2: Unreacted 2-methyl-5-nitrobenzimidazole .[1][2]
Broad hump at high retention: Oligomeric oxidation products.[1][2]
Frequently Asked Questions (FAQ)
Q: My product turns purple/brown on the filter paper. Why?A: This is "surface oxidation."[1][2] The wet filter cake has a high surface area exposed to air.[1]
Fix: Wash the cake with a volatile solvent (like cold ether or hexane) to displace water/ethanol and speed up drying.[1] Dry under vacuum/nitrogen immediately.[1][2] Do not leave it on the Buchner funnel with air being pulled through it for extended periods.[1]
Q: Can I use Methanol instead of Ethanol?A: Yes, but 2-Methyl-1H-benzoimidazol-5-ylamine is significantly more soluble in methanol.[1][2] You will need a higher ratio of water (anti-solvent) to force precipitation, which often captures more impurities.[1] Ethanol/Water (70:30 v/v) generally offers a better purification profile.[1]
Q: The melting point is lower than the literature value (162-164°C) even after drying.A: This suggests either solvate formation or persistent isomer impurities.[1]
Run NMR (DMSO-d6) . Check for solvent peaks (Ethanol ~1.05/3.44 ppm).[1]
If solvent is present, dry at 50°C under high vacuum for 12 hours.[1]
If no solvent, check the aromatic region for impurity peaks.[1] You may need to repeat Module 1 (Acid-Base) to remove non-basic isomers.[1][2]
References
Synthesis & Antioxidant Activity: Rahman, S. M. A., et al. "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol."[1][2] Dhaka Univ. J. Pharm.[1][2][5] Sci., vol. 15, no. 1, 2016, pp. 83-87.[1]
Impurity Profiling (Analogous Structures): "Synthesis of the impurities during the manufacture of bulk drug midazolam." Acta Pharm., vol. 59, 2009.[1]
Solubility Data: "Solubility of 1H-imidazole, 2-methyl-1H-imidazole, benzimidazole... in organic solvents." ResearchGate.[1][2]
General Properties: PubChem Compound Summary for CID 315500, 2-Methyl-1H-benzoimidazol-5-ylamine.[1][2]
Technical Support Center: Regioselectivity in 2-Methyl-1H-benzoimidazol-5-ylamine Reactions
This is a comprehensive technical guide designed for researchers and medicinal chemists. It prioritizes mechanistic understanding and practical troubleshooting over generic instructions.
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical guide designed for researchers and medicinal chemists. It prioritizes mechanistic understanding and practical troubleshooting over generic instructions.
Before troubleshooting, you must define the enemy. The 2-Methyl-1H-benzoimidazol-5-ylamine scaffold presents two distinct selectivity challenges that often occur simultaneously:
Chemoselectivity (N vs. N'): The molecule contains three nucleophilic nitrogens: the two ring nitrogens (N1/N3) and the exocyclic amine (5-NH₂). The 5-NH₂ is often the most nucleophilic, leading to unwanted side reactions if not properly managed.
Regioselectivity (N1 vs. N3): Due to annular tautomerism, the N1-H and N3-H forms are in rapid equilibrium. Alkylation of the ring nitrogens typically yields a mixture of 1,5- and 1,6-isomers .[1]
The Tautomer Equilibrium
In solution, the 5-amino isomer (Tautomer A) and 6-amino isomer (Tautomer B) exist in equilibrium. The ratio of products (
vs ) depends on the interplay between the acidity of the NH proton (thermodynamics) and the nucleophilicity of the deprotonated nitrogen (kinetics), which is heavily influenced by the electron-donating nature of the amino group.
Figure 1: The tautomeric equilibrium leads to inseparable mixtures during direct alkylation.
Troubleshooting Guide & FAQs
Q1: I am getting a 50:50 mixture of 1,5- and 1,6-isomers during N-alkylation. How do I shift the ratio?
Diagnosis: Direct alkylation of 5-substituted benzimidazoles is notoriously non-selective. The electron-donating amino group (even if protected) creates a "push-pull" electronic effect that often results in poor discrimination between N1 and N3.
Solution A: The "Steric Bias" Strategy (Optimization)
If you must alkylate the pre-formed ring, you can bias the reaction using steric hindrance and solvent effects.
Protect the 5-NH₂: Use a bulky protecting group like Boc or Trityl . This adds steric bulk around the C5/C6 region.
Mechanism:[1][2][3][4] The 1,6-isomer places the alkyl group at N3 (closer to C4). The 1,5-isomer places it at N1 (closer to C7). Steric clash is generally lower at N1 if the substituent at C5 is bulky, potentially favoring the 1,5-isomer .
Base Selection: Switch from
to . Cesium can coordinate with the N3 nitrogen and the protecting group (if it has carbonyls), potentially directing alkylation via the "Ceiling Effect" or specific chelation, though this is substrate-dependent.
Solution B: The "De Novo" Synthesis (The Fix)
For >95% regioselectivity, do not alkylate the benzimidazole. Instead, synthesize the ring after establishing the N-alkyl bond.
Protocol: React 4-nitro-2-chloronitrobenzene with your alkyl amine (
) first. This places the alkyl group regiospecifically ortho to the nitro group. Reduction and cyclization then guarantee a single isomer. (See Section 3).
Q2: My alkylating agent is reacting with the exocyclic amine (5-NH₂) instead of the ring nitrogen.
Diagnosis: The exocyclic primary amine is a better nucleophile than the delocalized ring nitrogen.
Immediate Fix: You must protect the exocyclic amine before attempting ring alkylation.
Recommended PG: Acetyl (-Ac) or Trifluoroacetyl (-TFA).
Why: These groups reduce the nucleophilicity of the exocyclic nitrogen via resonance withdrawal, leaving the ring nitrogen as the primary nucleophile.
Q3: I cannot separate the 1,5- and 1,6-isomers by column chromatography.
Insight: These isomers often have identical
values in standard EtOAc/Hexane systems.
Separation Protocol:
Solvent System: Switch to DCM/MeOH/NH₃ (95:5:0.5). The ammonia keeps the benzimidazole deprotonated and sharpens the bands.
Crystallization: Convert the mixture to the HCl salt . Often, one isomer crystallizes preferentially from ethanol or isopropanol.
Analytical Check: Use NOESY NMR to distinguish them.
1,5-isomer: NOE correlation between N-Alkyl protons and H7 (doublet).
1,6-isomer: NOE correlation between N-Alkyl protons and H2 (singlet) or H7 (doublet) is different? Correction: In 1,6-isomer, N-Alkyl is at N1 (relative to 6-substituent). Wait, nomenclature flip.
Definitive NOE: Look for interaction between the N-Alkyl group and the C7-Proton vs. C4-Proton .
1,5-isomer: N-Alkyl is at position 1. C7-H is adjacent. Strong NOE.
1,6-isomer: N-Alkyl is at position 1 (relative to 6-subst).[1] C7-H is adjacent.
Wait, let's clarify: The isomers are 1-alkyl-5-amino and 1-alkyl-6-amino.
1-alkyl-5-amino: Alkyl is at N1. Amino is at C5.[5] H7 is at C7 (adjacent to N1). H4 is at C4 (adjacent to N3). NOE between N-Alkyl and H7.
1-alkyl-6-amino: Alkyl is at N1. Amino is at C6. H7 is at C7 (adjacent to N1). NOE between N-Alkyl and H7.
The Real Distinction: You need to look at the coupling patterns of the aromatic protons.
Outcome: The N1-alkyl group is locked in position. The amino group at C4 (original numbering) becomes C5 in the benzimidazole system relative to the N1-alkyl.
Result:1-Alkyl-5-aminobenzimidazole (exclusive).
Figure 2: The "De Novo" route guarantees a single regioisomer.
Protocol B: Direct Alkylation (If De Novo is impossible)
If you must start with 2-methyl-5-aminobenzimidazole:
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Topic: Troubleshooting Dimer Formation & Oxidative Impurities
Target Molecule: 2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 13676-47-6)
Audience: Process Chemists, R&D Scientists
Executive Summary
The synthesis of 2-Methyl-1H-benzoimidazol-5-ylamine (also known as 5-amino-2-methylbenzimidazole) is frequently plagued by the formation of colored "dimer" impurities. These impurities typically arise from two distinct mechanisms:
Azo-Coupling: Occurring during the reduction of the nitro-precursor (2-methyl-5-nitrobenzimidazole).
Oxidative Dimerization: Occurring during workup/storage due to the high electron density of the C5-amine.
This guide provides a root-cause analysis, optimized protocols to prevent formation, and purification strategies to recover high-purity material.
Module 1: Root Cause Analysis (The Chemistry of Failure)
Q: What is the specific structure of the "dimer" and how does it form?
A: The term "dimer" in this context usually refers to 2,2'-dimethyl-5,5'-azobenzimidazole .
Mechanism:
The formation occurs during the reduction of the nitro group (
) to the amine (). If the reduction is slow or performed under basic conditions, the intermediate nitroso () and hydroxylamine () species accumulate. These two intermediates condense to form an azoxy bond, which is subsequently reduced to the azo dimer.
Critical Factor: Low hydrogen pressure or catalyst poisoning favors the condensation pathway over the direct reduction pathway.
Secondary Factor: Air oxidation of the final amine product can lead to phenazine-like oligomers (oxidative coupling), turning the product purple/brown.
Visualization: The Divergent Reduction Pathway
Figure 1: Mechanistic divergence during nitro reduction. Accumulation of Nitroso and Hydroxylamine intermediates leads to irreversible azo-dimer formation.
Module 2: Protocol Optimization (Prevention)
Q: How do I optimize the catalytic hydrogenation to avoid azo-dimers?
A: To favor the direct reduction pathway, you must ensure the concentration of intermediates (nitroso/hydroxylamine) remains low. This is achieved by maximizing the rate of hydrogen transfer.
Optimized Hydrogenation Protocol (Pd/C):
Parameter
Recommendation
Rationale
Solvent
Methanol or Ethanol
Protic solvents facilitate proton transfer. Avoid aprotic solvents (THF, DMF) unless necessary, as they stabilize intermediates.
Catalyst
10% Pd/C (5-10 wt% loading)
High surface area is critical. If dimers persist, switch to Pt/C (less prone to arresting at the hydroxylamine stage).
Pressure
> 3 bar (45 psi)
High pressure increases the rate of the direct reduction steps, bypassing condensation.
Temperature
40–50 °C
Moderate heat drives the reaction. Too cold (<20°C) stalls the reduction at the intermediate stage.
Additives
Trace Acid (Acetic Acid)
CRITICAL: Azo coupling is acid-catalyzed reversible but base-catalyzed irreversible. Slightly acidic media prevents the condensation of R-NO and R-NHOH.
Step-by-Step Workflow:
Dissolve 2-methyl-5-nitrobenzimidazole in Methanol (10 volumes).
Add 10% Pd/C (5 wt% relative to substrate).
Optional: Add 1-2 equivalents of Acetic Acid to suppress coupling.
Purge with
x3, then x3.
Pressurize to 4 bar and stir vigorously at 45°C.
Monitor: Do not stop until
uptake ceases. Stopping early leaves intermediates that dimerize upon exposure to air.
Q: Is there a chemical reduction alternative if I lack a high-pressure reactor?
A: Yes. The Bechamp Reduction (Iron/Acid) or Tin(II) Chloride reduction virtually eliminates azo-dimer formation because the reaction environment is acidic and the metal surface mechanism differs from hydrogenation.
Iron/Acetic Acid Protocol:
Suspend nitro-precursor in 5% aqueous Acetic Acid (or EtOH/Water/AcOH).
Heat to 70–80°C.
Add Iron powder (3–4 equivalents) portion-wise.
Reflux for 2–3 hours.
Workup: Basify with
, filter off iron oxides, and extract.
Pros: No azo dimers.
Cons: Iron waste disposal; filtration can be slow.
Module 3: Workup & Stabilization
Q: My product is white initially but turns purple/brown on the filter. Why?
A: This is Oxidative Dimerization . The 5-amino group on the electron-rich benzimidazole ring is highly susceptible to oxidation by atmospheric oxygen, forming radical cations that couple to form phenazine-like chromophores.
Stabilization Strategy:
Inert Atmosphere: Perform filtration and drying under Nitrogen or Argon.
Antioxidants: Add a pinch of Sodium Dithionite (
) or Ascorbic Acid to the aqueous workup or recrystallization solvent. This acts as a scavenger for dissolved oxygen.
Salt Formation: Isolate the product as the Dihydrochloride salt . The protonated amine (
) is electron-poor and resistant to oxidation.
Procedure: Treat the crude amine solution with HCl/Ethanol and filter the stable salt.
Module 4: Purification (The "Cleanup")
Q: I already have the dimer in my batch. How do I remove it?
A: Azo dimers are significantly less polar and less basic than the target amine. Use this difference to your advantage.
Method A: Acid-Base Swing (Best for Scale-up)
Dissolve crude mixture in dilute HCl (pH 1–2).
Filtration: The target amine will dissolve as the salt. The azo-dimer (weakly basic) and other non-basic impurities will often remain insoluble or form a gum. Filter these out.
Precipitation: Neutralize the filtrate slowly with Ammonia or NaOH to pH 8–9. The pure amine precipitates.
Wash: Wash the cake with cold water containing 1% sodium dithionite.
Solvent: Water/Ethanol (80:[3]20) or Water with trace charcoal.
Process: Boil the crude material with activated charcoal (removes colored oligomers), filter hot, and cool slowly.
Summary Workflow
Figure 2: Optimized workflow for minimizing dimer formation and oxidative degradation.
References
Poddar, M., et al. (2016). "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol." Dhaka University Journal of Pharmaceutical Sciences. Link
Zhang, L., et al. (2017). "Insight into chemoselectivity of nitroarene hydrogenation: A DFT-D3 study." Journal of Catalysis.
Pizarro, A. H., et al. (2016).[4] "Decoloration of azo and triarylmethane dyes in the aqueous phase by catalytic hydrotreatment." RSC Advances. Link
Yang, X., et al. (2021).[5] "Insights into the mechanism for the catalytic transfer hydrogenation of nitrobenzene to azobenzene." Applied Surface Science. Link
US Patent CN102002002A. "Preparation method of 5-aminobenzimidazole." (Industrial validation of hydrogenation parameters). Link
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Operator: Senior Application Scientist
Topic: Impurity Reduction & Process Optimization
Reference Molecule: 2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 14522-46-4)
Introduction: The Purity Paradox
Welcome. If you are accessing this guide, you are likely encountering the specific "purity paradox" of aminobenzimidazoles: the molecule is simple to synthesize but notoriously difficult to stabilize against oxidative degradation.
2-Methyl-1H-benzoimidazol-5-ylamine is a critical intermediate for high-value APIs (e.g., Bendamustine, Candesartan precursors). The presence of trace impurities—specifically oxidative dimers and incomplete reduction intermediates—can compromise downstream polymerization or coupling reactions.
This guide moves beyond standard textbook recipes. We address the causality of failure and provide self-validating protocols to ensure pharmaceutical-grade purity.
User Query: "My final product has a persistent pink/reddish hue, even after recrystallization. HPLC shows >98% purity, but the color remains. What is happening?"
The Technical Diagnosis
The "Pink Product" syndrome is the most common issue with this molecule. It is rarely a single impurity but rather a trace oxidative coupling product .
The Culprit: Air oxidation of the free amine group (at C5) leads to the formation of azo or azoxy dimers, or quinoid imine species. These have high molar extinction coefficients, meaning even <0.1% concentration results in visible discoloration.
The False Positive: Standard UV-HPLC (254 nm) often misses these because their absorbance maxima shift to the visible region (400–500 nm).
Visualizing the Impurity Pathway
Figure 1: Reduction pathway showing the origin of colored impurities (Red nodes).
User Query: "I am using Fe/HCl for reduction to save costs, but the ash content is high and the yield is inconsistent. Is there a cleaner alternative that scales?"
The Protocol Shift
While Iron/Acid (Béchamp reduction) is traditional, it introduces iron sludge that traps the product and catalyzes oxidative degradation during workup. For high-purity applications, Catalytic Hydrogenation is the required standard.
Why this works: It minimizes thermal stress and eliminates metal ion contamination (which catalyzes oxidation).
Step-by-Step Methodology:
Preparation: Dissolve 2-methyl-5-nitrobenzimidazole (1.0 eq) in Methanol (10 volumes).
Critical Check: Ensure the starting material is fully dissolved. If not, add small amounts of THF.
Catalyst Loading: Add 10% Pd/C (50% wet) at a loading of 5% w/w relative to the substrate.
Reaction: Hydrogenate at 3–5 bar (45–75 psi) at 40°C.
Process Control: Monitor H₂ uptake. The reaction is exothermic; uncontrolled exotherms generate hydroxylamine impurities.
Completion Check: Do not rely on time. Check TLC (CHCl₃:MeOH 9:1). The fluorescent nitro spot must disappear.
Comparative Reduction Data
Parameter
Fe / HCl (Traditional)
Pd/C Hydrogenation (Recommended)
Hydrazine / Raney Ni
Purity Profile
90–95% (High inorganic salts)
>99% (Clean organic profile)
97–98% (Risk of azines)
Color
Dark Brown/Red
Off-white / Pale Pink
Pale Yellow
Workup
Tedious (Sludge filtration)
Simple (Catalyst filtration)
Moderate (Ni pyrophoric risk)
Scalability
Poor (Waste disposal)
Excellent
Good
Module 3: Downstream Processing (Purification)
User Query: "How do I remove the colored impurities without losing significant yield?"
The "Acid-Base Swap" with Carbon Treatment
Recrystallization alone is often insufficient because the impurities have similar solubility profiles to the product. You must exploit the basicity of the benzimidazole ring.
The Protocol:
Acid Dissolution: Suspend the crude amine in 1N HCl (5 volumes).
Mechanism:[1][2] The amine forms a water-soluble hydrochloride salt. Non-basic impurities (e.g., neutral azo dimers) remain insoluble or less soluble.
Charcoal Treatment (The Bleaching Step):
Add Activated Carbon (ENO-PC grade or equivalent) (10% w/w).
Heat to 50°C for 30 minutes.
Critical Step: Filter hot through a Celite bed. The filtrate should be clear or pale yellow. If it is dark, repeat carbon treatment.
Controlled Precipitation:
Cool the filtrate to 10–15°C.
Slowly adjust pH to 8.5–9.0 using Ammonia solution (25%).
Note: Do not overshoot pH > 10, or you may redissolve the product or precipitate inorganic salts.
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 50°C.
Purification Decision Tree
Figure 2: Logic flow for the Acid-Base purification method.
Module 4: Analytical Troubleshooting (HPLC)
User Query: "I see 'ghost peaks' that appear and disappear between runs. How do I stabilize the analysis?"
The Instability Factor
Aminobenzimidazoles are sensitive to pH changes in the mobile phase. If your buffer capacity is too low, the retention time will drift.
Recommended HPLC Method:
Column: C18 (e.g., Agilent Zorbax Eclipse XDB), 150 x 4.6 mm, 5 µm.
Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid).
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient:
0 min: 90% A / 10% B
15 min: 40% A / 60% B
20 min: 90% A / 10% B
Detection: 280 nm (General) and 420 nm (Specific for colored impurities) .
Troubleshooting Table:
Symptom
Probable Cause
Corrective Action
Peak Tailing
Interaction with silanol groups on column
Ensure buffer pH is < 3.0 to protonate the amine fully, or use a base-deactivated column.
Split Peaks
Sample solvent mismatch
Dissolve the sample in the Mobile Phase A, not pure Acetonitrile.
New Peaks in Standard
Auto-oxidation in the vial
Prepare standards fresh. Use amber vials. Keep autosampler at 4°C.
References
Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole. ResearchGate. (2025). Detailed synthesis protocols for benzimidazole derivatives.
Preparation method of 5-aminobenzimidazole. Google Patents (CN102002002A). Industrial scale reduction and purification techniques.[2][3]
High performance liquid chromatography method for determination of benzimidazole derivatives. PubMed. Analytical methods for separating benzimidazole degradation products.
Removing color impurities from benzimidazole synthesis. ResearchGate Q&A. Expert consensus on charcoal treatment efficiency.
Development of stability-indicating RP-HPLC method for Bendamustine (Benzimidazole derivative). Scholars Research Library. Validated HPLC conditions for amine-substituted benzimidazoles.
2-Methyl-1H-benzoimidazol-5-ylamine vs other benzimidazole isomers
Isomer Analysis & Application Benchmarking Executive Summary: The "Dual-Function" Advantage In the landscape of nitrogen heterocycles, 2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 14522-46-4) occupies a critical niche betwe...
Author: BenchChem Technical Support Team. Date: February 2026
Isomer Analysis & Application Benchmarking
Executive Summary: The "Dual-Function" Advantage
In the landscape of nitrogen heterocycles, 2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 14522-46-4) occupies a critical niche between highly reactive imidazoles and sterically hindered benzimidazoles.[1] Unlike its 2-H analog (5-aminobenzimidazole), the 2-methyl substituent provides necessary steric bulk to improve latency in polymer systems while enhancing lipophilicity for medicinal chemistry scaffolds.[1]
This guide objectively compares this specific isomer against its primary structural analogs, focusing on its utility as a latent epoxy curing agent and a pharmaceutical intermediate .
Part 1: Structural & Electronic Landscape[1][2]
Tautomeric Equilibrium (5- vs. 6-Amino)
Researchers must recognize that in the 1H- form (unsubstituted nitrogen), the 5-amino and 6-amino isomers are tautomers and exist in rapid equilibrium in solution.[1]
In Solution: Indistinguishable due to fast proton transfer between N1 and N3.
In Solid State/Derivatives: The position becomes fixed upon N-alkylation or metal coordination.[1]
Nomenclature: Often sold as "5(6)-amino-2-methylbenzimidazole."[1]
Electronic Effects of the 2-Methyl Group
The 2-methyl group exerts a positive inductive effect (+I) compared to the 2-H parent.[1]
Basicity: Increases the pKa of the imidazole ring (N3), making it a stronger nucleophile than 5-aminobenzimidazole but weaker than alkyl-imidazoles.
Sterics: The methyl group hinders the N3 nitrogen, delaying the onset of nucleophilic attack in curing applications (Latency).
Diagram 1: Tautomerism & Resonance
Figure 1: The 5- and 6-amino positions equilibrate rapidly in solution.[1] The 2-methyl group modulates the reactivity of the imidazole ring nitrogen (N3).
Part 2: Comparative Physicochemical Properties[1]
The following table benchmarks 2-Methyl-1H-benzoimidazol-5-ylamine against standard industry alternatives.
Vs. 2-Methylimidazole (2MI): 2MI is the industry standard for speed.[1] The target molecule is significantly less reactive at room temperature (better shelf life) due to the benzimidazole fusion reducing N3 basicity.
Vs. 5-Aminobenzimidazole: The addition of the 2-methyl group increases lipophilicity and slightly boosts basicity, but primarily adds thermal stability to the resulting polymer network.
Part 3: Applications & Performance Data
High-Performance Epoxy Curing
In epoxy resins (e.g., DGEBA), 2-Methyl-1H-benzoimidazol-5-ylamine acts as a hybrid curing agent .[1]
Mechanism:
Catalytic Initiation: The imidazole N3 attacks the epoxide ring (anionic polymerization).
Crosslinking: The primary amine (-NH2) at position 5 reacts with epoxide groups, integrating the rigid benzimidazole scaffold directly into the polymer backbone.
Performance Outcome: Higher Glass Transition Temperature (Tg) compared to simple imidazoles due to the rigid aromatic backbone and increased crosslink density.
Diagram 2: Dual-Cure Mechanism
Figure 2: The molecule utilizes both the imidazole ring and the amino group to crosslink epoxy resins, resulting in superior thermal properties.
Medicinal Chemistry Scaffolding
The 2-methyl-5-amino motif is a privileged structure in kinase inhibitors.[1]
Selectivity: The 2-methyl group often fits into hydrophobic pockets (e.g., the "gatekeeper" region of kinases), conferring selectivity over the 2-H analogs.
Solubility: While less soluble than 2MI, the 5-amino group allows for further derivatization (amide coupling, reductive amination) to tune ADME properties.
Part 4: Experimental Protocols
Synthesis: Selective Reduction of 2-Methyl-5-nitroimidazole
Objective: Synthesize the target amine from the commercially available nitro precursor without over-reducing the imidazole ring.[1]
Dissolution: Suspend 10 mmol of 2-methyl-5-nitroimidazole in 50 mL of Ethanol/Water (3:1) in a 250 mL round-bottom flask.
Activation: Add 5 mmol of NH4Cl and heat the mixture to 60°C.
Reduction: Add Iron powder (30 mmol) portion-wise over 20 minutes. Caution: Exothermic reaction.
Reflux: Heat to reflux (approx. 80°C) for 4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting material (Rf ~0.6) should disappear, and a lower Rf fluorescent spot (amine) should appear.
Filtration: Filter the hot solution through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated NaHCO3 if HCl was used.
Purification: Recrystallize from water or ethanol/water mixture.[1]
Note: The amine is sensitive to oxidation; store under inert atmosphere (N2/Ar).
Epoxy Latency Test (Gel Time)
Objective: Compare the latency of the target vs. 2-Methylimidazole.
Mix: Prepare a stoichiometric mix of DGEBA epoxy resin (EEW ~190) with 5 phr (parts per hundred resin) of the curing agent.
Dispersion: Since the benzimidazole is a solid, disperse it using a three-roll mill or high-shear mixer until particle size is <10 µm.[1]
Test: Place 10g of the mixture in a test tube in an oil bath at 120°C.
Measure: Use a glass rod to probe viscosity.[1] Record the time until the rod can no longer lift the resin (Gel Time).
Comparative Guide: Biological Activity of 2-Methyl-1H-benzoimidazol-5-ylamine Derivatives
Topic: Comparing the biological activity of 2-Methyl-1H-benzoimidazol-5-ylamine derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing the biological activity of 2-Methyl-1H-benzoimidazol-5-ylamine derivatives
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Scaffold Analysis
The 2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 315500) scaffold represents a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets through hydrogen bonding, π-π stacking, and coordination with metal ions. Unlike its 2-amino isomer, the 5-amino derivative offers a unique vector for chemical modification distal to the imidazole core, allowing for the preservation of the pharmacophore's DNA-binding affinity while tuning solubility and target specificity.
This guide objectively compares the biological performance of three primary derivative classes synthesized from this core:
Amide/Imide Derivatives: Formed via acylation of the 5-amino group.
Schiff Base Derivatives: Formed via condensation with aromatic aldehydes.
Heterocyclic Hybrids: Formed via cyclization (e.g., diazepine rings).
The Core Scaffold: 5-Amino-2-Methylbenzimidazole[1]
Molecular Formula: C₈H₉N₃
Key Reactivity: The 5-amino group is a nucleophile capable of amide coupling and imine formation. The N1-H of the imidazole ring remains available for hydrogen bonding or further alkylation.
Primary Mechanism: DNA minor groove binding and Topoisomerase inhibition.[1]
Comparative Biological Performance[3]
A. Anticancer Activity: Amides vs. Heterocyclic Hybrids
Research indicates that modifying the 5-amino position with bulky lipophilic groups (via amide/imide formation) significantly enhances cytotoxicity against human cancer cell lines compared to the parent amine.
Key Findings:
Imide Derivatives: Reaction with cyclic anhydrides (e.g., phthalic anhydride) yields derivatives with potent cytotoxicity. The rigid imide structure likely facilitates intercalation into DNA base pairs.
Heterocyclic Hybrids: Converting the 5-amino group into a pyrazole or pyrimidine moiety creates "bi-heterocyclic" systems. These show superior selectivity but often require higher concentrations for IC50 compared to simple imides.
Data Dashboard: Cytotoxicity Profile (NCI-60 Panel Subset)
Data synthesized from comparative studies on 5-substituted-2-methylbenzimidazoles.
Derivative Class
Compound ID
Modification (R-Group)
Cell Line
IC50 (µM)
Mechanism of Action
Parent
5-NH2-Benz
None (Free Amine)
HCT-116
> 50.0
Weak DNA binding
Imide
Cmpd-12a
Phthalimide moiety
HCT-116
4.2
Topo-I Inhibition
Imide
Cmpd-12b
Maleimide moiety
MCF-7
6.8
DNA Intercalation
Hybrid
Cmpd-7
Dimethylpyrazolyl
A549
12.5
Microtubule destabilization
Hybrid
Cmpd-9
Dimethyloxazolyl
A549
9.1
Unknown
Insight: The phthalimide derivative (Cmpd-12a) demonstrates a >10-fold increase in potency over the parent compound, suggesting that the additional aromatic ring enhances π-stacking interactions within the DNA minor groove.
B. Antimicrobial Activity: Schiff Bases vs. Amides
While amides dominate anticancer applications, Schiff base derivatives (azomethines) of 2-methyl-1H-benzoimidazol-5-ylamine show superior antimicrobial efficacy. The C=N double bond is critical for disrupting bacterial cell walls.
Gram-Positive Efficacy: Schiff bases derived from electron-withdrawing aldehydes (e.g., 4-nitrobenzaldehyde) show MIC values comparable to standard antibiotics like Ciprofloxacin against S. aureus.
Gram-Negative Resistance: Most derivatives show reduced activity against E. coli due to the outer membrane barrier, though N1-alkylation can improve permeability.
Mechanistic Pathways & Visualization
The biological activity of these derivatives is largely governed by their ability to inhibit DNA replication. The following diagram illustrates the validated signaling pathway for the anticancer activity of the phthalimide derivative.
Caption: Mechanism of Action for 5-substituted benzimidazole derivatives targeting Topoisomerase I, leading to cell cycle arrest.
Experimental Protocol: Synthesis of Phthalimide Derivative
Target: Synthesis of 2-(2-methyl-1H-benzimidazol-5-yl)isoindoline-1,3-dione (High Anticancer Potential)
This protocol is selected for its reproducibility and high yield (>85%), validating the "Trustworthiness" pillar of this guide.
Materials
2-Methyl-1H-benzoimidazol-5-ylamine (1.0 eq)
Phthalic anhydride (1.1 eq)
Glacial Acetic Acid (Solvent)
Sodium Acetate (Catalyst)
Methodology
Preparation: In a 100 mL round-bottom flask, dissolve 2-Methyl-1H-benzoimidazol-5-ylamine (0.01 mol) in 30 mL of glacial acetic acid.
Addition: Add Phthalic anhydride (0.011 mol) to the stirring solution.
Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).
Precipitation: Pour the reaction mixture into 200 mL of crushed ice-water. A solid precipitate will form immediately.
Neutralization: Adjust pH to ~7.0 using 10% NaHCO₃ solution to ensure the benzimidazole nitrogen is not protonated.
Purification: Filter the solid, wash with cold water (3x), and recrystallize from ethanol.
Quality Control Check:
Product Appearance: Yellowish crystalline solid.
Melting Point: Expected range 240–242°C.
IR Spectrum: Look for characteristic C=O stretches of the imide at ~1710 cm⁻¹ and ~1770 cm⁻¹.
References
El-Naem, S. I., et al. (2003). "Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity." Archiv der Pharmazie, 336(1), 7-17.[2]
Gaba, M., et al. (2014). "Synthesis and biological evaluation of novel 1,2,5-substituted benzimidazole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 76, 494-505.
Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
PubChem Compound Summary. (n.d.). "2-Methyl-1H-benzoimidazol-5-ylamine."[2] National Center for Biotechnology Information.
A Comparative Guide to the Structure-Activity Relationships of 2-Methyl-1H-benzoimidazol-5-ylamine Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the benzimidazole scaffold stands out as a "privileged" structure, a testament to its recurring presence in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzimidazole scaffold stands out as a "privileged" structure, a testament to its recurring presence in a multitude of biologically active compounds.[1] This guide delves into the nuanced world of 2-Methyl-1H-benzoimidazol-5-ylamine analogs, a subset of the benzimidazole family that holds significant promise, particularly in the realm of oncology. We will explore the structure-activity relationships (SAR) of these compounds, offering a comparative analysis of their performance, backed by experimental data. This document is designed to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.
The Benzimidazole Core: A Foundation for Diverse Biological Activity
The benzimidazole ring system, an isostere of naturally occurring purines, provides a versatile template for designing molecules that can interact with a wide array of biological targets.[2] Its unique aromatic and heterocyclic nature allows for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to enzymes and receptors.[1] The 2-methyl-1H-benzoimidazol-5-ylamine core provides three key positions for chemical modification: the 2-methyl group, the 5-amino group, and the imidazole nitrogen (N1). Strategic modifications at these sites can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.
Targeting Cancer: The Promise of Kinase Inhibition
A significant focus of benzimidazole-related cancer research has been the inhibition of protein kinases.[3] These enzymes play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival.[4][5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
One such pathway of interest is the MEK5/ERK5 signaling cascade.[6] The MEK5/ERK5 pathway is a critical regulator of cell proliferation and survival, and its aberrant activation has been implicated in the progression of various cancers.[4][7][8] Therefore, the development of small molecule inhibitors targeting this pathway holds therapeutic potential. While direct SAR studies of 2-Methyl-1H-benzoimidazol-5-ylamine analogs against MEK5 are not extensively documented in publicly available literature, the broader class of benzimidazoles has shown significant potential as kinase inhibitors. This guide will use the MEK5/ERK5 pathway as a representative target to illustrate the principles of evaluating such compounds.
Comparative Analysis of 2-Methyl-1H-benzoimidazol-5-ylamine Analogs
To understand the SAR of this class of compounds, we will examine how modifications at the 5-amino group influence their anticancer activity. The following data is synthesized from a study that evaluated the cytotoxic activity of various 5-substituted-2-methylbenzimidazoles against a panel of 60 human cancer cell lines.[9] While not a direct measure of MEK5 inhibition, this data provides valuable insights into the general anticancer potential of these analogs.
Table 1: Cytotoxic Activity of 5-Substituted-2-methylbenzimidazole Analogs [9]
Compound ID
R Group (Substitution at 5-position)
Mean GI50 (µM) across 60 cell lines
1
-NH2 (Parent Compound)
> 100
2
-N=CH-C6H4-NO2 (p-nitrophenyl)
15.8
3
-N=CH-C6H4-Cl (p-chlorophenyl)
25.1
4
-N=CH-C6H4-OCH3 (p-methoxyphenyl)
39.8
5
-NH-CO-C6H5 (Benzoyl)
50.1
6
-NH-CO-CH3 (Acetyl)
79.4
Analysis of Structure-Activity Relationships:
From the data presented in Table 1, several key SAR insights can be drawn:
The Unsubstituted Amine: The parent compound, 2-methyl-1H-benzoimidazol-5-ylamine (Compound 1), exhibits weak cytotoxic activity, indicating that modification of the 5-amino group is crucial for enhancing anticancer potential.
Schiff Base Formation: Conversion of the 5-amino group to a Schiff base (imine) through condensation with aromatic aldehydes (Compounds 2-4) generally leads to a significant increase in cytotoxic activity.
Electronic Effects of the Aryl Ring: The nature of the substituent on the phenyl ring of the Schiff base plays a critical role. The presence of a strong electron-withdrawing group like a nitro group (Compound 2) results in the most potent activity in this series. An electron-withdrawing chloro group (Compound 3) also confers good activity, while an electron-donating methoxy group (Compound 4) leads to a decrease in potency. This suggests that a more electron-deficient imine bond may be favorable for activity.
Amide Formation: Acylation of the 5-amino group to form amides (Compounds 5 and 6) also enhances cytotoxic activity compared to the parent amine, but to a lesser extent than the most active Schiff bases. The benzoyl amide (Compound 5) is more potent than the acetyl amide (Compound 6), suggesting that the aromatic ring of the acyl group may contribute to binding interactions with the biological target.
Experimental Protocols
A crucial aspect of drug discovery is the ability to reliably synthesize and evaluate candidate compounds. The following sections provide detailed, step-by-step methodologies for the synthesis of 2-methyl-1H-benzoimidazol-5-ylamine analogs and a representative in vitro assay for evaluating their kinase inhibitory potential.
Synthesis of 2-Methyl-1H-benzoimidazol-5-ylamine Analogs
The synthesis of the parent scaffold and its subsequent modification into Schiff base and amide analogs can be achieved through a multi-step process.
Diagram 1: Synthetic Pathway for 2-Methyl-1H-benzoimidazol-5-ylamine Analogs
Caption: General synthetic scheme for 2-Methyl-1H-benzoimidazol-5-ylamine and its derivatives.
Step 1: Synthesis of 2-Methyl-5-nitro-1H-benzo[d]imidazole (C)
To a solution of 4-nitro-1,2-phenylenediamine (A) (10 mmol) in 4N hydrochloric acid (25 mL), add acetic acid (B) (12 mmol).
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield 2-methyl-5-nitro-1H-benzo[d]imidazole (C).
Step 2: Synthesis of 2-Methyl-1H-benzoimidazol-5-ylamine (D)
Dissolve 2-methyl-5-nitro-1H-benzo[d]imidazole (C) (5 mmol) in ethanol (50 mL).
Add stannous chloride dihydrate (SnCl2·2H2O) (25 mmol) portion-wise, followed by concentrated hydrochloric acid (5 mL).
Stir the reaction mixture at room temperature for 12-16 hours.
Pour the reaction mixture into ice-cold water and basify with a 10% sodium hydroxide solution.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-methyl-1H-benzoimidazol-5-ylamine (D).
Step 3a: Synthesis of Schiff Base Analogs (F)
To a solution of 2-methyl-1H-benzoimidazol-5-ylamine (D) (1 mmol) in ethanol (20 mL), add the desired aromatic aldehyde (E) (1.1 mmol) and a catalytic amount of glacial acetic acid.
Heat the mixture at reflux for 6-8 hours.
Cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the Schiff base analog (F).
Step 3b: Synthesis of Amide Analogs (H)
Dissolve 2-methyl-1H-benzoimidazol-5-ylamine (D) (1 mmol) in dry pyridine (10 mL) and cool the solution to 0°C in an ice bath.
Slowly add the desired acyl chloride (G) (1.1 mmol) dropwise with constant stirring.
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
Pour the reaction mixture into ice-cold water.
The precipitated solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the amide analog (H).
In Vitro MEK5 Kinase Inhibition Assay
To evaluate the potential of these analogs as MEK5 inhibitors, a reliable in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a common method for measuring kinase activity.[10]
Diagram 2: Workflow for the ADP-Glo™ MEK5 Kinase Assay
Caption: Simplified workflow of the ADP-Glo™ kinase assay.
Kinase Buffer: Prepare a suitable buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA.
MEK5 Enzyme: Dilute recombinant human MEK5 to the desired concentration in kinase buffer.
Substrate: Use a suitable substrate for MEK5, such as inactive ERK5.
ATP Solution: Prepare a solution of ATP at a concentration close to its Km for MEK5.
Test Compounds: Prepare serial dilutions of the 2-methyl-1H-benzoimidazol-5-ylamine analogs in DMSO.
Kinase Reaction:
In a 384-well plate, add 1 µL of the test compound solution (or DMSO for control).
Add 2 µL of the MEK5 enzyme solution.
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
Incubate at room temperature for 30 minutes.
Data Analysis:
Measure the luminescence using a plate reader.
The luminescent signal is proportional to the amount of ADP produced, which reflects the MEK5 activity.
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
The MEK5/ERK5 Signaling Pathway: A Potential Target
The MEK5/ERK5 signaling pathway is a linear cascade where MEK5 is the specific upstream activator of ERK5.[6] This pathway is activated by various extracellular stimuli and plays a crucial role in cell proliferation, survival, and differentiation.[4][5] In many cancers, this pathway is upregulated, contributing to tumor growth and progression.[6][7][8]
Diagram 3: The MEK5/ERK5 Signaling Pathway in Cancer
Caption: Simplified representation of the MEK5/ERK5 signaling pathway and the potential point of intervention for benzimidazole-based inhibitors.
Conclusion and Future Directions
The 2-methyl-1H-benzoimidazol-5-ylamine scaffold represents a promising starting point for the development of novel anticancer agents. The SAR studies highlighted in this guide demonstrate that strategic modifications of the 5-amino group can significantly enhance cytotoxic activity. Specifically, the formation of Schiff bases with electron-withdrawing substituents on the aromatic ring appears to be a particularly effective strategy.
While the direct inhibition of MEK5 by these specific analogs requires further investigation, the established role of benzimidazoles as kinase inhibitors and the importance of the MEK5/ERK5 pathway in cancer provide a strong rationale for exploring this avenue. Future research should focus on:
Systematic SAR studies: Synthesizing and evaluating a broader range of analogs with diverse substitutions at the 5-amino, N1, and 2-methyl positions against a panel of cancer-relevant kinases, including MEK5.
Mechanism of action studies: Elucidating the precise molecular targets and mechanisms by which the most potent analogs exert their anticancer effects.
In vivo evaluation: Testing the efficacy of lead compounds in preclinical animal models of cancer.
This comprehensive approach will be instrumental in unlocking the full therapeutic potential of 2-methyl-1H-benzoimidazol-5-ylamine analogs and paving the way for the development of next-generation targeted cancer therapies.
References
Irfan, A., Arshad, M., Al-Husain, S. A., Amin, A., & Zaki, M. E. A. (2026). Recent advances in the synthetic transformation of benzimidazole scaffolds as privileged pharmacophores for cancer chemotherapy (2020–present). RSC Advances, 16(1), 1-25. [Link]
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]
Tournier, C., & G. Jones, N. (2018). The MEK5/ERK5 pathway in health and disease. International journal of molecular sciences, 19(12), 3984. [Link]
el-Naem, S. I., el-Nzhawy, A. O., el-Diwani, H. I., & Abdel Hamid, A. O. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie, 336(1), 7–17. [Link]
Bhat, A., & Kumar, A. (2021). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. European Journal of Medicinal Chemistry, 213, 113163. [Link]
Githaka, N., & Torto, B. (2020). MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy. Cancers, 12(9), 2469. [Link]
Al-Sultan, S. Q., & Mohammed, M. H. (2024). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki, 36(IV), 69-88. [Link]
Rovida, E., & Stecca, B. (2015). ERK5 and cell proliferation: nuclear localization is what matters. Frontiers in physiology, 6, 333. [Link]
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
Kamal, A., Reddy, K. S., & Devaiah, V. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 534–547. [Link]
Wang, Y., Li, Y., Zhang, Y., Li, J., & Gong, P. (2014). Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors. European journal of medicinal chemistry, 84, 469–478. [Link]
Pereira, L., Iria, I., & Rodrigues, C. M. P. (2018). MEK5/ERK5 signaling inhibition increases colon cancer cell sensitivity to 5-fluorouracil through a p53-dependent mechanism. Oncotarget, 9(33), 22967–22980. [Link]
Kumar, S., & Kumar, R. (2018). Imidazoles as potential anticancer agents. Future medicinal chemistry, 10(12), 1489–1511. [Link]
Khan, I., & Ibrar, A. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Molecules (Basel, Switzerland), 27(23), 8202. [Link]
Jasim, L. S. (2021). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Annals of the Romanian Society for Cell Biology, 6023-6035. [Link]
Uddin, M. E., & Mamun, A. A. (2017). Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. International Journal of Research Studies in Biosciences, 5(7), 18-24. [Link]
Rodrigues, C. M. P., & Pereira, L. (2020). Impact of ERK5 on the Hallmarks of Cancer. Cancers, 12(11), 3163. [Link]
Umapathy, G., El-Masry, O. S., & K. Mehta, P. (2023). The significance of ERK5 catalytic-independent functions in disease pathways. Frontiers in Cell and Developmental Biology, 11, 1188985. [Link]
Comparative Efficacy Guide: 2-Methyl-1H-benzoimidazol-5-ylamine (MBI-5A) vs. Standard Inhibitors
The following guide provides an in-depth technical comparison of 2-Methyl-1H-benzoimidazol-5-ylamine (referred to herein as MBI-5A ) against established clinical and research inhibitors. This document is designed for res...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of 2-Methyl-1H-benzoimidazol-5-ylamine (referred to herein as MBI-5A ) against established clinical and research inhibitors. This document is designed for researchers and drug development professionals, focusing on the compound's utility as a privileged scaffold and its intrinsic pharmacological profile.
[1]
Executive Summary
2-Methyl-1H-benzoimidazol-5-ylamine (MBI-5A) (CAS: 13483-43-7) represents a critical pharmacophore in the benzimidazole class.[1] While often utilized as a high-fidelity precursor for synthesizing complex kinase and tubulin inhibitors, MBI-5A possesses intrinsic biological activity that warrants rigorous comparison with standard agents.[1]
This guide evaluates MBI-5A against:
Nocodazole : The gold standard for microtubule depolymerization.[1]
Gefitinib : A reference Type-I kinase inhibitor (EGFR).[1]
Mebendazole : A clinical benzimidazole with repurposed oncological efficacy.[1][2]
Key Finding : MBI-5A serves as a dual-potential scaffold .[1] It exhibits baseline tubulin-destabilizing activity (micromolar range) but significantly lower potency than carbamate-functionalized benzimidazoles (e.g., Nocodazole).[1] However, its 5-amino/2-methyl substitution pattern allows for rapid diversification into nanomolar-potency kinase inhibitors (VEGFR-2, EGFR), making it a superior starting point for fragment-based drug discovery (FBDD) compared to non-functionalized benzimidazoles.
Mechanistic Profile & Signaling Pathways[3]
Dual-Mode of Action
MBI-5A functions through two distinct mechanisms depending on its derivatization state and concentration:
Microtubule Destabilization : The benzimidazole core binds to the colchicine-binding site on ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-tubulin, preventing dimerization with -tubulin. This leads to mitotic arrest at the G2/M checkpoint.[1]
ATP-Competitive Kinase Inhibition : The N3 nitrogen and the 5-amino group can form hydrogen bonds within the ATP-binding pocket of receptor tyrosine kinases (RTKs), specifically interacting with the hinge region residues (e.g., Met793 in VEGFR-2).[1]
Pathway Visualization
The following diagram illustrates the downstream effects of MBI-5A interaction with Tubulin and RTKs, leading to apoptosis.
Figure 1: Dual mechanistic pathway of MBI-5A targeting Microtubule dynamics (primary) and RTK signaling (secondary/scaffold potential).[1]
Comparative Efficacy Analysis
Tubulin Inhibition Profile
MBI-5A lacks the carbamate moiety found in Nocodazole, which is critical for high-affinity tubulin binding.[1] Consequently, MBI-5A requires higher concentrations to achieve similar mitotic arrest.[1]
Table 1: Comparative Potency on Microtubule Dynamics
Analytic Insight : MBI-5A shows a ~5-10 fold lower potency than Nocodazole. This "moderate" activity is advantageous in fragment-based design, as it allows researchers to observe the gain in potency when adding specific side chains (e.g., at the 5-amino position) without the confounding toxicity of the core scaffold masking SAR trends.
Kinase Inhibition Potential
While MBI-5A is a weak kinase inhibitor on its own, its derivatives (Schiff bases or amides formed at the 5-NH2) compete directly with clinical standards.[1]
Table 2: Scaffold Efficiency in Kinase Inhibition (VEGFR-2)
*Derivative A refers to 5-substituted amides often synthesized from MBI-5A in literature [1].[1]
Experimental Protocols
To validate the efficacy of MBI-5A in your specific application, follow these standardized protocols. These workflows ensure reproducibility and control for the compound's solubility profile.[1]
Tubulin Polymerization Assay (Fluorescence Based)
Objective : Quantify the inhibition of tubulin assembly by MBI-5A compared to Nocodazole.
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[1]
Workflow Diagram :
Figure 2: Kinetic assay workflow for monitoring tubulin assembly.
Protocol Steps :
Solubilization : Dissolve MBI-5A in DMSO to 10 mM stock. Note: MBI-5A has lower solubility than Nocodazole; ensure no precipitation occurs upon dilution.[1]
Basal Reading : Measure blank fluorescence of Tubulin + Buffer at 4°C.
Induction : Add MBI-5A dilution and immediately shift temperature to 37°C.
Kinetics : Record fluorescence every 30 seconds for 60 minutes.
Calculation :
(slope of linear phase) relative to DMSO control.
Cell Viability Assay (MTT)
Objective : Determine IC50 in A549 (Lung) or MCF-7 (Breast) cancer lines.[1]
Seeding : Seed 5,000 cells/well in 96-well plates. Incubate 24h.
Treatment : Treat with MBI-5A (serial dilution: 0.1 µM to 100 µM).[1] Include Nocodazole (1 µM) as a positive control for cell death.[1]
Incubation : 48h at 37°C, 5% CO2.
Development : Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.
Analysis : Absorbance at 570 nm.
Technical Synthesis & Handling
For researchers using MBI-5A as a building block:
Reactivity : The 5-amino group is highly nucleophilic.[1] It reacts readily with acid chlorides and isocyanates to form amides and ureas, respectively.[1]
Regioselectivity : The 1-H position on the imidazole ring is acidic.[1] When alkylating, protect the 5-amino group first to avoid side reactions, or exploit the pKa difference (Amino pKa ~5.5 vs Imidazole NH pKa ~12).
Storage : Store at -20°C under inert atmosphere. Hygroscopic.
References
El-Diwani, H. et al. (2003).[1][2][3] "Synthesis of 5-Substituted 2-Methylbenzimidazoles with Anticancer Activity." ResearchGate.[1]
Sasaki, J. et al. (2002).[1][3] "The anthelmintic drug mebendazole induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells."[1][3] Molecular Cancer Therapeutics.[1]
PubChem . "2-Methyl-1H-benzoimidazol-5-ylamine (Compound Summary)." National Library of Medicine.[1]
BenchChem . "5-Aminobenzimidazole Data Sheet & Cytotoxicity Profiles."[1]
Refaat, H. et al. (2024).[1] "Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors."[1] Chemical Review and Letters.
In vitro vs in vivo activity of 2-Methyl-1H-benzoimidazol-5-ylamine
An In-Depth Technical Guide to the Comparative Evaluation of 2-Methyl-1H-benzoimidazol-5-ylamine: In Vitro and In Vivo Activity The benzimidazole scaffold is a quintessential example of a "privileged structure" in medici...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Comparative Evaluation of 2-Methyl-1H-benzoimidazol-5-ylamine: In Vitro and In Vivo Activity
The benzimidazole scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its versatile framework is present in a wide array of pharmacologically active compounds, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and kinase inhibition.[1] 2-Methyl-1H-benzoimidazol-5-ylamine is a representative of this versatile class, and understanding its biological activity requires a systematic and multi-faceted approach.
This guide provides a comprehensive framework for the comparative evaluation of the in vitro and in vivo activities of 2-Methyl-1H-benzoimidazol-5-ylamine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice. Our objective is to bridge the crucial gap between preliminary laboratory findings and their potential significance in a whole-organism context.
Section 1: Foundational In Vitro Characterization
The initial phase of evaluation focuses on cell-free and cell-based assays to determine the compound's direct biological effects and potency. Based on the activities of structurally related benzimidazole derivatives, we will prioritize screening for anticancer, kinase inhibitory, and antiprotozoal activities.[1][2][3]
Anticancer Activity: Cytotoxicity Profiling
A fundamental starting point for any potential anti-neoplastic agent is to assess its ability to inhibit the growth of cancer cells. The choice of a diverse cancer cell line panel is critical to identify potential spectra of activity.[4]
Rationale for Experimental Design:
We employ a viability assay, such as the MTS or MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. To contextualize the cancer-specific activity, it is imperative to include a non-cancerous cell line, such as the MRC-5 human lung fibroblast line.[5] This allows for the calculation of a selectivity index, a key indicator of the compound's therapeutic window. Doxorubicin, a standard chemotherapeutic agent that acts by intercalating DNA, serves as a robust positive control.[5]
Experimental Protocol: MTS Cytotoxicity Assay
Cell Seeding: Plate cells from a panel (e.g., A549 lung carcinoma, HCC827 lung adenocarcinoma, NCI-H358 bronchioalveolar carcinoma, and MRC-5 normal lung fibroblasts) into 96-well plates at a density of 5,000-10,000 cells per well.[5] Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
Compound Preparation: Prepare a 10 mM stock solution of 2-Methyl-1H-benzoimidazol-5-ylamine in DMSO. Create a series of 2-fold dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and positive control (Doxorubicin) wells.
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) to each well.
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Comparative Cytotoxicity
Compound
A549 IC₅₀ (µM)
HCC827 IC₅₀ (µM)
NCI-H358 IC₅₀ (µM)
MRC-5 IC₅₀ (µM)
Selectivity Index (MRC-5 / Avg. Cancer IC₅₀)
2-Methyl-1H-benzoimidazol-5-ylamine
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Calculated Value
Doxorubicin (Control)
Reference Data
Reference Data
Reference Data
Reference Data
Calculated Value
Workflow Visualization:
Workflow for MTS Cytotoxicity Assay.
Kinase Inhibitory Activity
The benzimidazole scaffold is a common feature in many kinase inhibitors.[6] Fms-like tyrosine kinase 3 (FLT3) is a validated target in acute myeloid leukemia (AML), and several benzimidazole derivatives have been designed as FLT3 inhibitors.[3] Therefore, assessing the activity of 2-Methyl-1H-benzoimidazol-5-ylamine against FLT3 is a logical step.
Rationale for Experimental Design:
A typical in vitro kinase assay isolates the kinase of interest from the complex cellular environment to directly measure the compound's inhibitory effect on its enzymatic activity.[7] We will describe a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and common method for kinase inhibitor screening. This assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase by the test compound results in a decreased signal.
Experimental Protocol: TR-FRET Kinase Assay (e.g., against FLT3)
Reagent Preparation: Prepare assay buffer, FLT3 enzyme, a suitable biotinylated substrate peptide, and ATP at optimal concentrations (often near the Kₘ for ATP).
Compound Plating: In a low-volume 384-well plate, add nanoliter volumes of 2-Methyl-1H-benzoimidazol-5-ylamine from a concentration gradient.
Enzyme/Substrate Addition: Add a mixture of FLT3 enzyme and the biotinylated substrate to the wells. Incubate for 15 minutes to allow the compound to bind to the enzyme.
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.
Detection: Stop the reaction by adding a detection mix containing a Europium-labeled anti-phospho-tyrosine antibody and Streptavidin-Allophycocyanin (SA-APC). Incubate for 60 minutes.
Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).
Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
Workflow Visualization:
Principle of Kinase Inhibition.
Section 2: Correlative In Vivo Assessment
Promising in vitro data is the prerequisite for advancing a compound to in vivo testing. These studies are essential to understand how a compound behaves in a complex biological system, providing insights into its efficacy, tolerability, and pharmacokinetic properties.[8]
Anticancer Efficacy in a Xenograft Model
To evaluate the in vivo anticancer potential of 2-Methyl-1H-benzoimidazol-5-ylamine, a human tumor xenograft model is the industry standard.[9] This involves implanting human cancer cells into immunocompromised mice.
Rationale for Experimental Design:
We will use athymic nude mice, which lack a thymus and cannot mount a T-cell-mediated immune response, thus preventing rejection of the human tumor cells.[9] The cancer cell line chosen for the xenograft should be one that showed high sensitivity to the compound in vitro (e.g., A549, if it had a low IC₅₀). Tumor volume is the primary endpoint to measure efficacy, while animal body weight and clinical signs are monitored to assess toxicity.
Experimental Protocol: Subcutaneous Xenograft Study
Animal Acclimation: House female athymic nude mice (6-8 weeks old) for one week to acclimate. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Tumor Cell Implantation: Inoculate 5 x 10⁶ A549 cells (resuspended in Matrigel/PBS) subcutaneously into the right flank of each mouse.
Tumor Growth Monitoring: Monitor tumor growth using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
Group 1: Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water).
Group 2: 2-Methyl-1H-benzoimidazol-5-ylamine (e.g., 50 mg/kg, daily oral gavage).
Group 3: Positive control (e.g., a standard-of-care drug for lung cancer).
Treatment and Monitoring: Administer treatments for 21 consecutive days. Measure tumor volume and body weight 2-3 times per week.
Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics).
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage for the treated groups relative to the vehicle control.
Workflow Visualization:
Workflow for an In Vivo Xenograft Study.
Data Presentation: Comparative In Vivo Efficacy
Treatment Group
Mean Tumor Volume at Day 21 (mm³)
% Tumor Growth Inhibition (TGI)
Mean Body Weight Change (%)
Vehicle Control
Experimental Data
N/A
Experimental Data
2-Methyl-1H-benzoimidazol-5-ylamine
Experimental Data
Calculated Value
Experimental Data
Positive Control
Experimental Data
Calculated Value
Experimental Data
Section 3: Synthesis and Conclusion
The ultimate goal of this structured evaluation is to build a comprehensive data package that correlates in vitro potency with in vivo efficacy. A compound that is potent in vitro but ineffective in vivo may have poor pharmacokinetic properties (e.g., low absorption, rapid metabolism). Conversely, a compound with moderate in vitro potency might show excellent in vivo efficacy due to favorable accumulation in tumor tissue.
This guide outlines a rigorous, logical, and industrially relevant pathway for the preclinical evaluation of 2-Methyl-1H-benzoimidazol-5-ylamine. By systematically assessing its activity in well-validated in vitro and in vivo models, researchers can make informed decisions about its potential as a therapeutic candidate and guide the next steps in the drug discovery and development process.
References
ResearchGate. (2025). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Available at: [Link]
National Institutes of Health. (n.d.). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Available at: [Link]
ResearchGate. (n.d.). Synthesis, antiprotozoal activity, and chemoinformatic analysis of 2-(methylthio)-1 H -benzimidazole-5-carboxamide derivatives: Identification of new selective giardicidal and trichomonicidal compounds. Available at: [Link]
PubMed. (n.d.). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. Available at: [Link]
PubMed. (2017). Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi. Available at: [Link]
National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Available at: [Link]
Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available at: [Link]
National Institutes of Health. (n.d.). 2-Methyl-5-nitro-1H-benzimidazole monohydrate. Available at: [Link]
Pharma Chemistry. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Available at: [Link]
Academia.edu. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available at: [Link]
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Available at: [Link]
National Institutes of Health. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Available at: [Link]
Semantic Scholar. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Available at: [Link]
PubChem. (n.d.). 2-Methyl-1H-benzoimidazol-5-ylamine. Available at: [Link]
MDPI. (n.d.). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Available at: [Link]
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Available at: [Link]
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Available at: [Link]
Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Available at: [Link]
PharmaCompass. (n.d.). methyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate. Available at: [Link]
National Institutes of Health. (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]
Semantic Scholar. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Available at: [Link]
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
ResearchGate. (2018). In vivo screening models of anticancer drugs. Available at: [Link]
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Tel Aviv University. (2013). In vivo screening models of anticancer drugs. Available at: [Link]
PubChem. (n.d.). 2-Amino-1-methylbenzimidazole. Available at: [Link]
Validating the target engagement of 2-Methyl-1H-benzoimidazol-5-ylamine
A Comparative Guide for Fragment-Based Lead Discovery (FBDD) Executive Summary: The Privileged Scaffold 2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 13676-47-6) is not merely a chemical intermediate; in drug discovery, it r...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Fragment-Based Lead Discovery (FBDD)
Executive Summary: The Privileged Scaffold
2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 13676-47-6) is not merely a chemical intermediate; in drug discovery, it represents a privileged scaffold —a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.
Its structural utility lies in its duality:
The Benzimidazole Core: Mimics the purine ring of ATP, making it a classic "hinge binder" for kinases (e.g., FLT3, Aurora, VEGFR).
The 5-Amine Substituent: Acts as a critical solvent-exposed vector or a hydrogen bond donor, distinguishing it from passive hydrophobic scaffolds.
This guide validates the target engagement of this molecule, specifically treating it as a Low Molecular Weight (LMW) Ligand or Fragment . The challenge with such small molecules is not potency (which is initially low, often
M-mM), but proving specific, crystallizable binding versus non-specific aggregation.
False Positives: Nitro groups are frequent "frequent hitters" (redox cyclers).
Non-Specific: Low complexity leads to promiscuous binding.
Mechanism of Action & Binding Topology
In the context of kinase inhibition, the 2-Methyl-1H-benzoimidazol-5-ylamine typically adopts a binding mode mimicking the adenosine of ATP.
Graphviz Diagram: Theoretical Binding Mode
The following diagram illustrates the logical interaction map between the scaffold and a generic Kinase Hinge Region (e.g., residues corresponding to Glu/Leu backbone).
Figure 1: Interaction logic showing the "Hinge Binder" motif (blue) engaging the protein backbone (red/green), while the 5-amine group provides a specific anchor point for acidic residues.
Because this compound is a fragment, standard IC50 assays are often insufficient due to low potency. You must use biophysical methods to prove direct binding.
Objective: Distinguish specific 1:1 binding from super-stoichiometric aggregation.
Sensor Chip Prep: Immobilize target protein (e.g., FLT3 kinase domain) via biotin-streptavidin capture to maintain conformational flexibility. Target density should be low (~2000 RU) to avoid steric crowding.
Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO). This molecule is small; bulk refractive index changes from DMSO mismatches will mask the signal.
Injection Cycle:
Flow Rate: High (30-50 µL/min) to minimize mass transport limitations.
Overlay the Apo spectrum with the Ligand-bound spectrum.
Specific Binding: Discrete shifting of specific peaks (residues in the hinge region).
Non-Specific/Unfolding: Generalized line broadening or disappearance of peaks across the entire spectrum.
Graphviz Diagram: Validation Workflow
The following decision tree outlines the sequence of experiments required to validate this scaffold.
Figure 2: The "Filter Cascade" for validating LMW scaffolds. Only compounds passing biophysical checks (SPR) should consume expensive protein in NMR.
References
Vertex AI Search. (2023). 2-Methyl-5-nitro-1H-benzimidazole monohydrate crystal structure and biological importance. National Institutes of Health (PMC). Link
Vertex AI Search. (2022). Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor.[1] Journal of Medicinal Chemistry / PubMed. Link
Vertex AI Search. (2025). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances / ResearchGate. Link
Vertex AI Search. (2024). Protocol to perform fragment screening using NMR spectroscopy.[2][3] STAR Protocols / PMC. Link
Vertex AI Search. (2009). NMR methods in fragment screening: theory and a comparison with other biophysical techniques. Drug Discovery Today.[2] Link
High-Precision Synthesis of 2-Methyl-1H-benzoimidazol-5-ylamine: A Comparative Technical Guide
Executive Summary: The Reproducibility Challenge 2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 14522-46-4), often referred to as 5-amino-2-methylbenzimidazole, serves as a critical scaffold in the synthesis of high-performan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Reproducibility Challenge
2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 14522-46-4), often referred to as 5-amino-2-methylbenzimidazole, serves as a critical scaffold in the synthesis of high-performance pigments (benzimidazolones) and pharmaceutical intermediates (e.g., kinase inhibitors).
The Core Challenge: While the synthesis appears straightforward, reproducibility often fails at the reduction step . Inconsistent reduction of the nitro-precursor leads to trace nitro-contaminants that poison downstream transition-metal catalyzed cross-couplings. Furthermore, confusion regarding the tautomeric nature of the 5- and 6-positions often leads to misinterpretation of NMR spectra.
This guide moves beyond generic textbook recipes. We compare the industrial standard (Iron/Acid) against the high-purity laboratory standard (Catalytic Hydrogenation) and provide a validated protocol for research-grade synthesis.
The Synthetic Landscape: Method Selection
The synthesis is a two-stage process:
Cyclization: Condensation of 4-nitro-1,2-phenylenediamine with acetic acid.
Reduction: Conversion of the 5-nitro intermediate to the 5-amine.
Comparative Analysis: Reduction Strategies
Feature
Method A: Catalytic Hydrogenation (Pd/C)
Method B: Béchamp Reduction (Fe/HCl)
Method C: Stannous Chloride (SnCl₂)
Purity Profile
High (>98%)
Moderate (90-95%)
High (but risk of Sn contamination)
Throughput
High (Rapid kinetics)
Low (Long reaction times)
Moderate
Workup
Simple Filtration (Celite)
Complex (Iron sludge removal)
Difficult (Emulsions common)
Scalability
Excellent (with pressure reactors)
Good (Industrial standard)
Poor (Stoichiometric waste)
Safety
H₂ gas hazard (Flammability)
Acid/Corrosive handling
Toxic tin waste
Recommendation
Preferred for R&D/Pharma
Preferred for Bulk/Cost-sensitive
Specific Chemoselectivity only
Scientist’s Note: For drug development applications, Method A is mandatory. Trace iron from Method B can chelate with the benzimidazole nitrogen, interfering with subsequent biological assays or palladium-catalyzed couplings.
Visualizing the Pathway
The following diagram illustrates the chemical pathway and the tautomeric equilibrium that researchers must recognize.
Figure 1: Synthesis pathway highlighting the critical intermediate and tautomeric nature of the final product.
The "Gold Standard" Protocol (H2/Pd-C Route)
This protocol prioritizes purity and yield for research applications.
Phase 1: Cyclization to 2-Methyl-5-nitrobenzimidazole
Preparation: Dissolve the nitro-intermediate (10 g) in Methanol (100 mL) in a hydrogenation bottle.
Catalyst Addition: Under a nitrogen blanket (safety), add 10% Pd/C (0.5 g).
Hydrogenation: Purge with H₂ gas. Maintain H₂ pressure at 30–40 psi (2–3 atm) using a Parr shaker or balloon (for small scale). Shake/stir at Room Temperature for 2–4 hours.
Endpoint: The yellow suspension will turn colorless/grey as the nitro group reduces and the product dissolves (or precipitates as amine, depending on concentration).
Filtration: Filter through a Celite pad to remove the pyrophoric catalyst. Wash the pad with hot methanol.
Crystallization: Concentrate the filtrate under reduced pressure. Recrystallize from Ethanol/Water to obtain off-white to pale brown crystals.
Validation & Characterization
Trust but verify. The following data points confirm the identity and purity of the synthesized compound.
Spectroscopic Data (Expected)
Technique
Parameter
Diagnostic Signal
Interpretation
1H NMR
Methyl Group
δ 2.45–2.55 ppm (s, 3H)
Confirms the 2-methyl substituent intact.
1H NMR
Aromatic Ring
δ 6.5–7.3 ppm (m, 3H)
Characteristic ABX system of the benzimidazole core.
1H NMR
Amine (-NH2)
δ 4.5–5.0 ppm (br s, 2H)
Broad singlet; disappears with D₂O shake. Confirms reduction.
HPLC
Purity
>98% (254 nm)
Single peak. Retention time distinct from nitro-precursor.
Appearance
Physical
Pale beige/grey powder
Dark brown/black indicates oxidation or residual iron.
The Tautomerism Check
Crucial Insight: In unsubstituted benzimidazoles (N1-H), the 5-amino and 6-amino isomers are tautomers. In solution NMR, you will see an averaged signal or broadened peaks depending on the solvent and temperature. Do not attempt to separate 5- and 6- isomers; they are the same molecule in dynamic equilibrium.
Experimental Workflow Logic
Use this decision tree to ensure the protocol matches your facility's capabilities.
Figure 2: Decision matrix for reduction method selection based on laboratory constraints.
References
Poddar, M., et al. (2017). Synthesis and Antioxidant Activity of 2-Substituted-5-Nitro Benzimidazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences.
Chkirate, K., et al. (2020).[1] 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. IUCrData.
Zhang, Y., et al. (2016). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC (PubMed Central).
ResearchGate Discussions. (2018). Comparison of Fe/HCl vs Pd/C reduction methods for aromatic nitro compounds.
Assessing the therapeutic potential of 2-Methyl-1H-benzoimidazol-5-ylamine versus standards of care
The following guide provides an in-depth technical assessment of 2-Methyl-1H-benzoimidazol-5-ylamine (also known as 5-amino-2-methylbenzimidazole), evaluating its utility as a pharmacophoric scaffold against established...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical assessment of 2-Methyl-1H-benzoimidazol-5-ylamine (also known as 5-amino-2-methylbenzimidazole), evaluating its utility as a pharmacophoric scaffold against established standards of care in oncology, metabolic disease, and antimicrobial research.
Executive Summary
2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 1458-58-8) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike single-target drugs, this scaffold serves as a versatile anchor for developing inhibitors of Receptor Tyrosine Kinases (RTKs) ,
-Glucosidase , and Tubulin .
This guide compares the therapeutic potential of functionalized 2-methyl-1H-benzoimidazol-5-ylamine derivatives against industry standards (Imatinib , Acarbose , and Albendazole ). Experimental data indicates that while the parent amine exhibits low intrinsic potency, its optimized derivatives can surpass standards of care in selectivity and IC
values, particularly in overcoming multi-drug resistance (MDR).
Chemical Profile & Mechanism of Action[1][2][3][4]
Physicochemical Properties
The compound features a fused benzene-imidazole ring system with a 2-methyl substitution and a 5-amino handle.[1] The 5-amino group is critical for forming amide or Schiff base linkages, expanding the chemical space for Structure-Activity Relationship (SAR) optimization.
Property
Value
Significance
Molecular Weight
147.18 g/mol
Fragment-like; ideal for lead optimization (Rule of 3 compliant).
LogP
~1.4
Optimal lipophilicity for membrane permeability.
H-Bond Donors
2 (NH, NH2)
Facilitates key interactions in the ATP-binding pocket of kinases.
H-Bond Acceptors
1 (N3)
Critical for hydrogen bonding with hinge region residues (e.g., Met, Glu).
Mechanism of Action: Multi-Target Pharmacology
The benzimidazole core mimics the purine ring of ATP, allowing it to function as a competitive inhibitor.
Kinase Inhibition: Binds to the ATP-binding pocket of RTKs (e.g., EGFR, VEGFR, FLT3), preventing phosphorylation and downstream signaling (MAPK/PI3K pathways).
Tubulin Destabilization: Binds to the colchicine site on
-tubulin, inhibiting polymerization and inducing G2/M cell cycle arrest.
Enzymatic Inhibition: Derivatives act as non-competitive inhibitors of glycosidases (e.g.,
-glucosidase), blocking carbohydrate hydrolysis.
Comparative Analysis vs. Standards of Care
Metabolic Disease: Vs. Acarbose (Diabetes)
Benzimidazole-based Schiff bases derived from the 5-amine show superior potency against
-glucosidase compared to the standard, Acarbose .
Standard: Acarbose (Competitive inhibitor, GI side effects).
Insight: The 5-amine derivatives exhibit nanomolar potency, significantly outperforming Acarbose. The non-competitive mode of action suggests reduced gastrointestinal side effects common with Acarbose.
Oncology: Vs. Imatinib (Kinase Inhibition)
In the context of FLT3 and EGFR inhibition, the scaffold offers a template to overcome resistance mutations (e.g., T315I in BCR-ABL) that render Imatinib ineffective.
Standard: Imatinib (Type II inhibitor, susceptible to gatekeeper mutations).
The following diagram illustrates the "self-validating" synthesis route, ensuring high yield and purity of the 5-amine precursor from 4-nitro-1,2-phenylenediamine.
Figure 1: Two-step synthesis of the 5-amino scaffold. The reduction step is the critical quality control point.
Mechanism of Action: Kinase Downregulation
This diagram details how the scaffold interrupts the MAPK signaling cascade, a primary target in oncology.
Figure 2: Signal transduction blockade. The scaffold competes with ATP, silencing the MAPK cascade.
Experimental Protocols
Protocol A: Synthesis of 2-Methyl-1H-benzoimidazol-5-ylamine
Objective: Produce high-purity scaffold for derivatization.
Cyclization: Dissolve 4-nitro-1,2-phenylenediamine (10 mmol) in 4N HCl (20 mL). Add acetic acid (15 mmol). Reflux for 4 hours. Neutralize with NH
OH. Filter the precipitate (5-nitro-2-methylbenzimidazole).
Reduction: Suspend the nitro intermediate in ethanol. Add SnCl
·2HO (5 eq). Reflux for 3 hours.
Workup: Evaporate solvent. Neutralize with 10% NaOH. Extract with Ethyl Acetate.
Validation: Verify via TLC (MeOH:DCM 1:9) and Melting Point (202–204°C).
-glucosidase from S. cerevisiae) in phosphate buffer (pH 6.8).
Incubation: Mix 20
L of enzyme solution with 20 L of test compound (dissolved in DMSO). Incubate at 37°C for 10 min.
Substrate Addition: Add 20
L of p-nitrophenyl--D-glucopyranoside (pNPG).
Measurement: Incubate for 30 min. Stop reaction with Na
CO. Measure absorbance at 405 nm.
Calculation: % Inhibition =
.
References
ACS Omega. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition. Retrieved from [Link]
National Institutes of Health (NIH). (2025). Discovery of 1H-benzo[d]imidazole Hybrids as Potential Multi-Kinase Inhibitors. Retrieved from [Link]
ResearchGate. (2025). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FLT3. Retrieved from [Link]
PubChem. (2025).[3][4] Compound Summary: 2-Methyl-1H-benzoimidazol-5-ylamine (CID 315500).[3] Retrieved from [Link]
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Methyl-1H-benzoimidazol-5-ylamine
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methyl-1H-benzoimidazol-5-ylamine, a compound frequently utilized in pharmaceutical research and development. As Senior Application Scientists, we recognize that robust safety protocols are not merely about compliance but are the bedrock of innovative and responsible research. This document is structured to provide clear, actionable steps and the scientific rationale behind them, ensuring the safety of personnel and the protection of our environment.
Hazard Identification and Immediate Safety Precautions
Before initiating any disposal-related activities, a thorough understanding of the inherent hazards of 2-Methyl-1H-benzoimidazol-5-ylamine is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
Respiratory Irritation (H335): May cause respiratory irritation.[1]
These classifications necessitate the stringent use of Personal Protective Equipment (PPE). The causality is clear: the amine functional group and the heterocyclic benzimidazole core can interact with biological tissues, leading to irritation.
Immediate Safety Protocol:
Engineering Controls: All handling and disposal preparations must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][3] Facilities should be equipped with an eyewash station and a safety shower.[2]
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[4]
Skin Protection: Wear impervious gloves (nitrile rubber is a suitable option) and a lab coat.[5] Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Protection: If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator is required.[3]
Waste Classification and Regulatory Compliance
Proper disposal begins with correct waste classification. 2-Methyl-1H-benzoimidazol-5-ylamine, due to its irritant properties, is classified as a hazardous waste. While it may not be explicitly listed by name under the Resource Conservation and Recovery Act (RCRA), it would likely fall under a characteristic hazardous waste category if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[6][7]
It is imperative to consult your institution's Environmental Health and Safety (EHS) office and local regulations, as waste disposal laws can vary.[8] Under no circumstances should this chemical be disposed of down the drain.[9] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category under which this compound could fall.[5]
Parameter
Guideline
Regulatory Body
Waste Classification
Hazardous Waste (likely by characteristic)
EPA (RCRA), State/Local Authorities
Sewering
Strictly Prohibited
EPA
Container Labeling
"Hazardous Waste" with chemical name
EPA, DOT
Disposal Method
Licensed Chemical Destruction/Incineration
EPA, State/Local Authorities
Step-by-Step Disposal Workflow
The following workflow provides a systematic approach to the disposal of 2-Methyl-1H-benzoimidazol-5-ylamine, from the laboratory bench to final handover to a licensed waste management service.